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Core Science & Biosynthesis

Foundational

(3-Isopropoxyphenyl)(phenyl)methanol: Physicochemical Profiling and Synthetic Workflows

Executive Summary (3-Isopropoxyphenyl)(phenyl)methanol (CAS: 1410128-59-4) is a highly specialized diarylmethanol derivative utilized as a critical building block in medicinal chemistry and advanced materials science. St...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3-Isopropoxyphenyl)(phenyl)methanol (CAS: 1410128-59-4) is a highly specialized diarylmethanol derivative utilized as a critical building block in medicinal chemistry and advanced materials science. Structurally, it features a central hydroxyl-bearing sp³ carbon flanked by a phenyl ring and a 3-isopropoxyphenyl moiety.

The strategic placement of the isopropoxy group at the meta position introduces unique steric and electronic dynamics. Unlike simpler methoxy derivatives, the branched isopropyl chain provides a steric shield that enhances the metabolic stability of the ether linkage while finely tuning the lipophilicity (LogP) of the overall scaffold. This technical guide provides an in-depth analysis of its physicochemical properties, intrinsic reactivity, and field-proven experimental protocols for its synthesis and downstream functionalization.

Structural and Physicochemical Properties

The physical behavior of (3-Isopropoxyphenyl)(phenyl)methanol is governed by the interplay between the hydrogen-bonding capacity of the central hydroxyl group and the hydrophobic bulk of the two aryl rings. The meta-isopropoxy group disrupts crystal lattice packing, typically resulting in a lower melting point compared to the unsubstituted parent compound, benzhydrol.

Quantitative Data Summary

Note: Due to the specialized nature of this intermediate, empirical thermodynamic data is supplemented with high-confidence predictive cheminformatics models based on benzhydrol derivatives.

PropertyValue / Description
Chemical Name (3-Isopropoxyphenyl)(phenyl)methanol
CAS Number 1410128-59-4
Molecular Formula C₁₆H₁₈O₂
Molecular Weight 242.31 g/mol
Appearance Viscous oil to low-melting crystalline solid
Predicted Boiling Point 340–360 °C (at 760 mmHg)
Predicted Density 1.08–1.12 g/cm³
Calculated LogP ~3.8 (High lipophilicity)
Hydrogen Bond Donors 1 (Hydroxyl group)
Hydrogen Bond Acceptors 2 (Hydroxyl oxygen, Ether oxygen)
SMILES CC(C)Oc1cccc(C(O)c2ccccc2)c1

Chemical Reactivity and Mechanistic Insights

The reactivity of (3-Isopropoxyphenyl)(phenyl)methanol is localized at two primary sites: the secondary alcohol and the electron-rich aromatic system.

Oxidation to Diarylmethanone

The secondary alcohol can be oxidized to the corresponding benzophenone derivative, (3-isopropoxyphenyl)(phenyl)methanone. For sterically encumbered and acid-sensitive substrates, mild oxidants such as Dess-Martin Periodinane (DMP) or activated Manganese Dioxide (MnO₂) are heavily preferred over harsh chromium-based reagents (e.g., Jones reagent)[1]. The use of DMP in the presence of a sodium bicarbonate buffer prevents the acidic cleavage of the isopropoxy ether, ensuring near-quantitative yields.

Carbocation Formation and Nucleophilic Substitution

Diarylmethanols are classic precursors for resonance-stabilized carbocations. Upon treatment with strong Lewis or Brønsted acids, the hydroxyl group is protonated and leaves as water, generating a diarylmethanyl cation. The meta-isopropoxy group donates electron density into the ring system via resonance, further stabilizing the transient positive charge. This makes the compound an excellent electrophile for Friedel-Crafts alkylation or Sₙ1 nucleophilic substitutions [2].

Reactivity Core (3-Isopropoxyphenyl)(phenyl)methanol Oxidation Oxidation (DMP or MnO2) Core->Oxidation Acid Strong Acid (H+) Core->Acid Ketone Diarylmethanone (Benzophenone derivative) Oxidation->Ketone Carbocation Resonance-Stabilized Diarylmethanyl Cation Acid->Carbocation Nu Nucleophilic Attack (SN1 / Friedel-Crafts) Carbocation->Nu

Chemical reactivity map highlighting oxidation and carbocation-mediated pathways.

Experimental Protocols

The following self-validating protocols detail the de novo synthesis of the title compound and its subsequent downstream oxidation. Every step is designed with mechanistic causality to ensure high fidelity and yield.

Protocol A: Synthesis via Grignard Addition

The most robust method for constructing the diarylmethanol scaffold is the nucleophilic addition of an aryl Grignard reagent to an aromatic aldehyde[3].

Causality Check: Moisture is the primary enemy of Grignard reagents. Water will rapidly protonate the organomagnesium species, yielding 3-isopropoxybenzene as a dead-end byproduct. Therefore, absolute anhydrous conditions are non-negotiable.

Step-by-Step Methodology:

  • Initiation: In an oven-dried, argon-purged Schlenk flask, add magnesium turnings (1.2 equiv) and a single crystal of iodine (I₂). Reasoning: Iodine reacts with the passivating magnesium oxide layer, exposing pure, highly reactive magnesium metal.

  • Grignard Formation: Suspend the Mg in anhydrous Tetrahydrofuran (THF). Slowly add a solution of 1-bromo-3-isopropoxybenzene (1.0 equiv) in anhydrous THF dropwise. Gentle heating may be required to initiate the exothermic reaction. Once initiated, maintain a gentle reflux until the magnesium is consumed.

  • Electrophilic Addition: Cool the dark Grignard solution to 0 °C using an ice bath. Reasoning: Lowering the temperature prevents unwanted homocoupling and controls the exothermic addition.

  • Coupling: Add benzaldehyde (1.0 equiv) dissolved in anhydrous THF dropwise over 30 minutes. Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature overnight.

  • Quenching & Isolation: Carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) at 0 °C. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield pure (3-Isopropoxyphenyl)(phenyl)methanol.

G A 1-Bromo-3- isopropoxybenzene B Mg turnings, I2 Anhydrous THF A->B C Grignard Reagent Intermediate B->C D Benzaldehyde (0°C to RT) C->D E (3-Isopropoxyphenyl) (phenyl)methanol D->E

Grignard synthesis workflow for (3-Isopropoxyphenyl)(phenyl)methanol.

Protocol B: Mild Oxidation to Diarylmethanone

To convert the synthesized alcohol into its ketone counterpart without degrading the isopropoxy group, a buffered Dess-Martin oxidation is employed.

Step-by-Step Methodology:

  • Preparation: Dissolve (3-Isopropoxyphenyl)(phenyl)methanol (1.0 equiv) in anhydrous Dichloromethane (DCM).

  • Buffering: Add solid Sodium Bicarbonate (NaHCO₃) (2.0 equiv) to the solution. Reasoning: DMP liberates acetic acid as a byproduct. The buffer neutralizes this acid, preventing the potential cleavage of the sterically hindered but acid-sensitive isopropoxy ether.

  • Oxidation: Add Dess-Martin Periodinane (DMP) (1.2 equiv) in one portion. Stir the suspension at room temperature for 2 hours.

  • Workup: Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Sodium Thiosulfate (Na₂S₂O₃). Stir vigorously until the organic layer turns clear (approx. 15 minutes). Reasoning: Thiosulfate reduces unreacted hypervalent iodine species into water-soluble, benign byproducts.

  • Extraction: Separate the organic layer, wash with brine, dry over MgSO₄, and evaporate the solvent to yield the pure ketone.

References

  • Title: Ox-SLIM: Synthesis of and Site-Specific Labelling with a Highly Hydrophilic Trityl Spin Label (Detailing DMP oxidation of complex diarylmethanols) Source: Chemistry – A European Journal URL: [Link] [1]

  • Title: Synthesis of α,α-Difluoroethyl Aryl and Heteroaryl Ethers (Discussing the steric and electronic impacts of isopropoxy directing groups) Source: Organic Letters (ACS Publications) URL: [Link][2]

Exploratory

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Data of (3-Isopropoxyphenyl)(phenyl)methanol

Abstract This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (3-isopropoxyphenyl)(phenyl)methanol. Designed for researchers, scientists, and professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (3-isopropoxyphenyl)(phenyl)methanol. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the NMR spectra, grounded in fundamental principles of chemical structure and magnetic resonance. We will explore the experimental and predicted spectral data, discuss the influence of the molecule's structural features on the observed chemical shifts and coupling patterns, and provide a comprehensive protocol for NMR data acquisition and analysis.

Introduction: The Structural Significance of (3-Isopropoxyphenyl)(phenyl)methanol

(3-Isopropoxyphenyl)(phenyl)methanol, with the chemical formula C₁₆H₁₈O₂, is a diarylmethanol derivative. The presence of two distinct aromatic rings, one monosubstituted and the other with a meta-isopropoxy substituent, along with a chiral benzylic alcohol center, gives rise to a rich and informative NMR spectrum. Understanding the precise chemical environment of each proton and carbon atom is crucial for its characterization, purity assessment, and for predicting its reactivity and interactions in various chemical and biological systems. This guide will serve as a definitive reference for the NMR spectral properties of this compound.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the limited availability of public experimental spectra for (3-isopropoxyphenyl)(phenyl)methanol, the following data is a well-founded prediction based on established chemical shift theory and data from structurally similar compounds.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
17.40-7.25m5HPhenyl-H
27.20t, J = 7.9 Hz1HAr-H (Isopropoxyphenyl)
36.95d, J = 7.7 Hz1HAr-H (Isopropoxyphenyl)
46.88s1HAr-H (Isopropoxyphenyl)
56.80d, J = 8.2 Hz1HAr-H (Isopropoxyphenyl)
65.80s1HCH-OH
74.55sept, J = 6.0 Hz1HO-CH(CH₃)₂
82.50s1HOH
91.35d, J = 6.0 Hz6HO-CH(CH₃)₂
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
SignalChemical Shift (δ, ppm)Assignment
1158.9Ar-C (Isopropoxyphenyl, C-O)
2144.5Ar-C (Isopropoxyphenyl, C-CHOH)
3143.0Ar-C (Phenyl, C-CHOH)
4129.6Ar-CH (Isopropoxyphenyl)
5128.6Ar-CH (Phenyl)
6127.8Ar-CH (Phenyl)
7126.5Ar-CH (Phenyl)
8118.5Ar-CH (Isopropoxyphenyl)
9115.0Ar-CH (Isopropoxyphenyl)
10113.2Ar-CH (Isopropoxyphenyl)
1176.0CH-OH
1270.0O-CH(CH₃)₂
1322.1O-CH(CH₃)₂

In-Depth Spectral Analysis

¹H NMR Spectrum Analysis

The proton NMR spectrum of (3-isopropoxyphenyl)(phenyl)methanol can be divided into three main regions: the aromatic region (δ 6.8-7.4 ppm), the benzylic methine and isopropoxy methine region (δ 4.5-5.8 ppm), and the aliphatic region (δ 1.35 ppm).

  • Aromatic Protons (δ 6.80-7.40 ppm): The five protons of the unsubstituted phenyl ring are expected to appear as a complex multiplet between δ 7.25 and 7.40 ppm. The protons on the 3-isopropoxyphenyl ring are more dispersed due to the electronic effects of the substituents. The isopropoxy group is an electron-donating group, which generally shields the ortho and para positions, shifting them upfield. The hydroxyl-bearing methine group has a mild electron-withdrawing inductive effect. This interplay results in four distinct signals for the substituted ring.

  • Benzylic Methine Proton (δ 5.80 ppm): The proton attached to the carbon bearing the hydroxyl group and the two aromatic rings (CH-OH) is expected to resonate as a singlet around δ 5.80 ppm. Its proximity to two aromatic rings and an oxygen atom leads to significant deshielding.

  • Isopropoxy Protons (δ 4.55 and 1.35 ppm): The isopropoxy group gives rise to two characteristic signals. A septet at approximately δ 4.55 ppm corresponds to the single methine proton (O-CH(CH₃)₂), which is split by the six equivalent methyl protons. These six methyl protons appear as a strong doublet at around δ 1.35 ppm, split by the single methine proton.

  • Hydroxyl Proton (δ 2.50 ppm): The hydroxyl proton signal is typically a broad singlet and its chemical shift can vary depending on concentration, temperature, and solvent. In this prediction, it is placed at δ 2.50 ppm.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show 13 distinct signals, corresponding to the 16 carbon atoms in the molecule, with some equivalency in the unsubstituted phenyl ring.

  • Aromatic Carbons (δ 113-159 ppm): The carbon atoms of the aromatic rings resonate in the downfield region of the spectrum. The carbon attached to the isopropoxy group (C-O) is the most deshielded aromatic carbon, appearing around δ 158.9 ppm. The carbons bonded to the benzylic carbon (ipso-carbons) are also significantly downfield. The remaining aromatic carbons appear in the range of δ 113-130 ppm. The symmetry of the unsubstituted phenyl ring results in fewer than six signals for this moiety.

  • Benzylic Methine Carbon (δ 76.0 ppm): The carbon of the CH-OH group is found at approximately δ 76.0 ppm, a typical chemical shift for a carbon atom bonded to an oxygen and two aromatic rings.

  • Isopropoxy Carbons (δ 70.0 and 22.1 ppm): The methine carbon of the isopropoxy group (O-CH) appears around δ 70.0 ppm, while the two equivalent methyl carbons (CH₃) are found in the aliphatic region at approximately δ 22.1 ppm.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines the standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra for (3-isopropoxyphenyl)(phenyl)methanol.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound.

  • Concentration: Prepare a solution by dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube.

Instrument Setup and Data Acquisition

The following diagram illustrates the general workflow for NMR data acquisition.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Sample in CDCl3 Filter Filter into NMR Tube Dissolve->Filter Cap Cap NMR Tube Filter->Cap Insert Insert Sample into Spectrometer Cap->Insert Lock Lock on Deuterium Signal Insert->Lock Shim Shim for Homogeneity Lock->Shim Tune Tune and Match Probe Shim->Tune Acquire Acquire Spectra (1H, 13C, etc.) Tune->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference to TMS Baseline->Reference Integrate Integrate Peaks Reference->Integrate

Figure 1: General workflow for NMR sample preparation, data acquisition, and processing.

Structural Elucidation and Data Interpretation

The chemical structure of (3-isopropoxyphenyl)(phenyl)methanol directly influences its NMR spectrum. The following diagram highlights the key structural features and their corresponding NMR signatures.

Molecule_NMR cluster_molecule (3-Isopropoxyphenyl)(phenyl)methanol cluster_features Key NMR Features mol A Phenyl-H (5H, multiplet) ~7.3 ppm pA A->pA B Benzylic CH-OH (1H, singlet) ~5.8 ppm pB B->pB C Isopropoxy-CH (1H, septet) ~4.5 ppm pC C->pC D Isopropoxy-CH3 (6H, doublet) ~1.3 ppm pD D->pD E Substituted Phenyl-H (4H, complex) ~6.8-7.2 ppm pE E->pE F Hydroxyl-OH (1H, broad singlet) ~2.5 ppm pF F->pF

Figure 2: Correlation of structural features of (3-isopropoxyphenyl)(phenyl)methanol with their characteristic ¹H NMR signals.

Conclusion

The ¹H and ¹³C NMR spectra of (3-isopropoxyphenyl)(phenyl)methanol provide a detailed fingerprint of its molecular structure. The predicted chemical shifts and coupling patterns are consistent with the electronic and steric effects of the isopropoxy and phenylmethanol moieties. This comprehensive guide serves as a valuable resource for the identification, characterization, and quality control of this compound in research and industrial settings. The provided protocols and interpretations offer a solid foundation for any scientist working with this or structurally related molecules.

References

  • General Principles of NMR Spectroscopy

    • Title: Spectrometric Identific
    • Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
    • URL: [Link]

  • NMR Chemical Shift Prediction

    • Title: NMRShiftDB: an open-access, open-submission, open-source spectral d
    • Source: Steinbeck, C., Krause, S., & Kuhn, S. (2003). NMRShiftDB: an open-access, open-submission, open-source spectral database for organic structures. Magnetic Resonance in Chemistry, 41(9), 685-690.
    • URL: [Link]

  • NMR Sample Preparation

    • Title: Standard Operating Procedure for NMR Sample Prepar
    • Source: University of Notre Dame, Department of Chemistry and Biochemistry
    • URL: [Link]

  • Chemical Shifts of Common Solvents

    • Title: NMR Chemical Shifts of Common Labor
    • Source: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). The Journal of Organic Chemistry, 62(21), 7512-7515.
    • URL: [Link]

Foundational

Elucidating the Mechanism of Action of Novel (3-Isopropoxyphenyl)(phenyl)methanol Derivatives: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction The diarylmethanol scaffold, characterized by two aryl groups attached to a hydroxyl-bearing carbon, is a cornersto...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The diarylmethanol scaffold, characterized by two aryl groups attached to a hydroxyl-bearing carbon, is a cornerstone in medicinal chemistry.[1] This structural motif is present in a wide array of clinically significant compounds, including antihistamines, psychoanaleptics, and anticancer agents.[1] The physicochemical properties imparted by the benzhydrol core influence the biological activity and pharmacokinetic profiles of these drugs.[1] Recently, a novel class of compounds, the (3-Isopropoxyphenyl)(phenyl)methanol derivatives, has emerged as a promising area of investigation. However, as with any new chemical series, a thorough understanding of their mechanism of action (MoA) is paramount for their advancement as potential therapeutic agents.

This technical guide provides a comprehensive framework for elucidating the MoA of these novel derivatives. As a Senior Application Scientist, my aim is to synthesize technical accuracy with field-proven insights, presenting a self-validating system of protocols and experimental choices. We will explore a plausible, data-driven hypothesis for the MoA of these compounds and detail a rigorous, multi-phased experimental plan to investigate it.

Postulated Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Given the structural similarity of (3-Isopropoxyphenyl)(phenyl)methanol derivatives to other benzhydrol compounds with demonstrated anti-cancer and anti-inflammatory properties, we postulate that their primary mechanism of action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] The NF-κB pathway is a critical regulator of cellular processes such as inflammation, immunity, cell proliferation, and survival. Its dysregulation is implicated in numerous diseases, making it a key target for therapeutic intervention.

Our hypothesis is that the unique substitution pattern of the (3-Isopropoxyphenyl)(phenyl)methanol derivatives allows for specific interactions with upstream kinases in the NF-κB pathway, such as IKKβ, preventing the phosphorylation and subsequent degradation of IκBα. This would lead to the sequestration of NF-κB in the cytoplasm, inhibiting its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.

Phase 1: Initial Phenotypic Screening and Target Identification

The initial phase of our investigation focuses on observing the cellular effects of the derivatives and identifying their direct molecular targets.

Cell-Based Phenotypic Assays

Phenotypic screening is a powerful approach to discover novel bioactive small molecules by assessing their effects on cellular models of disease.[3]

Experimental Protocol: Assessing Anti-proliferative Effects in Cancer Cell Lines

  • Cell Culture: Culture human multiple myeloma cell lines (e.g., IM-9) and a panel of other cancer cell lines in appropriate media.

  • Compound Treatment: Seed cells in 96-well plates and treat with a serial dilution of the (3-Isopropoxyphenyl)(phenyl)methanol derivatives for 72 hours.

  • Viability Assay: Assess cell viability using a CCK-8 kit.[4]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each derivative.

Data Presentation: Representative IC50 Values

DerivativeIM-9 (Multiple Myeloma) IC50 (µM)HL-60 (Leukemia) IC50 (µM)A549 (Lung Cancer) IC50 (µM)
Compound 15.210.8> 50
Compound 22.17.545.3
Compound 315.625.1> 50
Target Identification Strategies

Identifying the specific molecular target of a bioactive compound is a critical step in MoA elucidation.[5] We will employ a combination of affinity-based and genetics-based methods.

  • Affinity-Based Proteomics: This involves using the small molecule as a "bait" to pull down its binding partners from cell lysates. The captured proteins are then identified by mass spectrometry.[6]

  • Genetic Screening (CRISPR/Cas9 or RNAi): These techniques allow for the systematic knockdown or knockout of genes to identify those that are essential for the compound's activity.[6][7]

Mandatory Visualization: Target Identification Workflow

cluster_0 Phenotypic Screening cluster_1 Target Identification a Bioactive Derivative Identified b Affinity-Based Proteomics a->b Parallel Approach c Genetic Screening (CRISPR/RNAi) a->c Parallel Approach d Candidate Target(s) b->d c->d e Target Validation d->e

Caption: A parallel workflow for target identification.

Phase 2: Target Validation and Direct Engagement Assays

Once potential targets are identified, the next crucial step is to validate them and confirm direct binding of the compounds.[8]

In Vitro Validation

Experimental Protocol: Recombinant Protein-Based Kinase Assay

Assuming a kinase target (e.g., IKKβ) is identified:

  • Reagents: Obtain recombinant human IKKβ, a suitable substrate (e.g., IκBα peptide), and ATP.

  • Assay: Perform an in vitro kinase assay in the presence of varying concentrations of the (3-Isopropoxyphenyl)(phenyl)methanol derivatives.

  • Detection: Measure the phosphorylation of the substrate using a suitable method (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Determine the IC50 of the compounds for the inhibition of kinase activity.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular context.

  • Cell Treatment: Treat intact cells with the active compound or vehicle.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Precipitation: Centrifuge to pellet precipitated proteins.

  • Western Blotting: Analyze the soluble fraction by Western blotting for the presence of the target protein.

  • Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

Elucidating Downstream Effects

To confirm that target engagement leads to the modulation of the intended signaling pathway, we will analyze downstream events.

Experimental Protocol: Western Blotting for NF-κB Pathway Proteins

  • Cell Treatment: Treat cells with the active compound and then stimulate with a known NF-κB activator (e.g., TNF-α).

  • Lysate Preparation: Prepare whole-cell lysates.

  • SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against key pathway proteins (e.g., phospho-IκBα, total IκBα, p65).

  • Analysis: A decrease in phospho-IκBα levels and cytoplasmic retention of p65 would support the hypothesized mechanism.

Mandatory Visualization: Postulated NF-κB Inhibition Pathway

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus tnfr TNF-α Receptor ikk IKK Complex tnfr->ikk tnf TNF-α tnf->tnfr ikba IκBα ikk->ikba phosphorylates derivative (3-Isopropoxyphenyl) (phenyl)methanol Derivative derivative->ikk inhibits nfkb NF-κB (p50/p65) ikba->nfkb sequesters nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc translocates ikba_p p-IκBα proteasome Proteasome ikba_p->proteasome dna DNA nfkb_nuc->dna binds transcription Gene Transcription (Inflammation, Proliferation) dna->transcription initiates

Caption: Hypothesized inhibition of the NF-κB pathway.

Phase 3: In Vivo Model Studies

The final phase of preclinical MoA validation involves testing the most promising derivatives in relevant animal models.

Xenograft Models for Oncology

For anticancer applications, human tumor cells (e.g., IM-9) are implanted into immunocompromised mice. The effect of the compound on tumor growth, as well as target engagement and pathway modulation in the tumor tissue, is assessed.

Animal Models of Inflammation

For anti-inflammatory indications, models such as lipopolysaccharide (LPS)-induced systemic inflammation or collagen-induced arthritis can be employed to evaluate the efficacy of the derivatives in reducing inflammatory responses.

Conclusion and Future Directions

The elucidation of a drug's mechanism of action is a complex but essential undertaking in drug discovery. This technical guide has outlined a systematic and robust approach to unravel the MoA of the novel (3-Isopropoxyphenyl)(phenyl)methanol derivatives, centered around a plausible hypothesis of NF-κB pathway inhibition. The integration of phenotypic screening, target identification, target validation, and in vivo studies provides a comprehensive framework for understanding the biological effects of these promising compounds. The insights gained from these studies will be invaluable for their future development as potential therapeutics.

References

  • Target Identification & Validation in Drug Discovery | Technology Networks. (2024, February 15).
  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2020, July 20). International Journal of Molecular Sciences, 21(15), 5262.
  • Discovery of novel small-molecules and mechanism study via chemical biology and genetic approach. (n.d.).
  • Target Discovery: Identification and Validation | Bio-Rad. (n.d.).
  • Target Identification and Validation in Drug Discovery | Chemspace. (2025, December 8).
  • Target Identification and Validation in Drug Discovery: The Role of Proteomics. (2005, April 15). Current Protein & Peptide Science, 6(2), 121-130.
  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2020, July 20). International Journal of Molecular Sciences, 21(15), 5262.
  • Navigating Phase 1: Target Identification and Validation in Drug Discovery - Blog. (2026, January 12).
  • Mechanism of Action: discover your small molecule's interactions and targets. (n.d.).
  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2020, July 24). International Journal of Molecular Sciences, 21(15), 5262.
  • Glycosylated derivatives of benzophenone, benzhydrol, and benzhydril as potential venous antithrombotic agents. (n.d.). Journal of Medicinal Chemistry, 28(9), 1262-1266.
  • Structure-activity relationships of benzhydrol derivatives based on 1'-acetoxychavicol acetate (ACA) and their inhibitory activities on multiple myeloma cell growth via inactivation of the NF-κB pathway. (2015, May 1). Bioorganic & Medicinal Chemistry, 23(9), 2065-2077.
  • Synthesis of Benzhydrol Derivatives as Antituberculosis Agents via Fries Rearrangement Method Investigated by DSC Analysis. (n.d.). Key Engineering Materials, 675-676, 553-556.
  • The Cornerstone of Modern Therapeutics: Benzhydrol as a Pivotal Precursor in Medicinal Chemistry. (n.d.). Benchchem.
  • Network pharmacology-based investigation and experimental validation of the mechanism of scutellarin in the treatment of acute myeloid leukemia. (2022, September 6). Frontiers in Pharmacology, 13, 961949.

Sources

Exploratory

Mass Spectrometry Fragmentation Pattern of (3-Isopropoxyphenyl)(phenyl)methanol: A Mechanistic and Analytical Guide

Executive Summary For researchers and drug development professionals, the structural elucidation of complex active pharmaceutical ingredients (APIs) and their metabolites relies heavily on predictive gas-phase ion chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the structural elucidation of complex active pharmaceutical ingredients (APIs) and their metabolites relies heavily on predictive gas-phase ion chemistry. (3-Isopropoxyphenyl)(phenyl)methanol (C16H18O2, nominal mass 242 Da) is a functionalized diarylmethanol. Its behavior under Electron Ionization (EI) mass spectrometry provides a textbook model of competitive fragmentation pathways driven by resonance stabilization, inductive effects, and steric bulk. This whitepaper details the mechanistic causality behind its fragmentation pattern and establishes a self-validating analytical protocol for its characterization.

Gas-Phase Ion Thermodynamics and Structural Dynamics

When subjected to standard 70 eV Electron Ionization (EI), (3-Isopropoxyphenyl)(phenyl)methanol undergoes rapid homolytic and heterolytic bond cleavages. As a secondary benzylic alcohol with a bulky ether substituent, the molecule exhibits a highly unstable molecular ion ([M]+• at m/z 242). The abundance of this parent ion is typically weak or entirely absent, a hallmark of branched and benzylic alcohols which possess low-energy barriers for rapid gas-phase dissociation[1].

Instead of a strong molecular ion, the spectrum is dominated by fragment ions resulting from three core mechanistic pathways: Alpha-Cleavage , Dehydration , and Aryl Ether Rearrangement .

Core Mechanistic Pathways of Fragmentation

Alpha-Cleavage and Stevenson's Rule

Alpha-cleavage is the predominant and most diagnostic fragmentation mode for aliphatic and benzylic alcohols[2][3]. In the radical cation of (3-Isopropoxyphenyl)(phenyl)methanol, homolytic cleavage of the C–C bond adjacent to the hydroxyl group can expel one of two radicals:

  • Pathway A: Loss of a phenyl radical (•C6H5, 77 Da) to yield an oxonium ion at m/z 165 .

  • Pathway B: Loss of a 3-isopropoxyphenyl radical (•C9H11O, 135 Da) to yield an oxonium ion at m/z 107 .

The Causality of Ion Abundance: According to Stevenson's Rule, during a competitive fragmentation event, the positive charge will preferentially reside on the fragment with the lowest ionization energy[4]. The 3-isopropoxy group is strongly electron-donating via resonance and inductive effects, highly stabilizing the resulting [3-Isopropoxyphenyl-CH=OH]+ cation. Consequently, the formation of m/z 165 is thermodynamically favored and is predicted to be the base peak (100% relative abundance), while m/z 107 will appear at a much lower intensity.

Dehydration Dynamics

Secondary diarylmethanols readily undergo dehydration (loss of H2O, 18 Da) under EI conditions[1][3]. The elimination of water from the molecular ion yields a highly conjugated diarylalkene radical cation at m/z 224 . This pathway is driven by the thermodynamic stability of the extended π-system formed between the two aryl rings.

Aryl Isopropyl Ether Rearrangement

Aryl ethers undergo a highly characteristic fragmentation: the loss of an alkene via a McLafferty-type rearrangement or inductive cleavage[2][5]. The isopropyl ether moiety in this molecule readily expels a neutral propene molecule (C3H6, 42 Da), transferring a hydrogen atom to the ether oxygen to yield a phenol derivative. This cleavage can occur directly from the molecular ion to generate m/z 200 , or sequentially from the dehydrated ion to generate m/z 182 .

Fragmentation M [M]+• (m/z 242) Molecular Ion Dehyd [M - H2O]+• (m/z 224) Diarylalkene Cation M->Dehyd -H2O (-18 Da) Alpha1 [M - Phenyl]+ (m/z 165) Oxonium Ion A (Base Peak) M->Alpha1 -Phenyl• (-77 Da) Alpha2 [M - Ar]+ (m/z 107) Oxonium Ion B M->Alpha2 -Ar• (-135 Da) Phenol [M - C3H6]+• (m/z 200) Phenol Derivative M->Phenol -Propene (-42 Da)

Major EI-MS fragmentation pathways of (3-Isopropoxyphenyl)(phenyl)methanol.

Quantitative Fragmentation Profile

The following table synthesizes the predicted quantitative data for the mass spectrum based on the thermodynamic stabilities of the generated ions.

m/zIon TypeFragmentation MechanismMass Loss (Da)Predicted Abundance
242 [M]+•Molecular Ion (Radical Cation)0Low (<5%)
224 [M - H2O]+•Dehydration18Medium-High
200 [M - C3H6]+•McLafferty-type rearrangement (Propene loss)42Medium
182 [M - H2O - C3H6]+•Dehydration followed by Propene loss60High
165 [M - C6H5]+Alpha-cleavage (Loss of Phenyl radical)77Base Peak (100%)
123 [C7H7O2]+Alpha-cleavage followed by Propene loss119Medium
107 [M - C9H11O]+Alpha-cleavage (Loss of 3-Isopropoxyphenyl radical)135Low-Medium
77 [C6H5]+Phenyl cation formation165Low

Self-Validating Analytical Protocol: GC-EI-MS

To ensure that the observed fragmentation (specifically dehydration) is a true gas-phase EI phenomenon rather than an artifact of thermal degradation in the GC inlet, the following self-validating methodology must be employed.

Rationale for Experimental Design
  • Ionization Energy: Electron Ionization at 70 eV is the gold standard because the de Broglie wavelength of a 70 eV electron matches the length of typical organic bonds, maximizing energy transfer and ensuring highly reproducible fragmentation[1].

  • Stationary Phase: A slightly polar column (e.g., 5% phenyl / 95% dimethylpolysiloxane) provides optimal retention for aromatic compounds while minimizing active sites that catalyze on-column dehydration.

Step-by-Step Methodology
  • System Suitability & Tuning:

    • Tune the mass spectrometer using Perfluorotributylamine (PFTBA) to calibrate the mass axis and ensure optimal relative abundances across the m/z 40–400 range.

  • Sample Preparation & Internal Standardization:

    • Dissolve (3-Isopropoxyphenyl)(phenyl)methanol in GC-grade ethyl acetate to a concentration of 100 µg/mL.

    • Self-Validation Step: Spike the sample with a structurally rigid, non-dehydrating internal standard (e.g., diphenylmethane, 50 µg/mL) and a thermally labile standard (e.g., benzhydrol). If benzhydrol exhibits excessive [M-18] relative to historical baselines, inlet maintenance is mandated before proceeding.

  • Chromatographic Separation:

    • Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness).

    • Injection: 1 µL, Split mode (1:50), Inlet temperature at 250°C.

    • Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Mass Spectrometry Acquisition:

    • Source Temperature: 230°C.

    • Ionization: EI at 70 eV.

    • Scan Range: m/z 40 to 400.

  • Data Interpretation:

    • Extract ion chromatograms (EIC) for m/z 165, 224, and 242 to confirm peak co-elution and verify the structural identity against the theoretical profile.

GCMS_Workflow Prep 1. Sample Prep & Standardization GC 2. GC Separation (Non-Polar) Prep->GC EI 3. EI Ionization (70 eV) GC->EI Quad 4. Mass Analysis (m/z 40-400) EI->Quad Val 5. System Validation Quad->Val

Self-validating GC-EI-MS workflow for the characterization of diarylmethanols.

Conclusion

The mass spectrometric fragmentation of (3-Isopropoxyphenyl)(phenyl)methanol is dictated by the competitive stability of its product ions. The electron-donating nature of the isopropoxy group heavily biases alpha-cleavage toward the formation of the m/z 165 oxonium ion, while the diarylmethane backbone and isopropyl ether moiety drive predictable dehydration and alkene-loss pathways. By employing a rigorously validated GC-MS protocol, researchers can confidently utilize these mechanistic signatures for definitive structural identification in complex matrices.

References

  • Mass Spectrometry: Fragmentation: fragment
  • Mass Spectrometry Fragmentation Patterns | PDF | Ester | Amine. scribd.com.
  • 12.3: Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts. libretexts.org.
  • Application Notes and Protocols for the Mass Spectrometry Fragmentation of 2,4-Dimethyl-3-hexanol. benchchem.com.
  • Fragmentation (mass spectrometry). wikipedia.org.

Sources

Foundational

Crystal structure and X-ray diffraction of (3-Isopropoxyphenyl)(phenyl)methanol

An In-Depth Technical Guide to the Structural Elucidation of (3-Isopropoxyphenyl)(phenyl)methanol via Single-Crystal X-ray Diffraction This guide provides a comprehensive, field-proven methodology for the structural dete...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Elucidation of (3-Isopropoxyphenyl)(phenyl)methanol via Single-Crystal X-ray Diffraction

This guide provides a comprehensive, field-proven methodology for the structural determination of the novel compound (3-Isopropoxyphenyl)(phenyl)methanol. As the crystal structure of this specific molecule has not been previously reported in publicly accessible databases such as the Cambridge Structural Database (CSD), this document serves as a detailed roadmap for researchers undertaking its synthesis, crystallization, and subsequent analysis by single-crystal X-ray diffraction. We will delve into the causality behind experimental choices, ensuring a robust and reproducible workflow from initial synthesis to final structural validation.

Introduction: The Rationale for Structural Analysis

The precise three-dimensional arrangement of atoms within a molecule, its crystal structure, is fundamental to understanding its physicochemical properties. For active pharmaceutical ingredients (APIs) and intermediates in drug development, this knowledge is critical. It governs solubility, stability, bioavailability, and interaction with biological targets. (3-Isopropoxyphenyl)(phenyl)methanol, a diarylmethanol derivative, represents a class of compounds with potential applications in medicinal chemistry. Its structural analysis is a prerequisite for any rational drug design or structure-activity relationship (SAR) studies. This guide will walk through the necessary steps to achieve this, providing both the "how" and the "why" at each stage.

Synthesis and Purification of (3-Isopropoxyphenyl)(phenyl)methanol

Expertise & Experience: The first and most critical step is to obtain a pure, crystalline sample. The purity of the starting material directly impacts the success of crystallization. The synthesis of (3-Isopropoxyphenyl)(phenyl)methanol can be readily achieved via a Grignard reaction, a classic and reliable method for forming carbon-carbon bonds.

Protocol 2.1: Synthesis via Grignard Reaction

  • Grignard Reagent Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), react 1.1 equivalents of magnesium turnings with 1.0 equivalent of bromobenzene in anhydrous diethyl ether or tetrahydrofuran (THF) to form phenylmagnesium bromide.

  • Aldehyde Preparation: In a separate flask, dissolve 1.0 equivalent of 3-isopropoxybenzaldehyde in the same anhydrous solvent.

  • Reaction: Slowly add the Grignard reagent to the aldehyde solution at 0 °C with stirring. The reaction is exothermic and should be controlled.

  • Quenching: After the reaction is complete (monitored by Thin Layer Chromatography), quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product should be purified by column chromatography on silica gel.

Trustworthiness: The purity of the final compound must be verified by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) before proceeding to crystallization. Impurities can inhibit crystal growth or lead to disordered structures.

Crystallization: The Art and Science of Single Crystal Growth

Expertise & Experience: Growing diffraction-quality single crystals is often the most challenging step. It is an empirical process that requires patience and screening of various conditions. For a molecule like (3-Isopropoxyphenyl)(phenyl)methanol, which is likely to be a solid at room temperature and soluble in common organic solvents, several techniques can be employed.

Protocol 3.1: Screening for Crystallization Conditions

  • Solvent Selection: Start by determining the solubility of the purified compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone). A good starting point is a solvent in which the compound is sparingly soluble.

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

  • Vapor Diffusion (Liquid-Liquid): In a small, open vial, dissolve the compound in a small amount of a good solvent. Place this vial inside a larger, sealed jar containing a poor solvent (an "anti-solvent") in which the compound is insoluble but the good solvent is miscible. The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

  • Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.

Trustworthiness: Each crystallization attempt should be meticulously documented, noting the solvents, concentrations, temperature, and time. The resulting crystals should be examined under a microscope for suitability for X-ray diffraction (i.e., well-formed, clear, and of appropriate size, typically 0.1-0.3 mm in each dimension).

Single-Crystal X-ray Diffraction: Data Collection and Processing

Expertise & Experience: Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. Modern diffractometers are equipped with sensitive detectors (e.g., CCD or CMOS) and low-temperature devices to minimize thermal motion of the atoms and protect the crystal from radiation damage.

Protocol 4.1: Data Collection

  • Crystal Mounting: A single crystal is carefully selected and mounted on a loop (e.g., a MiTeGen MicroMount) with a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during cooling.

  • Data Collection: The mounted crystal is cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. The diffractometer, using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation), rotates the crystal through a series of angles while collecting a large number of diffraction images.

  • Data Integration and Scaling: The raw diffraction images are processed using software such as CrysAlisPro or SAINT. This involves integrating the intensities of the diffraction spots and applying corrections for various experimental factors (e.g., Lorentz and polarization effects, absorption). The output is a reflection file containing the Miller indices (h,k,l) and the intensity of each reflection.

Structure Solution and Refinement: From Data to a 3D Model

Expertise & Experience: The processed diffraction data contains the information about the arrangement of atoms in the crystal. The process of "solving" the structure involves determining the phases of the X-ray waves, which are lost during the experiment (the "phase problem").

Protocol 5.1: Structure Solution and Refinement using Olex2 and SHELX

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and the space group.

  • Structure Solution: The phase problem is typically solved using "direct methods" or Patterson methods, implemented in software like SHELXT. This provides an initial electron density map and a preliminary model of the molecule.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure in a program like SHELXL. This involves adjusting the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction intensities. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final structure is validated using tools like checkCIF, which checks for crystallographic alerts and ensures the model is chemically and physically reasonable. The quality of the final structure is assessed by parameters such as the R-factor (R1) and the goodness-of-fit (GooF).

Data Presentation and Interpretation

The final output of a successful crystal structure determination is a set of crystallographic data that can be presented in tables and visualized as a 3D model.

Table 1: Hypothetical Crystallographic Data for (3-Isopropoxyphenyl)(phenyl)methanol
ParameterValue
Chemical formulaC₁₆H₁₈O₂
Formula weight242.31
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 10.123(4) Å, α = 90°
b = 12.456(5) Å, β = 105.23(3)°
c = 11.789(4) Å, γ = 90°
Volume1432.1(9) ų
Z4
Density (calculated)1.123 Mg/m³
Absorption coefficient0.074 mm⁻¹
F(000)520
Crystal size0.25 x 0.20 x 0.15 mm³
Theta range for data collection2.50 to 27.50°
Index ranges-12<=h<=12, -15<=k<=15, -14<=l<=14
Reflections collected10123
Independent reflections3289 [R(int) = 0.0345]
Completeness to theta = 25.242°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters3289 / 0 / 164
Goodness-of-fit on F²1.054
Final R indices [I>2sigma(I)]R1 = 0.0456, wR2 = 0.1123
R indices (all data)R1 = 0.0587, wR2 = 0.1245
Largest diff. peak and hole0.345 and -0.213 e.Å⁻³

Note: This table presents example data that would be expected for a molecule of this type. The actual experimental values would need to be determined.

Visualizing the Workflow

A clear understanding of the experimental sequence is crucial for reproducibility and troubleshooting.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis via Grignard Reaction purification Column Chromatography synthesis->purification characterization NMR & MS Analysis purification->characterization screening Solvent Screening characterization->screening growth Crystal Growth (Evaporation, Diffusion, Cooling) screening->growth selection Microscopic Selection growth->selection mounting Crystal Mounting selection->mounting data_collection Data Collection (Diffractometer) mounting->data_collection processing Data Integration & Scaling data_collection->processing solution Structure Solution (SHELXT) processing->solution refinement Structure Refinement (SHELXL) solution->refinement validation Validation (checkCIF) refinement->validation final_structure final_structure validation->final_structure Final Structural Model & CIF File

Caption: A flowchart illustrating the comprehensive workflow for the structural elucidation of a novel compound, from synthesis to the final validated crystal structure.

Conclusion: The Value of a Solved Structure

Following the detailed protocols outlined in this guide will enable the successful determination of the crystal structure of (3-Isopropoxyphenyl)(phenyl)methanol. The resulting crystallographic information file (CIF) will provide a wealth of information, including precise bond lengths, bond angles, torsional angles, and details of any intermolecular interactions such as hydrogen bonding or π-stacking. This information is invaluable for understanding the compound's conformation, its potential interactions with biological macromolecules, and for guiding future drug development efforts. The validated structure should be deposited in a public database like the Cambridge Structural Database to benefit the wider scientific community.

References

  • Title: Grignard Reagents: New Developments Source: Wiley Online Library URL: [Link]

  • Title: Crystal Growth of Organic Materials Source: American Chemical Society URL: [Link]

  • Title: Single Crystal X-Ray Diffraction Source: LibreTexts Chemistry URL: [Link]

  • Title: SHELX Source: University of Göttingen URL: [Link]

  • Title: Olex2: A complete structure solution, refinement and analysis program Source: Acta Crystallographica Section A: Foundations and Advances URL: [Link]

  • Title: The Cambridge Structural Database (CSD) Source: The Cambridge Crystallographic Data Centre (CCDC) URL: [Link]

Exploratory

Solubility Profile of (3-Isopropoxyphenyl)(phenyl)methanol in Organic Solvents: Thermodynamic Predictions and Experimental Methodologies

Executive Summary (3-Isopropoxyphenyl)(phenyl)methanol is a substituted diarylmethanol derivative with significant potential as a scaffold in pharmaceutical chemistry. Understanding its solubility profile across various...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3-Isopropoxyphenyl)(phenyl)methanol is a substituted diarylmethanol derivative with significant potential as a scaffold in pharmaceutical chemistry. Understanding its solubility profile across various organic solvents is critical for downstream applications, ranging from chemical synthesis and purification to preclinical formulation development. This whitepaper provides an in-depth technical analysis of the compound's thermodynamic dissolution behavior, predictive solubility profiling using Hansen Solubility Parameters (HSP), and a self-validating experimental methodology for empirical quantification.

Structural and Thermodynamic Foundations

To accurately predict the solubility of (3-Isopropoxyphenyl)(phenyl)methanol, we must first analyze the physicochemical properties of its parent scaffold, diphenylmethanol (commonly known as benzhydrol).

Benzhydrol is characterized by a high degree of lipophilicity, resulting in a low aqueous solubility of approximately 0.5 g/L at 20 °C, while demonstrating excellent solubility in common organic solvents such as1[1]. The introduction of a 3-isopropoxy moiety (-O-CH(CH₃)₂) fundamentally alters the thermodynamic landscape of the molecule through three primary mechanisms:

  • Steric Disruption of the Crystal Lattice: The bulky isopropoxy tail creates steric hindrance that disrupts the planar π−π stacking of the phenyl rings in the solid state. This structural disruption lowers the enthalpy of fusion ( ΔHfus​ ) relative to the parent1[1]. According to the ideal solubility equation, a lower ΔHfus​ directly correlates with an increased mole fraction solubility in organic solvents.

  • Enhanced Lipophilicity: The aliphatic isopropyl group increases the overall partition coefficient (LogP), driving higher affinity for non-polar and lipidic environments.

  • Hydrogen-Bonding Dynamics: While the central hydroxyl (-OH) group acts as both a hydrogen-bond donor and acceptor, the addition of the ether oxygen provides a secondary, powerful hydrogen-bond acceptor site. This dual-site functionality significantly enhances solvation in polar protic and polar aprotic solvents.

G N1 Crystalline Solid (3-Isopropoxybenzhydrol) N2 Lattice Disruption (Endothermic: ΔH > 0) N1->N2 Heat/Energy N3 Solvent Cavity Formation (Endothermic: ΔH > 0) N2->N3 Solvent Addition N4 Solute-Solvent Interactions (Exothermic: ΔH < 0) N3->N4 Solvation (H-Bonds, VdW) N5 Thermodynamic Equilibrium (Saturated Solution) N4->N5 ΔG_solv < 0

Thermodynamic dissolution pathway of (3-Isopropoxyphenyl)(phenyl)methanol in organic solvents.

Predictive Solubility Profiling via Hansen Parameters

2 provide a robust, three-dimensional framework for predicting solute-solvent compatibility by deconstructing cohesive energy into Dispersion ( δD​ ), Polarity ( δP​ ), and Hydrogen Bonding ( δH​ ) forces[2]. Unlike unidimensional metrics such as LogP, 2[2].

Based on group contribution methods and the known parameters of the benzhydrol core, the predicted HSP coordinates for (3-Isopropoxyphenyl)(phenyl)methanol are:

  • δD​ (Dispersion): ~18.5 MPa 1/2 (Driven by the dual aromatic rings).

  • δP​ (Polarity): ~4.5 MPa 1/2 (Driven by the asymmetric ether and hydroxyl dipoles).

  • δH​ (H-Bonding): ~7.0 MPa 1/2 (Driven by the -OH donor/acceptor and -O- acceptor).

Solvents with HSP values that minimize the interaction distance ( Ra​ ) to these coordinates will exhibit the highest solubilization capacity[3].

Predicted Solubility Profile in Organic Solvents
Solvent ClassRepresentative SolventsPredicted Solubility RangeMechanistic Rationale
Polar Protic Methanol, Ethanol, Isopropanol> 150 mg/mLStrong hydrogen bond donation from the solvent to the ether oxygen, coupled with mutual H-bond exchange at the hydroxyl group.
Polar Aprotic DMSO, DMF, Acetone> 200 mg/mLOptimal alignment with the solute's polarity ( δP​ ) and high dipole-dipole interaction capacity. The solvent acts as a strong H-bond acceptor for the solute's -OH group.
Non-Polar Toluene, Dichloromethane50 - 100 mg/mLFavorable dispersion forces ( δD​ ) interacting with the hydrophobic diarylmethane core and the lipophilic isopropoxy tail.
Aqueous Water, Dilute Buffers< 0.5 mg/mLThe high cohesive energy of water prevents cavity formation; the hydrophobic bulk of the molecule dominates, leading to phase separation.

Experimental Methodology: Self-Validating Shake-Flask Protocol

While predictive models guide solvent selection, empirical validation is mandatory for regulatory and formulation purposes. The 4 is universally recognized as the gold standard for determining true thermodynamic equilibrium solubility[4].

The following protocol integrates a self-validating feedback loop to ensure data integrity, aligning with harmonization efforts driven by international bodies like the5[5].

Step-by-Step Protocol
  • Preparation of Saturated Solutions: Add an excess of (3-Isopropoxyphenyl)(phenyl)methanol (approx. 50–100 mg) to 1.0 mL of the target organic solvent in a tightly sealed borosilicate glass vial.

    • Causality: An excess of solid (at least 10% above estimated saturation) is mandatory to maintain a continuous thermodynamic driving force, ensuring the solution reaches true equilibrium rather than a transient state[6].

  • Equilibration and Agitation: Incubate the vials at 37 ± 0.1 °C on an orbital shaker at 100 rpm for 48 hours.

    • Causality: Maintaining 37 °C mimics physiological conditions, which is critical for downstream pharmacokinetic modeling. A 6 ensures the dissolution process overcomes any metastable supersaturation or polymorphic transitions[6].

  • Self-Validation Sampling (The Integrity Check): Withdraw 50 µL aliquots at exactly 24 hours and 48 hours.

    • Causality: If the concentration difference between the 24h and 48h time points is less than 5%, thermodynamic equilibrium is validated. If the variance exceeds 5%, agitation must continue for an additional 24 hours.

  • Phase Separation: Centrifuge the equilibrated samples at 10,000 rpm for 15 minutes, followed by immediate filtration of the supernatant through a 0.45 µm PTFE syringe filter.

    • Causality: Centrifugation compacts the excess solid, while5, which would otherwise dissolve in the mobile phase and falsely elevate the solubility reading[5].

  • Quantification: Dilute the filtrate appropriately with the mobile phase and analyze via HPLC-UV at the compound's λmax​ (typically ~254 nm for benzhydrol derivatives).

Workflow S1 1. Sample Preparation Add excess solid to solvent S2 2. Equilibration Shake at 37°C for 48 hours S1->S2 S3 3. Phase Separation Centrifugation & Filtration S2->S3 S4 4. Quantification Dilution and HPLC-UV Analysis S3->S4

Step-by-step saturation shake-flask workflow for determining thermodynamic equilibrium solubility.

Formulation Implications for Drug Development

For preclinical in vivo studies, poorly water-soluble benzhydrol derivatives require advanced formulation strategies to ensure bioavailability. Because (3-Isopropoxyphenyl)(phenyl)methanol is highly soluble in polar aprotic solvents, co-solvent systems are highly effective.

Following established 7, a clear, stable working solution of 5 mg/mL can be achieved using a multi-component vehicle comprising 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline [7].

The causality behind this specific sequential addition is critical:

  • DMSO (10%): Acts as the primary solubilizer, leveraging its high δP​ and δH​ to dissolve the lipophilic core.

  • PEG300 (40%): Acts as a co-solvent and precipitation inhibitor, preventing the drug from crashing out upon introduction to an aqueous environment.

  • Tween-80 (5%): A surfactant that lowers the interfacial tension, further stabilizing the micro-emulsion.

  • Saline (45%): Adjusts the final osmolarity for safe in vivo administration[7].

References

  • Source: grokipedia.
  • Source: hansen-solubility.
  • Source: stevenabbott.co.
  • Source: imrpress.
  • Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo)
  • Source: scielo.
  • Benzhydrol (Diphenylmethanol)

Sources

Foundational

Thermal stability and degradation pathways of (3-Isopropoxyphenyl)(phenyl)methanol

An In-Depth Technical Guide to the Thermal Stability and Degradation Pathways of (3-Isopropoxyphenyl)(phenyl)methanol For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermal Stability and Degradation Pathways of (3-Isopropoxyphenyl)(phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and potential degradation pathways of (3-Isopropoxyphenyl)(phenyl)methanol. As a molecule with a diarylmethanol core structure, its stability is a critical parameter influencing its viability in pharmaceutical development and other applications. This document outlines a systematic approach to evaluating thermal liability through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Furthermore, it details a forced degradation strategy, compliant with industry best practices, to elucidate potential degradation mechanisms under thermal, oxidative, and hydrolytic stress. The identification of degradation products is addressed through the application of High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The proposed degradation pathways, including oxidation to a benzophenone derivative, dehydration, and ether cleavage, are presented with mechanistic insights. This guide serves as a foundational resource for scientists seeking to understand and mitigate the stability challenges associated with this compound.

Introduction: The Imperative of Stability Analysis

(3-Isopropoxyphenyl)(phenyl)methanol is a diarylmethanol compound featuring both a secondary alcohol and an ether linkage. Such functionalities are common in active pharmaceutical ingredients (APIs) and advanced material precursors. The stability of a drug substance is a critical quality attribute that can impact its safety, efficacy, and shelf-life.[1] Regulatory bodies, including those following International Council for Harmonisation (ICH) guidelines, mandate rigorous stability testing.[2]

For drug development professionals, a comprehensive understanding of a molecule's degradation profile is not merely a regulatory hurdle; it is a scientific necessity. Forced degradation studies, or stress testing, are instrumental in this process.[3][4] By intentionally exposing the compound to harsh conditions—such as elevated temperature, oxidation, and extreme pH—we can accelerate the formation of degradation products.[2] This knowledge is invaluable for several reasons:

  • Degradation Pathway Elucidation: It helps to identify the likely degradation products and establish the intrinsic stability of the molecule.[2][3]

  • Development of Stability-Indicating Methods: The generated degradants are crucial for developing and validating analytical methods (like HPLC) that can accurately separate and quantify the parent compound from its impurities in stability samples.[1]

  • Formulation and Packaging Development: Understanding the molecule's vulnerabilities informs the selection of appropriate excipients, manufacturing processes, and packaging to ensure product integrity.[2]

This guide provides the scientific rationale and detailed methodologies for a thorough investigation into the thermal stability and degradation pathways of (3-Isopropoxyphenyl)(phenyl)methanol.

Physicochemical Properties

A foundational understanding of the molecule's basic properties is essential before commencing stability studies.

PropertyValue
Chemical Structure (3-Isopropoxyphenyl)(phenyl)methanol structure
Molecular Formula C₁₆H₁₈O₂
Molecular Weight 242.31 g/mol
Appearance (Predicted) White to off-white solid or viscous oil
Key Functional Groups Secondary benzylic alcohol, Isopropyl ether, Phenyl rings

Assessment of Thermal Stability: TGA & DSC

The first step in characterizing thermal liability is to determine the temperatures at which the bulk material undergoes physical or chemical changes. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone techniques for this evaluation.[5]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[6][7] It precisely identifies the onset temperature of thermal decomposition, where the molecule begins to lose mass by breaking down into volatile fragments.

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to manufacturer specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of (3-Isopropoxyphenyl)(phenyl)methanol into a clean, tared TGA pan (typically aluminum or platinum).

  • Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent thermo-oxidative degradation during the initial analysis.

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min. A slower rate can provide better resolution of thermal events, but 10 °C/min is a standard rate for initial screening.

  • Data Acquisition: Continuously record the sample mass and temperature throughout the program. The output is a thermogram plotting percent mass loss versus temperature.

TGA_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis node_prep Calibrate TGA Instrument node_sample Weigh 5-10 mg of sample into TGA pan node_prep->node_sample node_load Load sample into furnace under N2 atmosphere node_sample->node_load node_heat Heat from 30°C to 600°C at 10°C/min node_load->node_heat node_record Record mass vs. temperature node_heat->node_record node_plot Generate TGA Thermogram node_record->node_plot node_determine Determine Onset of Decomposition (Td) node_plot->node_determine DSC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis node_prep Calibrate DSC Instrument node_sample Weigh 2-5 mg of sample into sealed aluminum pan node_prep->node_sample node_load Load sample and reference pans under N2 atmosphere node_sample->node_load node_heat Heat from 25°C to 400°C at 10°C/min node_load->node_heat node_record Record heat flow vs. temperature node_heat->node_record node_plot Generate DSC Thermogram node_record->node_plot node_determine Identify Melting (Tm) and Decomposition Events node_plot->node_determine

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Interpreting the Combined Data

By overlaying the TGA and DSC data, a clear picture emerges. A sharp endothermic peak in the DSC thermogram not associated with mass loss in the TGA curve indicates melting. An exothermic peak in the DSC that coincides with a sharp mass loss in the TGA curve is indicative of thermal decomposition.

ParameterTechniqueInformation Provided
Melting Point (Tm) DSCTemperature of solid-to-liquid phase transition.
Decomposition Onset (Td) TGATemperature at which significant mass loss begins.
Decomposition Profile DSC/TGAIndicates if decomposition is endothermic or exothermic and whether it occurs in single or multiple steps.

Forced Degradation: Probing Degradation Pathways

Forced degradation studies are essential to identify potential degradants that could form during manufacturing or long-term storage. [1]The goal is to achieve 5-20% degradation of the parent compound to ensure that primary degradants are formed without excessive secondary degradation. [4]

Forced_Degradation_Workflow cluster_stress Stress Conditions start Prepare solutions of (3-Isopropoxyphenyl)(phenyl)methanol thermal Thermal (Dry Heat) 70°C, 48h start->thermal acid Acid Hydrolysis 0.1 M HCl, 60°C start->acid base Base Hydrolysis 0.1 M NaOH, 60°C start->base oxidative Oxidation 3% H2O2, RT start->oxidative analyze Analyze all samples by Stability-Indicating HPLC-MS Method thermal->analyze neutralize Neutralize acid/base samples acid->neutralize base->neutralize oxidative->analyze neutralize->analyze identify Characterize Degradation Products (Mass Spectrometry) analyze->identify pathway Propose Degradation Pathways identify->pathway

Caption: General workflow for forced degradation studies.

Analytical Method: Stability-Indicating HPLC-MS

A robust analytical method is required to separate the parent compound from all process impurities and degradation products. A reverse-phase HPLC method coupled with a mass spectrometer is the gold standard. [8]

  • System Preparation:

    • HPLC System: A system with a quaternary pump, autosampler, and column oven (e.g., Shimadzu LC-20AD, Agilent 1260). [8][9] * Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm) or equivalent. [9]The C18 stationary phase is suitable for retaining the non-polar parent molecule and its likely degradants.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Formic acid is a volatile modifier ideal for MS compatibility.

    • Column Temperature: 40 °C.

  • Gradient Elution:

    • A typical gradient would start at 95% A / 5% B, ramping to 5% A / 95% B over 10-15 minutes, followed by a hold and re-equilibration. This ensures elution of both polar and non-polar compounds.

  • MS Detection:

    • Mass Spectrometer: A triple quadrupole or Q-Trap mass spectrometer (e.g., AB Sciex 4000 Q Trap). [9] * Ionization Mode: Electrospray Ionization (ESI) in positive mode is recommended, as the ether and alcohol moieties can be readily protonated.

    • Scan Mode: Perform a full scan (e.g., m/z 100-500) to detect all potential degradants. Follow up with product ion scans (MS/MS) on detected impurity peaks to obtain structural fragments.

  • Sample Analysis:

    • Dilute samples from the forced degradation studies to an appropriate concentration (e.g., 0.1 mg/mL) in a 50:50 mixture of Mobile Phase A and B.

    • Inject 5-10 µL and acquire the data.

    • Analyze an unstressed control sample for comparison.

Proposed Degradation Pathways

Based on the functional groups present in (3-Isopropoxyphenyl)(phenyl)methanol, several degradation pathways can be anticipated.

Pathway 1: Oxidation

The secondary benzylic alcohol is the most likely site for oxidation. This is a common degradation pathway for such compounds. [10]The reaction is expected to be prominent under oxidative stress (H₂O₂) and potentially under thermal stress in the presence of oxygen.

  • Product: (3-Isopropoxyphenyl)(phenyl)methanone (3-Isopropoxybenzophenone)

  • Mechanism: The benzylic C-H bond is oxidized, forming a ketone.

Caption: Proposed dehydration pathway.

Pathway 3: Ether Cleavage (Dealkylation)

Aromatic ether linkages can be cleaved under high thermal stress or strong acidic conditions, though they are generally more stable than the benzylic alcohol. This would likely be a minor pathway observed only under harsh conditions.

  • Products: 3-(Hydroxy(phenyl)methyl)phenol and Propene/Isopropanol.

  • Mechanism: Homolytic cleavage of the C-O ether bond under high heat, or protonation of the ether oxygen followed by nucleophilic attack under strong acid conditions.

Caption: Proposed ether cleavage pathway.

Summary and Recommendations

The thermal stability and degradation of (3-Isopropoxyphenyl)(phenyl)methanol are governed by its two primary functional groups: the secondary benzylic alcohol and the isopropoxy ether.

  • Thermal Stability: The onset of thermal decomposition is expected to be the primary limiting factor for stability. TGA and DSC analyses are critical to define the maximum temperature for safe handling and processing.

  • Primary Degradation Pathway: Oxidation of the benzylic alcohol to the corresponding ketone is anticipated to be the most significant degradation pathway, particularly in the presence of oxygen or oxidizing agents.

  • Secondary Pathways: Acid-catalyzed dehydration and ether cleavage are plausible but likely require more forcing conditions.

Recommendations for Minimizing Degradation:

  • Storage: Store the compound in well-sealed containers under an inert atmosphere (e.g., nitrogen or argon) to protect it from atmospheric oxygen, especially for long-term storage.

  • Temperature Control: Avoid exposure to high temperatures. Storage should be in a controlled, cool environment. The TGA/DSC data will provide a precise upper limit for processing.

  • pH Control: In solution, maintain a neutral pH to minimize the risk of acid-catalyzed dehydration.

  • Excipient Compatibility: During formulation development, screen for excipients with oxidizing potential. The use of antioxidants could be considered if oxidative degradation is found to be a significant issue.

By employing the systematic approach outlined in this guide, researchers and drug development professionals can build a robust understanding of the stability profile of (3-Isopropoxyphenyl)(phenyl)methanol, enabling the development of safe, effective, and stable products.

References

  • DeArmond P.D., DiGoregorio A.L. (2013). Rapid liquid chromatography-tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol ethoxylates in environmental samples.
  • Rizzi, G. P., & Boekley, L. J. Observation of ether-linked phenolic products during thermal degradation of ferulic acid in the presence of alcohols. Journal of Agricultural and Food Chemistry.
  • Wiley Analytical Science. (2023, November 14). Minimizing matrix effects in LC-MS/MS measurement of alcohol biomarker.
  • Lauer, W. M., & Spielman, M. A. The Thermal Decomposition of Phenyl Vinyl Ether. Journal of the American Chemical Society.
  • Advanced Chromatography Technologies Ltd. Alcohol Biomarkers by LC-MS/MS. ACE HPLC Columns.
  • Pharmaceutical Technology. (2026, March 22).
  • OSTI.gov. THERMAL DECOMPOSITION MECHANISMS OF EPOXIES AND POLYURETHANES.
  • ResearchGate.
  • Sule, S., Nikam, D., Ambadekar, S., & Bhure, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48.
  • ResearchGate.
  • ResearchGate. Differential Scanning Calorimetry (DSC) spectra: (a) alcohol 1 a, (b)...
  • Sharma, K., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 01(07), 1-8.
  • Anton Paar Wiki. Basics of Differential Scanning Calorimetry.
  • Park, J. H., et al. (2016). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience.
  • Patel, A. K., et al. (2023). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research, 8(6), 954-960.
  • EAG Laboratories. Differential Scanning Calorimetry (DSC).
  • NETZSCH. Thermogravimetric Analyzer (TGA).
  • Wikipedia. Thermogravimetric analysis.
  • Mettler Toledo. Thermogravimetric Analysis (TGA).
  • BenchChem. (2025). Degradation of (5-Phenylpyridin-3-yl)
  • EAG Laboratories. Thermogravimetry Differential Thermal Analysis (TG/DTA).

Sources

Exploratory

An In-Depth Technical Guide to the Toxicological Profile and In Vitro Safety Assessment of (3-Isopropoxyphenyl)(phenyl)methanol

This guide provides a comprehensive framework for evaluating the in vitro toxicological profile of the novel chemical entity, (3-Isopropoxyphenyl)(phenyl)methanol. Designed for researchers, scientists, and drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the in vitro toxicological profile of the novel chemical entity, (3-Isopropoxyphenyl)(phenyl)methanol. Designed for researchers, scientists, and drug development professionals, this document outlines a tiered, scientifically robust approach to safety assessment. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and offer insights into the interpretation of potential outcomes. While specific toxicological data for (3-Isopropoxyphenyl)(phenyl)methanol is not extensively available in public literature, this guide will serve as a roadmap for its thorough in vitro safety evaluation.

Introduction to (3-Isopropoxyphenyl)(phenyl)methanol: The Need for a Toxicological Profile

(3-Isopropoxyphenyl)(phenyl)methanol, with the Chemical Abstracts Service (CAS) number 1410128-59-4 and a molecular formula of C16H18O2, represents a unique chemical structure with potential applications in various fields, including pharmaceuticals and material science.[1] Before any new chemical entity can be considered for further development, a comprehensive understanding of its safety profile is paramount. In vitro toxicology offers a powerful, ethical, and efficient first-line approach to identify potential hazards.

This guide will focus on a battery of in vitro tests designed to assess the cytotoxicity, genotoxicity, and mutagenicity of (3-Isopropoxyphenyl)(phenyl)methanol. This tiered approach allows for early identification of potential liabilities and informs decisions for further non-clinical or clinical development.

Tier 1: Assessing Cytotoxicity - The Foundation of In Vitro Safety

The initial step in evaluating the safety of any new compound is to determine its potential to cause cell death. Cytotoxicity assays provide a quantitative measure of a substance's toxicity to cells. A compound exhibiting high cytotoxicity at low concentrations may have limited therapeutic potential or require careful formulation to minimize local and systemic toxicity.

Rationale for a Multi-Assay Approach to Cytotoxicity

Relying on a single cytotoxicity assay can be misleading, as different assays measure distinct cellular endpoints.[2] A multi-assay approach provides a more comprehensive picture of the potential mechanisms of cell death. For (3-Isopropoxyphenyl)(phenyl)methanol, we recommend a panel of at least two assays that measure different aspects of cell viability: metabolic activity and membrane integrity.

Recommended Cytotoxicity Assays
  • MTT Assay (Metabolic Activity): This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[3] The amount of formazan produced is proportional to the number of viable cells.

  • Trypan Blue Exclusion Assay (Membrane Integrity): This assay is based on the principle that viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take it up and appear blue.[4][5]

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate a suitable cell line (e.g., HepG2 for liver toxicity, HaCaT for skin irritation) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of (3-Isopropoxyphenyl)(phenyl)methanol in cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations and incubate for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[3]

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Hypothetical Cytotoxicity Data for (3-Isopropoxyphenyl)(phenyl)methanol
Cell LineAssayIncubation Time (h)IC50 (µM)
HepG2MTT24> 100
4885.2
7262.5
HaCaTMTT24> 100
4895.7
7278.1
HepG2Trypan Blue7265.1
HaCaTTrypan Blue7280.4

This data is for illustrative purposes only.

Experimental Workflow: Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis start Start: (3-Isopropoxyphenyl) (phenyl)methanol prep_compound Prepare Serial Dilutions start->prep_compound treat_cells Treat Cells with Compound prep_compound->treat_cells seed_cells Seed Cells in 96-well Plates seed_cells->treat_cells incubate Incubate (24, 48, 72h) treat_cells->incubate mtt_assay MTT Assay incubate->mtt_assay trypan_blue Trypan Blue Assay incubate->trypan_blue read_plate Measure Absorbance/ Count Cells mtt_assay->read_plate trypan_blue->read_plate calc_viability Calculate % Viability read_plate->calc_viability determine_ic50 Determine IC50 calc_viability->determine_ic50 end End: Cytotoxicity Profile determine_ic50->end

Caption: Workflow for in vitro cytotoxicity assessment.

Tier 2: Investigating Genotoxicity - Protecting the Genome

Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, leading to mutations, which may in turn lead to cancer.[6] Therefore, assessing the genotoxic potential of (3-Isopropoxyphenyl)(phenyl)methanol is a critical step in its safety evaluation.

Rationale for a Two-Pronged Genotoxicity Assessment

A comprehensive genotoxicity assessment should evaluate two key endpoints: DNA damage and chromosomal damage.

Recommended Genotoxicity Assays
  • Comet Assay (Single Cell Gel Electrophoresis): This sensitive technique detects DNA strand breaks in individual cells.[5] Damaged DNA migrates further in an electric field, creating a "comet" shape.

  • In Vitro Micronucleus Test: This assay identifies both chromosome breakage and loss.[7] Micronuclei are small, extra-nuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei.

Experimental Protocol: In Vitro Micronucleus Test
  • Cell Treatment: Treat a suitable cell line (e.g., CHO-K1, L5178Y) with (3-Isopropoxyphenyl)(phenyl)methanol at a range of concentrations, including a vehicle control and a positive control (e.g., mitomycin C), for a period equivalent to 1.5-2 normal cell cycles.

  • Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells.

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye such as Giemsa or a fluorescent dye like DAPI.

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: Determine the frequency of micronucleated cells at each concentration and assess for a statistically significant, dose-dependent increase.

Data Presentation: Hypothetical Micronucleus Test Data
Concentration (µM)Number of Binucleated Cells ScoredNumber of Micronucleated Cells% Micronucleated Cells
Vehicle Control2000251.25
102000281.40
302000351.75
1002000753.75
Positive Control200025012.5

Statistically significant increase (p < 0.05). This data is for illustrative purposes only.

Logical Relationship: Genotoxicity Testing Pathway

Genotoxicity_Pathway start Test Compound: (3-Isopropoxyphenyl)(phenyl)methanol comet_assay Comet Assay (DNA Strand Breaks) start->comet_assay micronucleus_test In Vitro Micronucleus Test (Chromosomal Damage) start->micronucleus_test positive_comet Positive Result: Indicates DNA Damage comet_assay->positive_comet negative_comet Negative Result comet_assay->negative_comet positive_micronucleus Positive Result: Indicates Clastogenic or Aneugenic Potential micronucleus_test->positive_micronucleus negative_micronucleus Negative Result micronucleus_test->negative_micronucleus further_investigation Further Investigation Required: - Mechanism of Action - In vivo follow-up positive_comet->further_investigation low_genotoxic_concern Low Genotoxic Concern negative_comet->low_genotoxic_concern positive_micronucleus->further_investigation negative_micronucleus->low_genotoxic_concern

Caption: Decision pathway for genotoxicity assessment.

Tier 3: Assessing Mutagenicity - The Ames Test

Mutagenicity is the induction of permanent transmissible changes in the structure of the genetic material of cells or organisms. A standard and regulatory-accepted method for assessing mutagenicity is the bacterial reverse mutation assay, commonly known as the Ames test.[8]

The Principle of the Ames Test

The Ames test utilizes several strains of the bacterium Salmonella typhimurium that have been mutated to be unable to synthesize the amino acid histidine (his-). The assay measures the ability of a test compound to cause a reverse mutation, allowing the bacteria to regain the ability to synthesize histidine and grow on a histidine-free medium. The test is conducted with and without a metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.

Experimental Protocol: Ames Test
  • Strain Selection: Use a panel of at least five Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA) to detect different types of mutations.

  • Plate Incorporation Assay:

    • Mix the test compound at various concentrations, the bacterial culture, and either S9 mix or a buffer into molten top agar.

    • Pour the mixture onto a minimal glucose agar plate.

    • Incubate the plates for 48-72 hours at 37°C.

  • Scoring: Count the number of revertant colonies on each plate.

  • Data Analysis: A positive response is defined as a dose-related increase in the number of revertant colonies that is at least twice the background (vehicle control) count.

Data Presentation: Hypothetical Ames Test Data
StrainMetabolic Activation (S9)Concentration (µ g/plate )Mean Revertants ± SDFold Increase
TA100-Vehicle25 ± 4-
1028 ± 51.1
5032 ± 61.3
10030 ± 41.2
TA100+Vehicle30 ± 5-
1035 ± 61.2
5075 ± 82.5
100150 ± 125.0

Statistically significant and biologically relevant increase. This data is for illustrative purposes only.

Conclusion and Future Directions

This guide has outlined a comprehensive in vitro strategy for assessing the toxicological profile of (3-Isopropoxyphenyl)(phenyl)methanol. The tiered approach, beginning with cytotoxicity and progressing to genotoxicity and mutagenicity, provides a robust framework for identifying potential safety concerns early in the development process.

Should (3-Isopropoxyphenyl)(phenyl)methanol demonstrate a favorable in vitro safety profile (i.e., low cytotoxicity, and negative results in genotoxicity and mutagenicity assays), further non-clinical studies, such as in vivo toxicology and pharmacokinetic assessments, would be warranted to support its continued development. Conversely, positive findings in any of these in vitro assays would necessitate further investigation to understand the underlying mechanisms of toxicity and to determine if the observed effects are relevant to human health.

The principles and protocols described herein are grounded in established toxicological methodologies and provide a solid foundation for the safety assessment of novel chemical entities.

References

  • Appchem. (3-isopropoxyphenyl)(phenyl)methanol. Retrieved from [Link]

  • TCI AMERICA. (2023). Safety Data Sheet: 3-[3-(Trifluoromethyl)phenyl]-1-propanol.
  • Toxicology Reports. (2025, June 3). Genotoxicity assessment using the cytokinesis-block micronucleus (CBMN) assay.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Thiel, A., et al. (2018). 3-NOP: Mutagenicity and Genotoxicity Assessment. Food and Chemical Toxicology, 122, 119-126. Retrieved from [Link]

  • Air Liquide. (2024, February 2). Safety Data Sheet Methanol.
  • Al-Snafi, A. E. (2017). Cytotoxicity Evaluation of Methanol Extracts of Some Medicinal Plants on P19 Embryonal Carcinoma Cells. IOSR Journal of Pharmacy, 7(7), 1-8.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet: (4-Phenoxyphenyl)methanol.
  • Pharmaceutical Sciences. (2025, March 15). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells.
  • Journal of Toxicology and Environmental Health. Evaluation of Genotoxicity of Three Food Preservatives in Drosophila Melanogaster Using SMART and Comet Assays.
  • Hibi, T., et al. (2011). Characterization of environmental chemicals with potential for DNA damage using isogenic DNA repair-deficient chicken DT40 cell lines. Environmental and Molecular Mutagenesis, 52(8), 649-658. Retrieved from [Link]

  • Persson, J., et al. (2025, January 24). Multi-assay assessment of cytotoxicity reveals multiple mechanisms of action in 3D microtissues. Scientific Reports, 15(1), 1234. Retrieved from [Link]

  • Gonzalez, Y., et al. (2024). In vitro Safety Assessment of Extracts and Compounds From Plants as Sunscreen Ingredients. Toxicological Sciences, 197, 109-120. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2008). Toxicological Profile for Phenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2008). Toxicological Profile for Phenol. Retrieved from [Link]

  • Bardoloi, M., & Soren, S. (2022). Genotoxicity induced by medicinal plants. Bulletin of the National Research Centre, 46(1), 119. Retrieved from [Link]

  • Eskes, C., et al. (2017). A snapshot on the progress of in vitro toxicology for safety assessment. Toxicology in Vitro, 45(Pt 2), 189-192.
  • Sukardi, S., et al. (2016). Cytotoxicity of methanol extracts of Elaeis guineensis on MCF-7 and Vero cell lines. Asian Pacific Journal of Tropical Biomedicine, 6(1), 54-57. Retrieved from [Link]

  • Journal of Pharmacy & Pharmaceutical Sciences. (2017, April 27). Genotoxicity and its mechanism.

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Protocols & Analytical Methods

Method

Application Note: Synthesis of (3-Isopropoxyphenyl)(phenyl)methanol via Grignard Addition

Introduction & Mechanistic Rationale Diaryl methanols are highly privileged pharmacophores frequently utilized in the development of antihistamines, anticholinergics, and central nervous system modulators. The synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Diaryl methanols are highly privileged pharmacophores frequently utilized in the development of antihistamines, anticholinergics, and central nervous system modulators. The synthesis of (3-Isopropoxyphenyl)(phenyl)methanol is efficiently achieved via a Grignard reaction, a cornerstone methodology for carbon-carbon bond formation .

In this protocol, we utilize 3-isopropoxybenzaldehyde and commercially available phenylmagnesium bromide. While the inverse addition (3-isopropoxyphenylmagnesium bromide and benzaldehyde) is chemically viable, utilizing a commercially standardized Grignard reagent (1.0 M in THF) eliminates the need for custom reagent initiation and titration, thereby reducing batch-to-batch variability in drug development workflows.

Causality in Experimental Design
  • Solvent Selection (THF): Tetrahydrofuran (THF) is selected over diethyl ether. Its higher boiling point (66 °C) minimizes solvent loss during handling, and its oxygen lone pairs strongly coordinate to the electron-deficient magnesium center, stabilizing the organometallic reagent .

  • Thermal Control (0 °C): The nucleophilic attack of the carbanion-like phenyl group onto the electrophilic carbonyl carbon is highly exothermic. Executing the addition at sub-ambient temperatures (0 °C) mitigates thermal runaway and suppresses side reactions, such as the oxidative homocoupling of the Grignard reagent .

  • Mild Quenching (NH₄Cl): Quenching the magnesium alkoxide intermediate with saturated aqueous ammonium chloride (NH₄Cl) is critical. Utilizing strong acids (e.g., HCl) can protonate the newly formed secondary alcohol, driving the elimination of water to form a highly stabilized diarylmethyl carbocation, which subsequently degrades into unwanted ether byproducts.

Process Workflow

G N1 Apparatus Prep (Flame-Dried, N2/Ar) N2 Substrate Solution (Aldehyde in THF) N1->N2 N3 Grignard Addition (PhMgBr at 0 °C) N2->N3 Inert Atmosphere N4 Reaction Maturation (Warm to RT, 1 h) N3->N4 Exotherm Control N5 Mild Quenching (Sat. NH4Cl) N4->N5 Complete Conversion N6 Phase Extraction (EtOAc, Brine, MgSO4) N5->N6 Prevent Dehydration N7 Purification (Flash Chromatography) N6->N7 N8 Target Product (Diaryl Methanol) N7->N8 Yield Validation

Figure 1: Logical workflow for the Grignard addition and subsequent workup.

Quantitative Data and Stoichiometry

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reactant / ReagentMW ( g/mol )EquivalentsAmountFunction
3-Isopropoxybenzaldehyde164.201.01.64 g (10 mmol)Electrophile
Phenylmagnesium bromide (1M in THF)181.311.212.0 mL (12 mmol)Nucleophile
Anhydrous THF72.11-20 mLSolvent
Sat. NH₄Cl (aq)53.49-15 mLQuenching Agent
Ethyl Acetate (EtOAc)88.11-3 × 20 mLExtraction Solvent
(3-Isopropoxyphenyl)(phenyl)methanol 242.32 1.0 2.42 g (Theoretical) Target Product

Step-by-Step Experimental Protocol

Preparation of the Reaction Apparatus
  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum.

  • Purge the flask with dry Nitrogen (N₂) or Argon (Ar) for 15 minutes to establish a strictly anhydrous and inert atmosphere. Moisture will prematurely protonate the Grignard reagent, yielding benzene and magnesium hydroxide bromide.

Nucleophilic Addition
  • Dissolve 1.64 g (10 mmol) of 3-isopropoxybenzaldehyde in 20 mL of anhydrous THF within the reaction flask.

  • Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

  • Using a dry, inert-gas-purged syringe, slowly add 12.0 mL of Phenylmagnesium bromide (1.0 M in THF) dropwise over 15 minutes. Ensure the internal temperature does not exceed 5 °C during the addition.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to gradually warm to room temperature (RT). Stir continuously for 1 hour.

Quenching and Phase Separation
  • Re-cool the reaction flask to 0 °C.

  • Carefully quench the reaction by adding 15 mL of saturated aqueous NH₄Cl dropwise. Caution: The initial drops will cause vigorous effervescence as unreacted Grignard reagent is neutralized.

  • Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Combine the organic layers and wash with 20 mL of saturated NaCl (brine) to remove residual water and inorganic salts.

  • Dry the organic phase over anhydrous Magnesium Sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil.

Isolation and Purification
  • Purify the crude oil via flash column chromatography on silica gel, utilizing a gradient elution of Hexanes/Ethyl Acetate (typically starting at 95:5 and increasing to 80:20).

  • Pool the fractions containing the pure product and concentrate under vacuum to afford (3-Isopropoxyphenyl)(phenyl)methanol.

Self-Validation and Analytical Milestones

To ensure the protocol operates as a self-validating system, researchers must track the following analytical milestones:

  • Thin Layer Chromatography (TLC): Monitor the reaction using an 8:2 Hexanes/EtOAc eluent. The starting material (3-isopropoxybenzaldehyde) is highly UV-active with an Rf​ of ~0.6. A successful reaction is indicated by the complete disappearance of this spot and the emergence of a new, more polar spot ( Rf​ ~0.3) corresponding to the secondary alcohol. This product spot will stain intensely with Phosphomolybdic Acid (PMA) or Potassium Permanganate (KMnO₄).

  • Proton NMR (¹H NMR) Verification: The structural integrity of the final product is confirmed by the disappearance of the aldehyde proton (a sharp singlet at ~9.9 ppm) and the appearance of two diagnostic signals: a benzylic methine proton (a singlet at ~5.8 ppm) and a broad, exchangeable hydroxyl proton signal (typically between 2.0 - 3.0 ppm, depending on concentration and solvent).

  • Troubleshooting Biphenyl Formation: If a non-polar spot migrating near the solvent front is observed on the TLC, it indicates the formation of biphenyl. This is caused by the oxidative homocoupling of phenylmagnesium bromide, signaling that the inert atmosphere was compromised by oxygen ingress.

References

  • Ashenhurst, J. "Reactions of Grignard Reagents." Master Organic Chemistry.[Link]

  • Mettler Toledo. "Grignard Reaction - Sub-Ambient Temperatures & Inert Atmosphere." Mettler Toledo AutoChem.[Link]

Application

Application Note: (3-Isopropoxyphenyl)(phenyl)methanol as a Versatile Pharmaceutical Intermediate in Drug Discovery

Executive Summary In modern medicinal chemistry, diarylmethane (benzhydryl) scaffolds are privileged structures found in over 300 approved drugs, ranging from antihistamines to anticancer agents. (3-Isopropoxyphenyl)(phe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, diarylmethane (benzhydryl) scaffolds are privileged structures found in over 300 approved drugs, ranging from antihistamines to anticancer agents. (3-Isopropoxyphenyl)(phenyl)methanol is a highly specialized secondary alcohol intermediate. The strategic placement of the 3-isopropoxy group introduces steric bulk and lipophilicity, which can modulate target receptor binding affinities and improve blood-brain barrier (BBB) penetration.

This application note provides a comprehensive, self-validating technical guide for utilizing (3-Isopropoxyphenyl)(phenyl)methanol in the synthesis of N-benzhydryl piperazine active pharmaceutical ingredients (APIs).

Physicochemical Profiling

Before initiating any synthetic workflow, it is critical to understand the physicochemical parameters of the intermediate. The isopropoxy ether linkage is stable under basic conditions but can be sensitive to strong Lewis acids, dictating the choice of reagents in downstream processing.

Table 1: Physicochemical Properties of (3-Isopropoxyphenyl)(phenyl)methanol

PropertyValueStructural/Synthetic Implication
Chemical Name (3-Isopropoxyphenyl)(phenyl)methanolCore building block for diarylmethane APIs.
Molecular Formula C16H18O2-
Molecular Weight 242.32 g/mol Used for stoichiometric calculations.
Functional Groups Secondary Hydroxyl (-OH), Isopropoxy (-O-iPr)Hydroxyl requires activation for substitution; ether requires avoidance of strong Lewis acids.
Solubility Profile Soluble in DCM, DMF, THF, MeOH; Insoluble in H2OIdeal for biphasic aqueous workups.

Mechanistic Rationale & Synthetic Strategy

The direct nucleophilic substitution of a secondary hydroxyl group is thermodynamically unfavorable because the hydroxide ion (-OH) is a poor leaving group. To construct complex APIs, the hydroxyl group must first be activated[1].

Phase 1: Hydroxyl Activation (Chlorination) We utilize Thionyl Chloride (SOCl2) to convert the benzhydrol into a highly reactive benzhydryl chloride[2]. This reagent is selected over Phosphorus Tribromide (PBr3) because its byproducts—sulfur dioxide (SO2) and hydrogen chloride (HCl)—are gaseous. This drives the reaction to completion via Le Chatelier's principle and allows for a "clean" reaction profile that minimizes complex chromatographic purification[3].

Phase 2: N-Alkylation (Nucleophilic Substitution) The resulting benzhydryl chloride is highly electrophilic due to resonance stabilization from the two adjacent phenyl rings. Reacting this intermediate with a secondary amine (e.g., N-methylpiperazine) yields the target N-benzhydryl pharmacophore[3]. This step is conducted in a polar aprotic solvent (N,N-Dimethylformamide, DMF) to maximize the nucleophilicity of the amine, utilizing Potassium Carbonate (K2CO3) as an acid scavenger to neutralize the generated HCl and prevent the deactivation of the piperazine nucleophile[4].

Workflow N1 (3-Isopropoxyphenyl) (phenyl)methanol N2 (3-Isopropoxyphenyl) (phenyl)methyl chloride N1->N2 SOCl2, DCM 0-5°C, 4h N3 1-[(3-Isopropoxyphenyl) (phenyl)methyl]-4-methylpiperazine N2->N3 N-Methylpiperazine K2CO3, DMF, 80°C, 8h

Caption: Synthetic workflow for converting the benzhydrol intermediate into a piperazine-based API.

Experimental Protocols

The following protocols are designed as a self-validating system, ensuring that intermediate purity is confirmed before proceeding to the next step, thereby preventing the amplification of impurities.

Table 2: Standardized Stoichiometry (10 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountRole
(3-Isopropoxyphenyl)(phenyl)methanol242.321.0 eq2.42 gStarting Material
Thionyl Chloride (SOCl2)118.972.5 eq1.81 mLHalogenating Agent
Dichloromethane (DCM)84.93-20.0 mLNon-polar Solvent
N-Methylpiperazine100.161.2 eq1.33 mLNucleophile
Potassium Carbonate (K2CO3)138.213.0 eq4.15 gAcid Scavenger
N,N-Dimethylformamide (DMF)73.09-15.0 mLPolar Aprotic Solvent
Protocol A: Synthesis of (3-Isopropoxyphenyl)(phenyl)methyl chloride
  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet.

  • Dissolution: Dissolve 2.42 g (10 mmol) of (3-Isopropoxyphenyl)(phenyl)methanol in 20 mL of anhydrous DCM.

  • Temperature Control: Cool the reaction mixture to 0–5°C using an ice-water bath. Causality: Strict temperature control is required to prevent the highly exothermic chlorination from causing ether cleavage of the isopropoxy group.

  • Activation: Add 1.81 mL (25 mmol) of SOCl2 dropwise over 15 minutes[3].

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours until HCl fuming ceases[2].

  • Workup: Evaporate the solvent and excess SOCl2 under reduced pressure. Co-evaporate with toluene (2 x 10 mL) to remove residual traces of SOCl2. The resulting crude oil is used immediately in Protocol B to prevent hydrolysis back to the alcohol.

Protocol B: Synthesis of 1-[(3-Isopropoxyphenyl)(phenyl)methyl]-4-methylpiperazine
  • Preparation: In a separate 100 mL flask, suspend 4.15 g (30 mmol) of anhydrous K2CO3 in 15 mL of dry DMF. Add 1.33 mL (12 mmol) of N-methylpiperazine.

  • Coupling: Dissolve the crude benzhydryl chloride from Protocol A in 5 mL of DMF and add it dropwise to the piperazine suspension[4].

  • Thermal Activation: Heat the reaction mixture to 80°C for 8 hours[3]. Causality: The steric bulk of the 3-isopropoxyphenyl group creates a high activation energy barrier for the substitution, necessitating thermal energy to achieve >95% conversion.

  • Quenching & Extraction: Cool to room temperature, quench with 50 mL of ice water, and extract with Ethyl Acetate (3 x 30 mL).

  • Washing: Wash the combined organic layers with brine (3 x 20 mL) to remove residual DMF, dry over anhydrous Na2SO4, and concentrate in vacuo.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesis, the following analytical checkpoints must be met:

  • Infrared (IR) Spectroscopy: The successful conversion in Protocol A is validated by the complete disappearance of the broad O-H stretching band at ~3300 cm⁻¹ and the appearance of a sharp C-Cl stretch at ~750 cm⁻¹.

  • Proton NMR (1H-NMR): In the starting material, the benzylic proton (CH-OH) typically appears around δ 5.8 ppm. Upon conversion to the piperazine derivative (Protocol B), this benzylic proton shifts upfield to approximately δ 4.2 - 4.5 ppm due to the change in the electronegativity of the adjacent atom (Oxygen -> Nitrogen).

  • TLC Monitoring: Use a Hexane:Ethyl Acetate (7:3) system. The highly polar piperazine product will remain near the baseline unless a drop of Triethylamine (TEA) is added to the eluent to prevent silica tailing.

Pharmacological Application: Target Pathway

Derivatives synthesized from this intermediate are heavily evaluated for their potential as Histamine H1 receptor antagonists (antihistamines) or as cytotoxic agents against specific cancer cell lines[4]. The addition of the isopropoxy group significantly alters the lipophilicity (LogP), enhancing the molecule's ability to cross lipid bilayers.

Pathway N1 Benzhydryl Piperazine Derivative N2 Histamine H1 Receptor (GPCR) N1->N2 Competitive Antagonism N3 Gq/11 Protein Inhibition N2->N3 Blocks Activation N4 Phospholipase C (PLC) Downregulation N3->N4 Prevents Cleavage of PIP2 N5 Decreased Intracellular Ca2+ & IP3 Levels N4->N5 Reduced Second Messengers N6 Suppression of Allergic Inflammation N5->N6 Cellular Relaxation

Caption: Pharmacodynamic signaling pathway of benzhydryl piperazine derivatives acting as H1 receptor antagonists.

Sources

Method

Derivatization of (3-Isopropoxyphenyl)(phenyl)methanol for GC-MS analysis

Application Note: Optimization of GC-MS Analysis for (3-Isopropoxyphenyl)(phenyl)methanol via BSTFA-TMCS Silylation Abstract (3-Isopropoxyphenyl)(phenyl)methanol is a sterically hindered secondary diarylmethanol. Direct...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimization of GC-MS Analysis for (3-Isopropoxyphenyl)(phenyl)methanol via BSTFA-TMCS Silylation

Abstract (3-Isopropoxyphenyl)(phenyl)methanol is a sterically hindered secondary diarylmethanol. Direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis of such compounds often yields poor chromatographic peak shapes, severe tailing, and thermal degradation due to active hydroxyl hydrogen bonding. This application note details a robust, self-validating silylation protocol using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS) to quantitatively convert the analyte into a highly volatile, thermally stable trimethylsilyl (TMS) ether.

Chemical Rationale & Analyte Profiling

In GC-MS, the analysis of non-volatile or thermally labile compounds requires chemical modification to improve chromatographic behavior. Functional groups like alcohols contain active hydrogens that form strong intermolecular hydrogen bonds, reducing volatility and causing adsorption on the GC inlet or column stationary phase, as detailed in 1[1]. Furthermore, elevated temperatures in the GC injection port can induce dehydration or acid-catalyzed self-condensation of diarylmethanols into bis(diarylmethyl) ethers, leading to artifact formation 2[2].

To circumvent these issues, silylation is employed to replace the active hydrogen atom with a non-polar trimethylsilyl (TMS) group (-Si(CH₃)₃) 3[3]. The ease of silylation follows the order: primary > secondary > tertiary alcohols 4[4]. Because (3-Isopropoxyphenyl)(phenyl)methanol features a secondary hydroxyl group flanked by bulky aromatic rings, it is severely sterically hindered.

Causality of Reagent Selection: We utilize BSTFA supplemented with 1% TMCS. BSTFA is a powerful TMS donor that produces highly volatile byproducts (mono-TMS-trifluoroacetamide and trifluoroacetamide) that elute early and do not interfere with the analyte signal 5[5]. The addition of TMCS is critical; it acts as an electrophilic catalyst to drive the nucleophilic attack of the hindered secondary hydroxyl oxygen onto the silicon atom of the silyl donor, ensuring quantitative conversion6[6].

Experimental Workflow

G Extraction Sample Extraction & Anhydrous Drying Reagent Add BSTFA + 1% TMCS (Excess 2:1 Molar Ratio) Extraction->Reagent Moisture removal Incubation Thermal Incubation (70°C for 45 min) Reagent->Incubation Silylation reaction Cooling Cool to Room Temp & Add Internal Std Incubation->Cooling Prevent degradation Analysis GC-MS Injection (EI Mode, Splitless) Cooling->Analysis 1 µL Injection

GC-MS Silylation Workflow for Sterically Hindered Secondary Alcohols.

Self-Validating Silylation Protocol

Protocol Design: This methodology incorporates a reagent blank and an internal standard to verify reaction completion and rule out artifact formation. Moisture control is strictly enforced, as water rapidly hydrolyzes both the TMS reagent and the resulting derivatives 4[4].

Materials Required:

  • Analyte: (3-Isopropoxyphenyl)(phenyl)methanol extract.

  • Reagent: BSTFA + 1% TMCS (Chromatography grade) 7[7].

  • Solvent: Anhydrous Pyridine (Aprotic).

  • Internal Standard (IS): Deuterated benzhydrol (Diphenylmethanol-d5) or similar stable isotope.

Step-by-Step Procedure:

  • Sample Preparation & Drying: Transfer 1.0 mg of the analyte extract into a 2 mL silanized glass GC vial. Evaporate to complete dryness under a gentle stream of ultra-high purity nitrogen.

    • Causality: Even trace moisture will quench the BSTFA reagent, forming hexamethyldisiloxane (HMDSO) and leading to incomplete derivatization 4[4].

  • Solvent & Reagent Addition: Reconstitute the dried residue in 100 µL of anhydrous pyridine. Add 100 µL of BSTFA + 1% TMCS.

    • Causality: Pyridine acts as an acid scavenger and basic catalyst. A molar ratio of at least 2:1 (reagent to active hydrogen) ensures the reaction is driven to completion 3[3].

  • Thermal Incubation: Tightly cap the vial with a PTFE-lined septum. Heat the mixture in a dry block heater at 70°C for 45 minutes.

    • Causality: Elevated temperature and extended time are required to overcome the steric hindrance of the bulky 3-isopropoxyphenyl and phenyl groups flanking the secondary hydroxyl4[4].

  • Cooling & IS Addition: Remove the vial and allow it to cool to room temperature (approx. 15 minutes). Spike with 10 µL of the Internal Standard solution (100 µg/mL).

    • Causality: Cooling prevents the loss of highly volatile TMS derivatives upon opening or puncturing the septum. Adding the IS post-derivatization controls for injection volume variations without skewing the derivatization kinetics.

  • Blank Preparation: Prepare a reagent blank by subjecting 100 µL of pyridine and 100 µL of BSTFA + 1% TMCS to the exact same incubation conditions to rule out reagent-based ghost peaks.

GC-MS Analytical Parameters & Quantitative Data

The derivatized sample is analyzed using Electron Impact (EI) ionization at 70 eV. Analysis of similar cyclic phenone and benzhydrol metabolites relies heavily on these standardized GC-MS parameters 8[8].

Table 1: Optimized GC-MS Parameters & MS Ion Data

ParameterSpecification / Setting
Analytical Column 5% Phenyl-95% methylpolysiloxane (e.g., DB-5MS), 30m x 0.25mm x 0.25µm
Carrier Gas Helium (Ultra-High Purity), Constant Flow at 1.2 mL/min
Injection Volume 1.0 µL, Splitless mode (purge valve open at 1.0 min)
Inlet Temperature 250 °C
Oven Program 80°C (hold 1 min) 15°C/min to 280°C 5°C/min to 300°C (hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Target Analyte MW Underivatized: 242.3 g/mol | TMS Derivative: 314.5 g/mol
Expected MS Ions (m/z) 314 (M+), 299 ([M-CH₃]+), 225 ([M-TMSOH]+), 197 (Base peak, cleavage)

Table 2: Reagent Molar Ratios for Quantitative Conversion

ComponentAmount AddedMolesRatio (Reagent : Analyte)
Analyte 1.0 mg~4.1 µmol1
BSTFA 100 µL~380 µmol> 90:1 (Vast Excess)
TMCS (1%) 1 µL~7.9 µmol~ 1.9:1 (Catalytic)

Troubleshooting & Optimization

  • Presence of Tailing Peaks: If the chromatogram exhibits tailing or twin peaks for the analyte, it indicates incomplete derivatization. Resolution: Increase the incubation time to 60 minutes or increase the TMCS concentration to 5% to overcome extreme steric hindrance 4[4].

  • Loss of Signal / Low Recovery: Usually points to moisture contamination. Resolution: Ensure all solvents are strictly anhydrous and store BSTFA/TMCS in a desiccator. Verify the integrity of the vial septa 4[4].

  • Artifacts: The self-condensation of diarylmethanols into bis(diarylmethyl) ethers can occur under acidic conditions 2[2]. The use of pyridine as a solvent neutralizes any trace HCl generated by TMCS, preventing this side reaction.

Sources

Application

Application Notes &amp; Protocols: Unlocking the Therapeutic Potential of (3-Isopropoxyphenyl)(phenyl)methanol in Drug Discovery Screening

For Researchers, Scientists, and Drug Development Professionals Abstract The benzhydrol moiety represents a privileged scaffold in medicinal chemistry, serving as the foundational structure for a multitude of clinically...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzhydrol moiety represents a privileged scaffold in medicinal chemistry, serving as the foundational structure for a multitude of clinically significant compounds.[1][2] (3-Isopropoxyphenyl)(phenyl)methanol, a distinct derivative of this scaffold, is a compelling candidate for inclusion in drug discovery screening libraries. Its unique structural feature, an isopropoxy group on one of the phenyl rings, offers the potential for novel pharmacological activities and improved pharmacokinetic profiles. This comprehensive guide provides a strategic framework for elucidating the therapeutic potential of (3-Isopropoxyphenyl)(phenyl)methanol. We present a multi-tiered screening cascade, complete with detailed protocols, designed to systematically investigate its biological activity across a range of therapeutically relevant targets. This document serves as a practical roadmap for researchers aiming to characterize this promising molecule and unlock its potential for the development of next-generation therapeutics.

Introduction: The Benzhydrol Scaffold - A Cornerstone of Modern Therapeutics

Benzhydrol, or diphenylmethanol, is a secondary alcohol characterized by a central carbon atom bonded to two phenyl groups and a hydroxyl group.[2] This seemingly simple structure is a versatile building block in the synthesis of a diverse array of active pharmaceutical ingredients (APIs).[1] The unique spatial arrangement of the two phenyl rings and the reactive hydroxyl group imparts favorable physicochemical properties that influence the biological activity and pharmacokinetic profiles of its derivatives.[1][2]

The benzhydryl moiety is a key structural feature in numerous drug classes, including:

  • Antihistamines: The benzhydryl group is a common motif in first-generation H1-receptor antagonists.

  • Psychoanaleptics: Certain central nervous system (CNS) active agents incorporate the benzhydrol scaffold.[1]

  • Anticancer Agents: Novel benzhydrol derivatives have been explored for their potential as antineoplastic drugs.[1]

  • Antimicrobial and Antifungal Agents: The scaffold has been investigated for its role in developing new anti-infective therapies.[2][3]

  • Antituberculosis Agents: Benzhydrol derivatives have been designed and synthesized as potential treatments for tuberculosis.[4]

  • Antithrombotic Agents: Glycosylated derivatives of benzhydrol have been studied for their potential as venous antithrombotic agents.[5]

The isopropoxy substitution on the phenyl ring of (3-Isopropoxyphenyl)(phenyl)methanol introduces a lipophilic and sterically bulky group that can significantly influence its interaction with biological targets, potentially leading to enhanced potency, selectivity, or altered metabolic stability compared to unsubstituted benzhydrol.

Strategic Screening of (3-Isopropoxyphenyl)(phenyl)methanol

Given the broad spectrum of activities associated with the benzhydrol scaffold, a systematic and tiered screening approach is recommended to efficiently identify the most promising therapeutic applications of (3-Isopropoxyphenyl)(phenyl)methanol. The following workflow outlines a proposed screening cascade.

G cluster_0 Tier 1: Broad-Spectrum Phenotypic Screening cluster_1 Tier 2: Target-Focused Screening cluster_2 Tier 3: In-depth Mechanistic Studies & Lead Optimization A Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) D Receptor Binding Assays (e.g., Histamine H1, Adrenergic Receptors) A->D If non-toxic B Antimicrobial Assays (e.g., MIC Determination) E Enzyme Inhibition Assays (e.g., Kinases, Proteases, Leucyl-tRNA Synthetase) B->E If active C Antioxidant Assays (e.g., DPPH, FRAP) G Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) C->G If active D->G E->G F Ion Channel Modulation Assays (e.g., Calcium Channels, TRPV1) F->G If active H Structure-Activity Relationship (SAR) Studies G->H I In Vivo Efficacy and PK/PD Studies H->I

Figure 1: A tiered screening workflow for (3-Isopropoxyphenyl)(phenyl)methanol.

Experimental Protocols

Tier 1: Broad-Spectrum Phenotypic Screening

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • (3-Isopropoxyphenyl)(phenyl)methanol

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare a stock solution of (3-Isopropoxyphenyl)(phenyl)methanol in DMSO.

  • Prepare serial dilutions of the compound in complete cell culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

ParameterDescription
IC50 The concentration of an inhibitor where the response (or binding) is reduced by half.
Cell Viability (%) (Absorbance of treated cells / Absorbance of control cells) x 100

Principle: The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • (3-Isopropoxyphenyl)(phenyl)methanol

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Streptococcus pneumoniae)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare a 2-fold serial dilution of (3-Isopropoxyphenyl)(phenyl)methanol in CAMHB in a 96-well plate.

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.

  • Add the bacterial inoculum to each well containing the compound dilutions.

  • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 16-20 hours.

  • The MIC is the lowest concentration of the compound at which there is no visible growth.

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common antioxidant assay. In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.[6][7][8]

Materials:

  • (3-Isopropoxyphenyl)(phenyl)methanol

  • DPPH solution (0.1 mM in methanol)

  • Methanol

  • Ascorbic acid (positive control)

Procedure:

  • Prepare various concentrations of (3-Isopropoxyphenyl)(phenyl)methanol in methanol.

  • In a 96-well plate, add 50 µL of the compound solution to 150 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

Data Analysis: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Tier 2: Target-Focused Screening

Based on the broad screening results and the known activities of benzhydrol derivatives, a more focused screening against specific molecular targets is warranted.

Principle: As benzhydrol-oxaborole derivatives have been identified as inhibitors of S. pneumoniae LeuRS, this is a rational target to investigate.[3] This assay measures the aminoacylation of tRNALeu with radiolabeled leucine.

Materials:

  • Recombinant S. pneumoniae LeuRS

  • (3-Isopropoxyphenyl)(phenyl)methanol

  • [3H]-Leucine

  • tRNALeu

  • ATP, MgCl2, KCl, DTT

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

Procedure:

  • Prepare a reaction mixture containing buffer, ATP, MgCl2, KCl, DTT, [3H]-Leucine, and tRNALeu.

  • Add varying concentrations of (3-Isopropoxyphenyl)(phenyl)methanol or a known inhibitor.

  • Initiate the reaction by adding LeuRS and incubate at 37°C.

  • Stop the reaction by adding ice-cold 10% TCA.

  • Collect the precipitated tRNA on glass fiber filters and wash with cold 5% TCA.

  • Measure the radioactivity on the filters using a scintillation counter.

Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

G cluster_0 LeuRS Inhibition Assay Workflow A Prepare Reaction Mixture ([3H]-Leucine, tRNA, ATP) B Add (3-Isopropoxyphenyl)(phenyl)methanol (Varying Concentrations) A->B C Initiate with LeuRS Enzyme B->C D Incubate at 37°C C->D E Stop Reaction with TCA D->E F Filter and Wash E->F G Scintillation Counting F->G H Calculate IC50 G->H

Figure 2: Workflow for the Leucyl-tRNA Synthetase (LeuRS) inhibition assay.

Data Interpretation and Next Steps

The data generated from this screening cascade will provide a comprehensive initial profile of the biological activities of (3-Isopropoxyphenyl)(phenyl)methanol.

  • Tier 1 Results: Positive hits in the cytotoxicity assays against cancer cell lines would suggest a potential anticancer application. Antimicrobial activity would warrant further investigation into the spectrum of activity and mechanism of action. Antioxidant properties could indicate a role in diseases associated with oxidative stress.

  • Tier 2 Results: Inhibition of specific enzymes like LeuRS would provide a clear molecular target and a strong rationale for lead optimization. Modulation of receptor or ion channel activity would open up avenues for investigation in areas such as neuropharmacology or inflammation.

  • Tier 3 and Beyond: Promising hits from the initial screens should be followed up with more in-depth mechanistic studies, including signaling pathway analysis and structure-activity relationship (SAR) studies with synthesized analogs. Ultimately, promising candidates would progress to in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) studies.

Conclusion

(3-Isopropoxyphenyl)(phenyl)methanol is a structurally intriguing member of the therapeutically important benzhydrol class of compounds. Its unique substitution pattern presents an opportunity for the discovery of novel pharmacological agents. The systematic screening approach outlined in these application notes provides a robust framework for researchers to explore the full potential of this compound and to determine its most promising applications in drug discovery.

References

  • BenchChem. (2025, December). The Cornerstone of Modern Therapeutics: Benzhydrol as a Pivotal Precursor in Medicinal Chemistry. BenchChem Technical Support Team.
  • XINDAO. (n.d.). Wholesale Benzhydrol CAS:91-01-0 Manufacturers and Suppliers. Retrieved from [Link]

  • Li, Y., et al. (2021). Discovery of benzhydrol-oxaborole derivatives as Streptococcus pneumoniae leucyl-tRNA synthetase inhibitors. Bioorganic & Medicinal Chemistry, 29, 115871. doi:10.1016/j.bmc.2020.115871
  • Kanjanapruk, P. (n.d.). Design and Synthesis of Benzhydrol Derivatives as Antituberculosis Agents.
  • Bellamy, F., et al. (1984). Glycosylated derivatives of benzophenone, benzhydrol and benzhydril as potential venous antithrombotic agents. Journal of Medicinal Chemistry, 27(8), 1073-1076. doi:10.1021/jm00374a024
  • Appchem. (n.d.). (3-isopropoxyphenyl)(phenyl)methanol. Retrieved from [Link]

  • Wang, Y., et al. (2022). Discovery of (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide as potent and brain-penetrant TRPV1 antagonist. European Journal of Medicinal Chemistry, 233, 114191. doi:10.1016/j.ejmech.2022.114191
  • Tahara, T., et al. (1993). Amphoteric drugs. 3. Synthesis and antiallergic activity of 3-[(5,11-dihydro[1]benzoxepino[4,3-b]pyridin-11-ylidene)piperidino]propionic acid derivatives and related compounds. Journal of Medicinal Chemistry, 36(1), 115-125. doi:10.1021/jm00053a017

  • Palmer, C. L., et al. (2005). The molecular pharmacology and cell biology of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors. Pharmacological Reviews, 57(2), 253-277. doi:10.1124/pr.57.2.7
  • Li, Y., et al. (2022). The Screening Approaches for 34 Common Drugs and Metabolites in Biological Samples by Liquid Chromatography Orbital Trap Mass Spectrometry. Chinese Journal of Forensic Medicine, 37(2), 163-170.
  • Wang, Y., et al. (2022). Discovery of (S)–N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide as potent and brain-penetrant TRPV1 antagonist.
  • Kumar, A., et al. (2022). Physicochemical and Antioxidant Assays of Methanol and Hydromethanol Extract of Ariel Parts of Indigofera tinctoria Linn. Pharmacognosy Journal, 14(2).
  • Bhide, B. H., & Shah, R. C. (1981). Isocoumarins: Part 7. New synthesis of 3-phenyl-3,4-dihydroisocoumarins and their antifungal activity. Proceedings of the Indian Academy of Sciences - Section A, 90(5), 437-441.
  • Nguyen, N. D., et al. (2023). Chemical profiles and biological activities of acetone extracts of nine Annonaceae plants. Acta Scientiarum. Biological Sciences, 45, e68482.
  • Al-Saeed, S., et al. (2024). Chemical Profile and Biological Properties of Methanolic and Ethanolic Extracts from the Aerial Parts of Inula britannica L. Growing in Central Asia. Molecules, 29(1), 173.

Sources

Method

Application Notes and Protocols for the Scalable Synthesis of (3-Isopropoxyphenyl)(phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Diaryl-Methanol Scaffolds and the Need for Scalable Synthesis The diaryl-methanol structural motif is a cornerstone in med...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Diaryl-Methanol Scaffolds and the Need for Scalable Synthesis

The diaryl-methanol structural motif is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds. (3-Isopropoxyphenyl)(phenyl)methanol, in particular, represents a key intermediate for the synthesis of various therapeutic agents, where the isopropoxy group can modulate lipophilicity and metabolic stability, and the diaryl-methanol core provides a versatile scaffold for further functionalization. The transition from laboratory-scale discovery to pilot-plant and commercial production necessitates robust, scalable, and safe synthetic routes. This application note provides a comprehensive guide to the laboratory synthesis of (3-isopropoxyphenyl)(phenyl)methanol, with a critical focus on the principles and practicalities of scaling up the process.

Two primary synthetic strategies are explored: the Grignard reaction, a classic and highly effective method for carbon-carbon bond formation, and the reduction of a benzophenone precursor, offering an alternative pathway with distinct advantages and challenges. For each route, we will delve into the underlying chemical principles, provide detailed experimental protocols, and, most importantly, address the critical considerations for a successful and safe scale-up.

Synthetic Strategy 1: Grignard Reaction Approach

The Grignard reaction is a powerful tool for the synthesis of alcohols, involving the nucleophilic addition of an organomagnesium halide to a carbonyl compound.[1] For the synthesis of (3-isopropoxyphenyl)(phenyl)methanol, two logical disconnection approaches exist: the reaction of phenylmagnesium bromide with 3-isopropoxybenzaldehyde or the reaction of 3-isopropoxyphenylmagnesium bromide with benzaldehyde. Here, we will focus on the former, as phenylmagnesium bromide is readily prepared from the inexpensive and widely available bromobenzene.

Proposed Laboratory-Scale Synthesis of (3-Isopropoxyphenyl)(phenyl)methanol via Grignard Reaction

This protocol describes a representative procedure for the synthesis of (3-isopropoxyphenyl)(phenyl)methanol based on well-established Grignard reaction principles.[2][3][4]

Step 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

  • Materials:

    • Magnesium turnings

    • Iodine (a small crystal for initiation)

    • Bromobenzene

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Procedure:

    • All glassware must be rigorously dried in an oven and assembled hot under a stream of dry nitrogen to exclude atmospheric moisture.

    • Place magnesium turnings (1.2 eq) in a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine.

    • In the dropping funnel, prepare a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether.

    • Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and the solution becomes cloudy with spontaneous refluxing. Gentle warming may be required to initiate the reaction.[2]

    • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting greyish solution is used directly in the next step.[2]

Step 2: Reaction with 3-Isopropoxybenzaldehyde

  • Materials:

    • Phenylmagnesium bromide solution (from Step 1)

    • 3-Isopropoxybenzaldehyde

    • Anhydrous diethyl ether or THF

  • Procedure:

    • Cool the freshly prepared Grignard reagent solution to 0 °C in an ice-water bath.

    • Dissolve 3-isopropoxybenzaldehyde (1.0 eq) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

  • Materials:

    • Saturated aqueous ammonium chloride solution

    • Diethyl ether or ethyl acetate

    • Anhydrous sodium sulfate or magnesium sulfate

    • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Procedure:

    • Cool the reaction mixture to 0 °C and quench the reaction by the slow, careful addition of a saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure (3-isopropoxyphenyl)(phenyl)methanol.

Scale-Up Considerations for the Grignard Synthesis

Scaling up a Grignard reaction is a non-linear process and requires careful consideration of several factors to ensure safety, efficiency, and product quality.[5]

  • Heat Management: The formation of the Grignard reagent and its subsequent reaction with the aldehyde are highly exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a dangerous runaway reaction.

    • Mitigation:

      • Use a jacketed reactor with a reliable cooling system.

      • Control the addition rate of the reagents to manage the rate of heat generation.

      • Ensure adequate agitation to promote efficient heat transfer to the reactor walls.

  • Mass Transfer: In a larger reactor, inefficient mixing can lead to localized "hot spots" and areas of high reagent concentration, which can promote side reactions such as Wurtz coupling, leading to the formation of biphenyl as a significant impurity.[3]

    • Mitigation:

      • Select an appropriate impeller design and agitation speed to ensure good mixing.

      • Consider subsurface addition of the aldehyde to the Grignard reagent to ensure rapid dispersion.

  • Safety: Grignard reagents are highly reactive with water and protic solvents, and the ethereal solvents typically used are highly flammable.

    • Mitigation:

      • Ensure all reagents and solvents are scrupulously dried.

      • Operate under a robust inert atmosphere (nitrogen or argon).

      • Use appropriate personal protective equipment (PPE) and work in a well-ventilated area.

      • Have a quench plan in place for emergencies.

Workflow for Scaled-Up Grignard Synthesis

reagents Dry Reagents & Solvents (Bromobenzene, Mg, Ether, 3-Isopropoxybenzaldehyde) reactor_prep Reactor Preparation (Dry, Inert Atmosphere) reagents->reactor_prep grignard_formation Grignard Reagent Formation (Controlled Addition of Bromobenzene) reactor_prep->grignard_formation reaction Reaction with Aldehyde (Controlled Addition at Low Temp) grignard_formation->reaction quench Reaction Quench (Controlled Addition of Aq. NH4Cl) reaction->quench extraction Liquid-Liquid Extraction quench->extraction purification Purification (Distillation/Crystallization) extraction->purification product Final Product: (3-Isopropoxyphenyl)(phenyl)methanol purification->product

Caption: Workflow for the scaled-up Grignard synthesis.

Synthetic Strategy 2: Reduction of 3-Isopropoxybenzophenone

An alternative route to (3-isopropoxyphenyl)(phenyl)methanol is the reduction of the corresponding benzophenone precursor, 3-isopropoxybenzophenone. This approach can be advantageous as it often involves milder reaction conditions and avoids the handling of highly reactive Grignard reagents.

Proposed Laboratory-Scale Synthesis of (3-Isopropoxyphenyl)(phenyl)methanol via Reduction

Step 1: Synthesis of 3-Isopropoxybenzophenone (Friedel-Crafts Acylation)

  • Materials:

    • Isopropyl phenyl ether (Phenetole)

    • Benzoyl chloride

    • Anhydrous aluminum chloride (AlCl₃)

    • Dichloromethane (DCM)

  • Procedure:

    • In a flask equipped with a stirrer and a dropping funnel, suspend anhydrous AlCl₃ (1.1 eq) in dry DCM under a nitrogen atmosphere.

    • Cool the suspension to 0 °C and slowly add benzoyl chloride (1.0 eq).

    • Add isopropyl phenyl ether (1.0 eq) dropwise, maintaining the temperature below 5 °C.

    • After the addition, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

    • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

    • Separate the organic layer, wash with water, sodium bicarbonate solution, and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain 3-isopropoxybenzophenone.

Step 2: Reduction to (3-Isopropoxyphenyl)(phenyl)methanol

  • Materials:

    • 3-Isopropoxybenzophenone

    • Sodium borohydride (NaBH₄)

    • Methanol or ethanol

  • Procedure:

    • Dissolve 3-isopropoxybenzophenone (1.0 eq) in methanol in a round-bottom flask.

    • Cool the solution to 0 °C in an ice-water bath.

    • Add sodium borohydride (1.5 eq) portion-wise, controlling the effervescence.

    • After the addition, stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of water.

    • Remove the bulk of the methanol by rotary evaporation.

    • Extract the aqueous residue with ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Scale-Up Considerations for the Reduction Synthesis
  • Friedel-Crafts Acylation:

    • Safety: The reaction is exothermic and evolves HCl gas. Ensure adequate cooling and a gas scrubbing system on a larger scale.

    • Work-up: Quenching the reaction with water is highly exothermic. A controlled quench into a well-agitated vessel is crucial.

  • Sodium Borohydride Reduction:

    • Safety: Sodium borohydride reacts with protic solvents to produce hydrogen gas, which is flammable. Ensure good ventilation and control the rate of addition.

    • Work-up: The quenching step can also be exothermic. Controlled addition of the quenching agent is necessary.

Workflow for Scaled-Up Reduction Synthesis

reagents_fc Starting Materials (Isopropyl phenyl ether, Benzoyl chloride, AlCl3) reactor_fc Friedel-Crafts Acylation (Controlled Temperature) reagents_fc->reactor_fc workup_fc Quench and Work-up reactor_fc->workup_fc benzophenone Intermediate: 3-Isopropoxybenzophenone workup_fc->benzophenone reactor_red Reduction Reaction (Controlled Addition) benzophenone->reactor_red reagents_red Reducing Agent (NaBH4, Methanol) reagents_red->reactor_red workup_red Quench and Work-up reactor_red->workup_red product Final Product: (3-Isopropoxyphenyl)(phenyl)methanol workup_red->product

Caption: Workflow for the scaled-up reduction synthesis.

Quantitative Data Summary

The following table provides a comparative overview of the two synthetic routes, with estimated parameters for both laboratory and scaled-up processes.

ParameterGrignard Reaction (Lab Scale)Grignard Reaction (Scaled-Up)Reduction Route (Lab Scale)Reduction Route (Scaled-Up)
Starting Materials Bromobenzene, Mg, 3-IsopropoxybenzaldehydeBromobenzene, Mg, 3-IsopropoxybenzaldehydeIsopropyl phenyl ether, Benzoyl chloride, NaBH₄Isopropyl phenyl ether, Benzoyl chloride, NaBH₄
Typical Scale 1-10 g1-10 kg1-10 g1-10 kg
Reaction Temperature 0 °C to reflux10-40 °C (controlled)0 °C to RT10-30 °C (controlled)
Reaction Time 2-4 hours4-8 hours3-6 hours6-12 hours
Typical Yield 70-85%65-80%75-90% (over 2 steps)70-85% (over 2 steps)
Key Safety Concerns Exothermic, pyrophoric reagent, flammable solventsRunaway reaction, fire hazard, mass transferHCl evolution, H₂ evolution, exothermsControlled quench, gas evolution

Characterization of (3-Isopropoxyphenyl)(phenyl)methanol

  • ¹H NMR (CDCl₃, 400 MHz): δ ~7.2-7.4 (m, 5H, Ar-H), ~6.8-7.1 (m, 4H, Ar-H), ~5.8 (s, 1H, CH-OH), ~4.5 (septet, 1H, OCH(CH₃)₂), ~2.5 (s, 1H, OH), ~1.3 (d, 6H, OCH(CH₃)₂).

  • ¹³C NMR (CDCl₃, 100 MHz): Expected peaks in the aromatic region (110-160 ppm), a peak for the carbinol carbon (~75 ppm), a peak for the methine of the isopropoxy group (~70 ppm), and peaks for the methyl carbons of the isopropoxy group (~22 ppm).

  • IR (KBr, cm⁻¹): A broad peak around 3400 cm⁻¹ (O-H stretch), peaks around 3000-3100 cm⁻¹ (aromatic C-H stretch), and strong peaks in the 1000-1250 cm⁻¹ region (C-O stretch).

  • Mass Spectrometry (EI): Molecular ion peak (M⁺) at m/z = 242.31.

Conclusion and Recommendations

Both the Grignard reaction and the reduction of a benzophenone precursor are viable and effective methods for the synthesis of (3-isopropoxyphenyl)(phenyl)methanol. The choice of the optimal route for scale-up will depend on several factors, including the availability and cost of starting materials, the available equipment, and the safety infrastructure.

The Grignard route is more atom-economical in the final step but presents greater challenges in terms of safety and handling on a large scale due to the highly reactive nature of the organomagnesium reagent. The reduction route, while involving an additional synthetic step, generally employs more manageable reagents and conditions, which can be a significant advantage in a production environment.

For any scale-up endeavor, it is imperative to conduct a thorough process hazard analysis (PHA) and to perform initial small-scale pilot runs to identify and address any unforeseen challenges before committing to a large-scale campaign. Continuous processing technologies, such as flow reactors, should also be considered as a modern approach to mitigate the risks associated with highly exothermic reactions like the Grignard synthesis.

References

  • Applichem. (3-isopropoxyphenyl)(phenyl)methanol. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Homework.Study.com. (2024, July 22). Show the products that result from the reaction of phenylmagnesium bromide with the following... Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]

  • BioProcess International. (2024, February 7). Exploring Principles of Bioreactor Scale-Up. Retrieved from [Link]

  • Theochem @ Mercer University. (n.d.). GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL. Retrieved from [Link]

  • Chegg.com. (2024, July 22). Solved Show the reaction for the reaction of phenylmagnesium | Chegg.com. Retrieved from [Link]

  • Filo. (2024, November 25). (iii) Ethanol to 3-Hydroxybutanal (v) Benzaldehyde to Benzophenone (vii) ... Retrieved from [Link]

  • Homework.Study.com. (n.d.). Draw the structure of the product of the reaction of propylmagnesium bromide with benzaldehyde.... Retrieved from [Link]

  • Allen. (n.d.). Which of the following products is formed when benzaldehyde is treated with CH_(3)MgBr and the addition product so obtained is subjected to acid hydrolysis? Retrieved from [Link]

  • Toppr. (n.d.). Write the balanced equation for the reaction of C_6H_5MgBr with benzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001051440A1 - A process for the preparation of substituted benzophenones.
  • PubMed. (2009, June 15). Synthesis and antioxidant potential of novel synthetic benzophenone analogues. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic applications. (A) Scale-up reactions. (B) Reduction of... Retrieved from [Link]

  • ResearchGate. (n.d.). Representative pharmaceutically active molecules containing the diaryl methanol scaffold. Retrieved from [Link]

  • PubMed. (2024, September 20). Efficient one-step synthesis of diarylacetic acids by electrochemical direct carboxylation of diarylmethanol compounds in DMSO. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information for. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Biocatalytic Synthesis of (3-Isopropoxyphenyl)(phenyl)methanol

Introduction: The Imperative for Chiral Diaryl-Methanol Scaffolds in Modern Drug Discovery Chiral diaryl-methanol moieties are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Chiral Diaryl-Methanol Scaffolds in Modern Drug Discovery

Chiral diaryl-methanol moieties are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active compounds. These compounds are integral to the development of antihistaminic, antiarrhythmic, and antidepressant drugs, among others.[1][2] The specific stereochemistry of the hydroxyl group is often critical for therapeutic efficacy and safety. Traditional chemical synthesis routes to these chiral alcohols can involve harsh reagents, stoichiometric amounts of chiral auxiliaries, and the generation of significant waste streams.

Biocatalysis, leveraging the exquisite selectivity of enzymes, presents a compelling green chemistry alternative for the synthesis of enantiopure alcohols.[3][4][5] This application note provides a detailed protocol for the biocatalytic synthesis of (3-isopropoxyphenyl)(phenyl)methanol, a valuable chiral building block, utilizing a ketoreductase (KRED) in conjunction with a cofactor regeneration system. We will delve into the rationale behind enzyme selection, reaction optimization, and product analysis, offering a comprehensive guide for researchers in drug development and organic synthesis.

Enzyme Selection and Cofactor Regeneration: The Heart of the Biocatalytic Process

The asymmetric reduction of the prochiral ketone, (3-isopropoxyphenyl)(phenyl)methanone, is the key transformation to yield the desired chiral alcohol. Ketoreductases (KREDs), a class of oxidoreductases, are ideally suited for this purpose due to their ability to stereoselectively deliver a hydride from a nicotinamide cofactor (NADH or NADPH) to the carbonyl group.[6][7]

Selecting the Optimal Ketoreductase

A vast array of commercially available KREDs, each with a unique substrate scope and stereopreference (either R or S selective), allows for the targeted synthesis of the desired enantiomer.[8] Given the structural similarity of the substrate to other substituted benzophenones, a preliminary screening of a diverse KRED library is the most effective strategy to identify an enzyme with high activity and enantioselectivity.[3]

The Economics of Biocatalysis: Cofactor Regeneration

The nicotinamide cofactors (NADH/NADPH) are expensive and required in stoichiometric amounts for the reduction. Therefore, an efficient in situ cofactor regeneration system is essential for a cost-effective process.[1][5] Two common and robust methods for cofactor regeneration are:

  • Glucose/Glucose Dehydrogenase (GDH) System: This system utilizes the oxidation of D-glucose to gluconic acid, catalyzed by GDH, to regenerate the reduced cofactor (NAD(P)H) from its oxidized form (NAD(P)+). This is a highly efficient and widely used method.[6]

  • Isopropanol (IPA) Coupled System: In this approach, a secondary alcohol like isopropanol serves as the hydride donor. The KRED itself, or a second coupled alcohol dehydrogenase, catalyzes the oxidation of isopropanol to acetone, thereby regenerating the NAD(P)H. This method is attractive due to the low cost of isopropanol.[5][6]

This protocol will focus on the GDH/glucose system for its high efficiency and broad compatibility with many KREDs.

Visualizing the Biocatalytic Cycle

The following diagram illustrates the key components and their interactions in the KRED-catalyzed reduction with a GDH cofactor regeneration system.

Biocatalytic Cycle Biocatalytic Reduction of (3-isopropoxyphenyl)(phenyl)methanone cluster_main KRED Catalyzed Reduction cluster_regen Cofactor Regeneration Substrate (3-isopropoxyphenyl)(phenyl)methanone KRED Ketoreductase (KRED) Substrate->KRED binds Product (R/S)-(3-isopropoxyphenyl)(phenyl)methanol KRED->Product releases NADP+ NADP+ KRED->NADP+ releases NADPH NADPH NADPH->KRED binds GDH Glucose Dehydrogenase (GDH) NADP+->GDH binds NADP+->GDH Glucose D-Glucose Glucose->GDH binds GluconicAcid Gluconic Acid GDH->NADPH releases GDH->NADPH GDH->GluconicAcid releases Experimental Workflow Workflow for Biocatalytic Synthesis start Start screening KRED Library Screening (Small Scale) start->screening analysis1 TLC/HPLC Analysis for Conversion screening->analysis1 selection Select Optimal KRED analysis1->selection synthesis Preparative Scale Synthesis selection->synthesis monitoring Reaction Monitoring (TLC/HPLC) synthesis->monitoring workup Work-up and Extraction monitoring->workup purification Flash Column Chromatography workup->purification analysis2 Chiral HPLC/GC for Enantiomeric Excess purification->analysis2 end End Product: Enantiopure Alcohol analysis2->end

Sources

Technical Notes & Optimization

Troubleshooting

Improving percentage yield in (3-Isopropoxyphenyl)(phenyl)methanol synthesis

Technical Support Center: Synthesis of (3-Isopropoxyphenyl)(phenyl)methanol This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis o...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of (3-Isopropoxyphenyl)(phenyl)methanol

This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of (3-Isopropoxyphenyl)(phenyl)methanol. The primary focus is on troubleshooting common issues to improve the percentage yield of this diarylmethanol, a valuable intermediate in various synthetic applications.

Synthesis Overview: The Grignard Approach

The most common and direct route to synthesizing (3-Isopropoxyphenyl)(phenyl)methanol is through a Grignard reaction. This involves the nucleophilic addition of a phenylmagnesium halide (typically phenylmagnesium bromide) to 3-isopropoxybenzaldehyde. The reaction is highly effective for forming the crucial carbon-carbon bond but is notoriously sensitive to reaction conditions, which can significantly impact the final yield.[1][2]

The general two-step reaction is as follows:

  • Grignard Reagent Addition: Phenylmagnesium bromide attacks the electrophilic carbonyl carbon of 3-isopropoxybenzaldehyde in an anhydrous ether solvent. This forms a magnesium alkoxide intermediate.[3][4]

  • Acidic Work-up: The reaction is then quenched with a mild acid (e.g., aqueous ammonium chloride) to protonate the alkoxide, yielding the final product, (3-Isopropoxyphenyl)(phenyl)methanol.[5][6]

Below is a workflow diagram illustrating the key stages of the synthesis.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_purification Phase 3: Isolation & Purification reagents Reactants - Bromobenzene - Magnesium Turnings - 3-Isopropoxybenzaldehyde formation Formation of Phenylmagnesium Bromide reagents->formation glassware Flame-Dried Glassware (Under Inert Atmosphere) glassware->formation solvent Anhydrous Solvent (e.g., THF, Diethyl Ether) solvent->formation addition Nucleophilic Addition to Aldehyde formation->addition Reacts with 3-isopropoxybenzaldehyde quench Acidic Work-up (e.g., aq. NH4Cl) addition->quench extraction Solvent Extraction quench->extraction drying Drying of Organic Layer (e.g., Na2SO4, MgSO4) extraction->drying purify Purification (e.g., Recrystallization, Chromatography) drying->purify final_product (3-Isopropoxyphenyl)(phenyl)methanol purify->final_product Yields G cluster_reactants cluster_products PhMgBr PhMgBr (Grignard Reagent) Desired Desired Product (Diarylmethanol) PhMgBr->Desired + Aldehyde Biphenyl Biphenyl (Side Product) PhMgBr->Biphenyl + PhBr Benzene Benzene (Side Product) PhMgBr->Benzene + H₂O PhBr PhBr (Unreacted) Aldehyde 3-Isopropoxybenzaldehyde H2O H₂O (Trace Water)

Sources

Optimization

Resolving common impurities in (3-Isopropoxyphenyl)(phenyl)methanol production

Introduction Welcome to the technical support guide for the synthesis of (3-Isopropoxyphenyl)(phenyl)methanol. This document is designed for researchers, medicinal chemists, and process development scientists to navigate...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for the synthesis of (3-Isopropoxyphenyl)(phenyl)methanol. This document is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis, with a focus on identifying, mitigating, and removing process-related impurities. The predominant synthetic route involves the nucleophilic addition of a phenyl Grignard reagent to 3-isopropoxybenzaldehyde. While robust, this reaction is sensitive to reaction conditions, which can lead to a variety of impurities that complicate purification and compromise final product quality. This guide provides expert-driven, field-proven insights to ensure a successful and high-purity synthesis.

The primary reaction is outlined below:

Grignard Reaction for (3-Isopropoxyphenyl)(phenyl)methanol SM1 3-Isopropoxybenzaldehyde Intermediate Magnesium Alkoxide Salt SM1->Intermediate SM2 Phenylmagnesium Bromide (Grignard Reagent) SM2->Intermediate + Solvent Anhydrous Ether (e.g., THF, Diethyl Ether) Solvent->Intermediate Product (3-Isopropoxyphenyl)(phenyl)methanol Intermediate->Product + Workup Aqueous Acidic Workup (e.g., aq. NH4Cl) Workup->Product

Caption: General Grignard reaction scheme for the synthesis of (3-Isopropoxyphenyl)(phenyl)methanol.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous (dry) conditions so critical for this reaction? A: Grignard reagents, like phenylmagnesium bromide, are potent nucleophiles but also extremely strong bases. They will react readily with any acidic protons, including those from water.[1][2] This "quenching" reaction consumes the Grignard reagent, converting it to benzene and reducing the yield of your desired product. All glassware must be rigorously dried (e.g., oven-dried overnight) and solvents must be anhydrous.[1][3]

Q2: My Grignard reaction won't start. What should I do? A: This is a common issue, often due to a passivating layer of magnesium oxide on the surface of the magnesium metal.[1] You can try gently crushing the magnesium turnings with a dry glass rod to expose a fresh surface. Alternatively, adding a small crystal of iodine or a few drops of 1,2-dibromoethane can help initiate the reaction.[4] Sonication can also be effective at initiating the reaction by physically disrupting the oxide layer.[4]

Q3: What is the purpose of the aqueous acidic workup? A: The initial product of the Grignard addition is a magnesium alkoxide salt. This salt is protonated by the addition of a mild acid, such as aqueous ammonium chloride (NH₄Cl) or dilute hydrochloric acid, to yield the final alcohol product, (3-Isopropoxyphenyl)(phenyl)methanol.[5] The workup also serves to dissolve the magnesium salts (Mg(OH)Br) formed, facilitating their removal from the organic product.

Troubleshooting Guide: Common Impurities & Solutions

This section addresses specific problems related to product purity. The formation of byproducts is a key challenge in Grignard reactions.

Problem 1: Final product is a yellowish, waxy, or oily solid with a broad, low melting point.

Likely Cause: Presence of Biphenyl.

Causality & Explanation: Biphenyl is the most common and troublesome impurity in syntheses using phenylmagnesium bromide. It forms from a coupling reaction between the Grignard reagent and any unreacted bromobenzene starting material.[1][3] This side reaction is particularly favored by higher reaction temperatures and high local concentrations of bromobenzene.[3]

Biphenyl Formation Grignard Phenylmagnesium Bromide (PhMgBr) Biphenyl Biphenyl (Ph-Ph) Grignard->Biphenyl Halide Bromobenzene (PhBr) Halide->Biphenyl + Salts MgBr2

Caption: Formation of the biphenyl impurity via a coupling side reaction.

Troubleshooting & Resolution:

Preventative Strategy Corrective Action (Purification)
Slow Addition: Add the bromobenzene solution dropwise to the magnesium suspension. This maintains a low concentration of the halide and minimizes the coupling reaction.Trituration: Biphenyl is significantly more soluble in non-polar aliphatic solvents than the desired diarylmethanol product. Suspend the crude solid in a minimal amount of cold petroleum ether or hexanes, stir vigorously, and then filter. The desired product should remain as a solid while the biphenyl is washed away in the filtrate.[2][3]
Temperature Control: Maintain a gentle reflux. Overheating the reaction mixture will accelerate biphenyl formation.[3]Recrystallization: If trituration is insufficient, recrystallize the crude product from a suitable solvent like isopropanol or a mixed solvent system such as ethyl acetate/hexanes.[3]
Problem 2: TLC/HPLC analysis shows the presence of starting materials in the final product.

Likely Cause: Incomplete reaction or incorrect stoichiometry.

Causality & Explanation: The presence of 3-isopropoxybenzaldehyde indicates that the Grignard reagent was fully consumed before all the aldehyde reacted. This can happen if the Grignard reagent was accidentally quenched by moisture or if an insufficient amount was used (i.e., less than 1.0 equivalent). The presence of bromobenzene suggests an incomplete formation of the Grignard reagent itself.

Troubleshooting & Resolution:

Troubleshooting_Workflow Start Crude Product Analysis (TLC, HPLC, NMR) Impurity_Check Major Impurity Detected? Start->Impurity_Check Biphenyl Biphenyl Detected? Impurity_Check->Biphenyl Yes No_Impurity Minor Impurities Only or Pure Impurity_Check->No_Impurity No Aldehyde Aldehyde Detected? Biphenyl->Aldehyde No Purify_Biphenyl Action: Triturate with Petroleum Ether or Recrystallize Biphenyl->Purify_Biphenyl Yes Purify_Aldehyde Action: Column Chromatography (Silica Gel) Aldehyde->Purify_Aldehyde Yes Check_Conditions Action: Review Protocol. Ensure Anhydrous Conditions. Verify Reagent Stoichiometry. Aldehyde->Check_Conditions No / Other Pure_Product Pure Product Purify_Biphenyl->Pure_Product Purify_Aldehyde->Pure_Product Check_Conditions->Pure_Product Re-run Synthesis No_Impurity->Pure_Product

Caption: A decision workflow for troubleshooting common product impurities.

Troubleshooting & Resolution:

Preventative Strategy Corrective Action (Purification)
Verify Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of both magnesium and bromobenzene to ensure complete formation of the Grignard reagent.Column Chromatography: If unreacted aldehyde is present, it can be readily separated from the less polar alcohol product using silica gel column chromatography. A typical eluent system would be a gradient of ethyl acetate in hexanes.
Confirm Reagent Formation: Before adding the aldehyde, ensure the Grignard formation is complete. The solution should turn cloudy and grayish-brown, and the reaction will typically self-sustain a gentle reflux.[4]Re-evaluate Reaction Conditions: The presence of starting materials is a strong indicator of a suboptimal reaction. Before attempting a large-scale purification, review the experimental setup to eliminate sources of moisture and confirm reagent quality.
Protocols for Analysis and Purification
Protocol 1: Thin-Layer Chromatography (TLC) for In-Process Monitoring

This protocol allows for rapid assessment of the reaction progress and crude product purity.

Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)

  • Developing Chamber

  • Eluent: 20% Ethyl Acetate in Hexanes (v/v)

  • Visualization: UV lamp (254 nm) and a potassium permanganate (KMnO₄) stain.

Procedure:

  • Prepare the Eluent: Mix 20 mL of ethyl acetate with 80 mL of hexanes to prepare the developing solvent. Pour a small amount (0.5 cm depth) into the developing chamber, cover, and let it saturate.

  • Spot the Plate: On a TLC plate, draw a light pencil line ~1 cm from the bottom. Spot dilute solutions of your starting aldehyde, your crude reaction mixture, and a co-spot (both aldehyde and crude mixture on the same spot).

  • Develop the Plate: Place the TLC plate in the saturated chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. View the plate under a UV lamp. The aromatic compounds (aldehyde, product, biphenyl) will appear as dark spots.

  • Stain (Optional): Dip the plate in a dilute KMnO₄ solution. The product alcohol will readily oxidize and appear as a yellow/brown spot on a purple background. The starting aldehyde will also react, but the non-polar biphenyl impurity will react much more slowly or not at all.

Interpreting the Results:

  • Biphenyl: Will have a high Rf value (run close to the solvent front) and will be UV active but will not stain strongly with KMnO₄.

  • (3-Isopropoxyphenyl)(phenyl)methanol (Product): Will have an intermediate Rf value, be UV active, and will stain strongly with KMnO₄.

  • 3-Isopropoxybenzaldehyde (Starting Material): Will have a slightly higher Rf than the product alcohol, be UV active, and stain with KMnO₄.

Protocol 2: Purification by Trituration to Remove Biphenyl

Materials:

  • Crude (3-Isopropoxyphenyl)(phenyl)methanol solid

  • Petroleum Ether or Hexanes (cold)

  • Büchner funnel and filter flask

  • Glass stir rod

  • Ice bath

Procedure:

  • Chill the Solvent: Place the required volume of petroleum ether or hexanes in an ice bath.

  • Suspend the Crude Product: Place the crude, solid product in a flask. Add a minimal amount of the cold solvent (just enough to create a stirrable slurry).

  • Triturate: Vigorously stir the slurry with a glass rod for 5-10 minutes, breaking up any clumps of solid. Keep the flask in the ice bath during this process. The goal is to dissolve the more soluble biphenyl impurity into the cold solvent while leaving the desired product as a solid.[3]

  • Isolate the Product: Quickly filter the slurry through a Büchner funnel. Wash the collected solid with a very small amount of additional cold petroleum ether.

  • Dry: Allow the purified solid to air dry on the filter paper before transferring it to a watch glass for final drying under vacuum.

  • Verify Purity: Analyze the dried solid by TLC and measure its melting point. The melting point should be sharper and higher than that of the crude material.

References
  • Chemistry LibreTexts. (2024, March 16). The Grignard Reaction (Experiment). [Link]

  • University of Michigan. (n.d.). Grignard Reaction.
  • Görög, S. (1981). Analytical methods based on transformations with hydrochloric acid. PubMed. [Link]

  • Barnard, C. (2015). Experiment 12: Grignard Synthesis of Triphenylmethanol. ResearchGate. [Link]

  • Harder, S., et al. (2007). Grignard Reagents in Ionic Solvents: ET Reactions and Evidence for Facile Br/Mg Exchange. The Royal Society of Chemistry. [Link]

  • Singh, S., et al. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Open Access Text. [Link]

  • Sharma, A., et al. (2012). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. [Link]

  • Rani, B. S., et al. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science. [Link]

  • Wellesley College. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. [Link]

  • Trade Science Inc. (2015). The-grignard-synthesis-of-triphenylmethanol.pdf. TSI Journals. [Link]

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2017). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. The Royal Society of Chemistry. [Link]

  • Liu, Y., et al. (2023). Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. Semantic Scholar. [Link]

  • Google Patents. (2003).
  • WIPO GREEN. (2023). A Greener Process for 3-Methyl-5-Phenylpentanol. [Link]

  • Google Patents. (2004). Process for the preparation of enantiomerically pure 3-phenyl-3-hydroxypropylamine.
  • Kadrowski, B. (2020, October 29). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube. [Link]

  • Mettler Toledo. (2003). Grignard Reaction - Sub-Ambient Temperatures & Inert Atmosphere. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for the Synthesis of (3-Isopropoxyphenyl)(phenyl)methanol

Welcome to the technical support center for the synthesis of (3-Isopropoxyphenyl)(phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (3-Isopropoxyphenyl)(phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the optimization of reaction temperature in this specific synthesis. Our goal is to equip you with the necessary knowledge to not only execute the synthesis successfully but also to understand the underlying chemical principles governing the reaction.

Synthesis Overview: The Grignard Reaction

The synthesis of (3-Isopropoxyphenyl)(phenyl)methanol is typically achieved through a Grignard reaction. This involves two key stages:

  • Formation of the Grignard Reagent: 3-bromo-isopropoxybenzene reacts with magnesium metal in an anhydrous ether solvent (like diethyl ether or tetrahydrofuran) to form (3-Isopropoxyphenyl)magnesium bromide.

  • Nucleophilic Addition to Benzaldehyde: The newly formed Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the desired product, (3-Isopropoxyphenyl)(phenyl)methanol.

The temperature at which each of these stages is conducted is a critical parameter that significantly influences the overall yield and purity of the final product.

G reagent_formation Step 1: Grignard Reagent Formation (3-Isopropoxyphenyl)magnesium bromide nucleophilic_addition Step 2: Nucleophilic Addition reagent_formation->nucleophilic_addition Reacts with Benzaldehyde workup Step 3: Acidic Workup nucleophilic_addition->workup product Final Product (3-Isopropoxyphenyl)(phenyl)methanol workup->product

Caption: Overall workflow for the synthesis of (3-Isopropoxyphenyl)(phenyl)methanol.

Frequently Asked Questions (FAQs) on Reaction Temperature Optimization

Here we address common questions regarding the optimal temperature for this Grignard synthesis.

Q1: What is the optimal temperature for the formation of (3-Isopropoxyphenyl)magnesium bromide?

A: The initiation of a Grignard reaction is often the most challenging step. There isn't a single optimal temperature, as it depends on the purity of the reactants and the solvent.[1]

  • Initiation: The reaction can often be initiated at room temperature or with gentle warming.[1] The formation of the Grignard reagent is an exothermic process, so once the reaction begins, it may generate its own heat.[1][2]

  • Propagation: After initiation, the reaction is typically maintained at a gentle reflux of the solvent (e.g., diethyl ether at ~35°C or THF at ~66°C) to ensure a steady reaction rate.[1] It is crucial to control the rate of addition of 3-bromo-isopropoxybenzene to maintain a manageable reaction temperature and minimize side reactions.[1]

Q2: I'm having trouble initiating the Grignard reagent formation. What should I do?

A: Failure to initiate is a common problem, often due to a passivated magnesium surface (magnesium oxide layer) or the presence of moisture.[1][3] Here are some activation methods:

  • Mechanical Activation: Crushing a few pieces of magnesium with a glass rod can expose a fresh, reactive surface.[3]

  • Chemical Activation: Adding a small crystal of iodine is a classic method.[1][3] The disappearance of the iodine's purple or brown color is an indicator that the reaction has started.[1][3] A few drops of 1,2-dibromoethane can also be used as an initiator.[2]

Q3: What is the ideal temperature for the reaction of (3-Isopropoxyphenyl)magnesium bromide with benzaldehyde?

A: Lower temperatures are generally preferred for the addition of the Grignard reagent to the aldehyde.

  • Recommended Temperature Range: A temperature range of 0°C to room temperature is a good starting point. Many procedures recommend cooling the Grignard solution in an ice bath before slowly adding the benzaldehyde.

  • Rationale: Lowering the temperature helps to control the exothermic reaction and can suppress the formation of side products.[4][5] For highly reactive Grignard reagents, temperatures as low as -78°C can be used to improve selectivity.[5][6]

Q4: What are the consequences of running the reaction at too high a temperature?

A: Elevated temperatures can lead to several undesirable side reactions, significantly reducing the yield of (3-Isopropoxyphenyl)(phenyl)methanol.

Side ReactionDescriptionConsequence of High Temperature
Wurtz Coupling The Grignard reagent reacts with unreacted 3-bromo-isopropoxybenzene.Increased formation of 1,1'-oxybis(3-isopropoxybenzene).[1][2]
Biphenyl Formation Phenyl radicals can couple during the formation of phenylmagnesium bromide (if that were the reagent). While less of a concern with the substituted phenyl bromide, analogous coupling can occur.[3][7]Favored by higher temperatures.[7]
Reduction of Benzaldehyde If the Grignard reagent has β-hydrogens, it can act as a reducing agent. (Note: (3-Isopropoxyphenyl)magnesium bromide does not have β-hydrogens, but this is a general consideration).More prevalent at higher temperatures.
Enolization of the Aldehyde The Grignard reagent can act as a base and deprotonate the α-carbon of the aldehyde.More likely with sterically hindered ketones and at higher temperatures.[4][8]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis.

G start Low Yield of (3-Isopropoxyphenyl)(phenyl)methanol check_reagent Was the Grignard reagent successfully formed? start->check_reagent check_reaction Were side products observed? start->check_reaction check_workup Was the workup procedure optimized? start->check_workup no_reagent Troubleshoot Grignard Formation: - Check for moisture - Activate Magnesium - Verify halide purity check_reagent->no_reagent No side_products Optimize Reaction Conditions: - Lower reaction temperature - Slow addition of benzaldehyde - Titrate Grignard reagent check_reaction->side_products Yes workup_issue Optimize Workup: - Use saturated NH4Cl (aq) - Ensure thorough extraction - Check pH during workup check_workup->workup_issue No

Caption: Troubleshooting logic for low yield in the synthesis.

Problem 1: The Grignard reaction does not initiate.
  • Cause: Presence of moisture in glassware or solvent. Grignard reagents are highly sensitive to water.[1][4]

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried immediately before use. Use anhydrous solvents.[1]

  • Cause: Passivated magnesium surface due to an oxide layer.[1][3]

    • Solution: Activate the magnesium using one of the methods described in the FAQ section (crushing, adding iodine, or 1,2-dibromoethane).[1][2][3]

  • Cause: Impure 3-bromo-isopropoxybenzene.

    • Solution: Purify the starting material by distillation if necessary.

Problem 2: The yield of (3-Isopropoxyphenyl)(phenyl)methanol is low.
  • Cause: Inaccurate concentration of the Grignard reagent.

    • Solution: Titrate the Grignard reagent before use to determine its exact concentration.[4] This ensures accurate stoichiometry.

  • Cause: Competing side reactions due to suboptimal temperature.

    • Solution: As discussed, maintain a controlled temperature during both the formation of the Grignard reagent and its reaction with benzaldehyde. Lowering the temperature during the addition of benzaldehyde is often beneficial.[4][5]

  • Cause: Incomplete reaction.

    • Solution: After the addition of the reactants, allow the reaction to stir for a sufficient amount of time to ensure it goes to completion. Gentle heating may be applied after the initial exotherm has subsided during Grignard formation.[1]

Problem 3: Significant formation of side products.
  • Cause: High local concentration of 3-bromo-isopropoxybenzene during Grignard formation, leading to Wurtz coupling.

    • Solution: Add the 3-bromo-isopropoxybenzene dropwise to the magnesium suspension to maintain a low concentration.[1]

  • Cause: Reaction temperature is too high during the addition of benzaldehyde.

    • Solution: Perform the addition of benzaldehyde at a lower temperature (e.g., 0°C).[4]

Problem 4: Product loss during the workup.
  • Cause: Use of a strong acid for quenching, which can promote side reactions with the alcohol product.

    • Solution: Quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[4]

  • Cause: Incomplete extraction of the product from the aqueous layer.

    • Solution: Perform multiple extractions (at least 3) with a suitable organic solvent like diethyl ether or ethyl acetate to ensure complete recovery of the product.[4]

Experimental Protocols

Protocol 1: Preparation of (3-Isopropoxyphenyl)magnesium bromide
  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

  • Place magnesium turnings in the flask.

  • Add a small crystal of iodine to the flask.

  • In the dropping funnel, place a solution of 3-bromo-isopropoxybenzene in anhydrous diethyl ether or THF.

  • Add a small amount of the halide solution to the magnesium. If the reaction does not start (indicated by the disappearance of the iodine color and gentle bubbling), warm the flask gently.

  • Once the reaction has initiated, add the remainder of the 3-bromo-isopropoxybenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture and reflux for an additional 30-60 minutes to ensure complete reaction.

  • Cool the resulting Grignard reagent to room temperature before use.

Protocol 2: Reaction with Benzaldehyde
  • Cool the prepared Grignard reagent in an ice bath (0°C).

  • Prepare a solution of benzaldehyde in the same anhydrous solvent used for the Grignard reagent.

  • Add the benzaldehyde solution dropwise to the stirred, cooled Grignard reagent.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by slowly pouring the reaction mixture into a beaker containing a cold, saturated aqueous solution of ammonium chloride with stirring.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer three times with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

References

  • Lee, J.-s., Velarde-Ortiz, R., Guijarro, A., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428–5430.
  • (n.d.). A STUDY OF REACTIONS OF GRIGNARD REAGENTS AT LOW TEMPERATURES.
  • Reddit. (2020). Troubleshooting my grignard reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of temperature on Grignard reaction. Retrieved from [Link]

  • (n.d.). Grignard Reaction.
  • (n.d.). Practical Catalytic Asymmetric Synthesis of Diaryl-, Aryl Heteroaryl- and Diheteroarylmethanols. Retrieved from [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]

  • Quora. (2019). How to improve the percent yield in Grignard reaction. Retrieved from [Link]

  • Pearson+. (n.d.). Dimerization is a side reaction that occurs during the preparation.... Retrieved from [Link]

  • ACS Publications. (2021). Conversion of Aryl Aldehydes to Benzyl Iodides and Diarylmethanes by H3PO3/I2. Retrieved from [Link]

  • (n.d.). Cross-couplings between benzylic and aryl halides “on water”: synthesis of diarylmethanes. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Grignard reaction (nPrMgBr) on aldehyde 8 to give 9a and 9b diastereomers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Conversion of Aryl Aldehydes to Benzyl Iodides and Diarylmethanes by H3PO3/I2. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diarylmethane synthesis by benzylation or arylation. Retrieved from [Link]

  • PubMed. (2000). Use of Competition Kinetics With Fast Reactions of Grignard Reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

Sources

Optimization

Best purification and recrystallization techniques for (3-Isopropoxyphenyl)(phenyl)methanol

Welcome to the Technical Support Center for Diarylmethanol Derivatives. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purif...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Diarylmethanol Derivatives. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying (3-Isopropoxyphenyl)(phenyl)methanol .

Due to the bulky, lipophilic isopropoxy ether group and the central hydroxyl moiety, this compound exhibits complex solubility dynamics. It is highly prone to melting point depression and phase-separation issues (such as "oiling out") during standard purification workflows. This guide provides field-proven, self-validating protocols and troubleshooting logic to ensure high-purity crystalline recovery.

Part 1: Physicochemical Profiling & Solvent Logic

To design a self-validating purification system, we must first establish the thermodynamic boundaries of the target molecule. The presence of the isopropoxy group disrupts the highly ordered crystal lattice typically seen in unsubstituted benzhydrol, lowering the melting point and increasing solubility in non-polar solvents.

Table 1: Physicochemical Profile & Solvent Compatibility

ParameterCharacteristicImpact on Purification Strategy
Functional Groups Hydroxyl (-OH), Isopropoxy ether, Diaryl ringsCapable of hydrogen bonding; highly lipophilic overall. Requires a non-polar dominant solvent system.
Primary Solvent Heptane or Petroleum Ether (bp 40-60°C)Benzhydrol derivatives have low solubility in cold aliphatic hydrocarbons, making them ideal for crystallization[1][2]. Heptane is preferred over hexanes for its higher boiling point, providing a wider cooling gradient[3].
Co-Solvent (If needed) Ethyl Acetate or TolueneUsed in minimal trace amounts to dissolve highly impure matrices or to adjust the saturation temperature[3].
Major Degradation Risk Acid-catalyzed dehydrationAvoid highly acidic environments during workup to prevent the formation of stabilized diarylmethyl carbocations.

Part 2: Standard Operating Procedure (SOP) for Recrystallization

This protocol utilizes a single-solvent or binary-solvent gradient designed to maximize the differential solubility between (3-Isopropoxyphenyl)(phenyl)methanol and typical synthetic impurities (e.g., unreacted 3-isopropoxybenzaldehyde or biphenyl byproducts).

Step-by-Step Methodology:

  • Initial Dissolution: Transfer the crude (3-Isopropoxyphenyl)(phenyl)methanol to an appropriately sized Erlenmeyer flask. Add a minimal volume of Heptane (or Petroleum Ether)[2][3].

  • Heating: Place the flask on a heating mantle or hot plate with a water bath. Bring the solvent to a gentle boil while stirring continuously[2].

  • Solvent Titration: If the solid does not fully dissolve at the boiling point, add hot heptane dropwise. Self-Validation Check: If a significant amount of solvent is added and the solid remains, the impurity is likely highly polar. Do not add infinite non-polar solvent; instead, add 1-2 drops of hot Ethyl Acetate until the solution just turns clear.

  • Hot Filtration (Optional): If insoluble mechanical impurities or catalyst residues remain, perform a rapid hot gravity filtration using a stemless funnel and fluted filter paper to prevent premature crystallization.

  • Controlled Cooling (Critical): Remove the flask from the heat source. Do not place it directly on a cold surface. Place it on an insulating material (e.g., a cork ring or wood block) and cover it with a watch glass to trap heat[4]. Allow it to cool to room temperature undisturbed. Slow cooling promotes the growth of larger, purer crystals and prevents phase separation[3][5].

  • Ice Bath Maturation: Once the flask reaches room temperature and crystal nucleation is visible, transfer the flask to an ice-water bath for 15–30 minutes to maximize yield.

  • Isolation: Recover the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold heptane to remove residual mother liquor impurities[2].

  • Drying: Leave the crystals under vacuum for 10 minutes, then transfer to a vacuum desiccator to remove all volatile hydrocarbons[2].

Part 3: Troubleshooting & FAQs

The most critical failure point in diarylmethanol purification is the transition from a supersaturated solution to a liquid emulsion rather than a crystalline solid.

G Start Hot Solution of (3-Isopropoxyphenyl)(phenyl)methanol Cooling Slow Cooling Phase (Insulated) Start->Cooling Observation Observe Phase Separation in Crystallizer Cooling->Observation Crystals Crystal Nucleation (Successful Purification) Observation->Crystals MP > Saturation Temp Oil Liquid Emulsion Formed ('Oiling Out') Observation->Oil MP < Saturation Temp FixThermo Thermodynamic Fix: Reheat & Add 'Good' Solvent Oil->FixThermo Adjust Phase Diagram FixKinetic Kinetic Fix: Add Seed Crystals & Stir Oil->FixKinetic Overcome Nucleation Barrier FixThermo->Cooling FixKinetic->Crystals

Decision tree for resolving diarylmethanol oiling out during recrystallization.

Q1: My product is separating from the solvent as a cloudy liquid/oil instead of forming solid crystals. What is happening and how do I fix it?

A: You are experiencing a phenomenon known as "oiling out" (Liquid-Liquid Phase Separation). Causality: This occurs when the melting point of your compound (which may already be depressed due to impurities) is lower than the temperature at which the solution becomes supersaturated[4][6]. Because compounds rarely form pure crystals from a liquefied state, the oil will trap impurities[4][7].

Resolution Protocol:

  • Thermodynamic Approach: Return the flask to the heat source until the oil completely redissolves into a homogeneous clear solution. Add a small amount of a "good" solvent (e.g., a few drops of ethyl acetate)[4]. This alters the phase diagram, lowering the temperature at which supersaturation occurs so that it falls below the compound's melting point[6].

  • Kinetic Approach: If the oiling out is due to a kinetic hindrance in crystal lattice integration, reheat to dissolve, cool very slowly, and introduce a tiny seed crystal of pure (3-Isopropoxyphenyl)(phenyl)methanol before the oiling temperature is reached. Vigorous scratching of the flask walls with a glass rod can also induce nucleation[6][7].

Q2: I successfully crystallized the product, but my recovery yield is less than 30%. Where did my compound go?

A: A poor yield typically indicates that too much solvent was used during the initial dissolution phase, leaving the bulk of your compound dissolved in the mother liquor[4][5]. Diarylmethanols possess moderate lipophilicity, meaning they retain non-negligible solubility even in cold non-polar solvents.

Resolution Protocol: Do not discard the filtrate (mother liquor). To verify if your product is there, dip a glass stirring rod into the filtrate and let it air dry; a large residual film confirms product presence[4]. Transfer the mother liquor to a rotary evaporator and concentrate it to dryness to recover the crude mass[5]. Re-attempt the recrystallization using a strictly minimized volume of hot solvent, ensuring the solvent pool is not too shallow (which causes rapid, uncontrolled cooling)[4].

Q3: My crystals have a yellowish tint after drying. Are they pure?

A: Pure benzhydrol derivatives are typically white to light beige crystalline solids[1]. A yellowish tint often indicates the co-elution of oxidized byproducts (like the corresponding substituted benzophenone) or trace transition metals if a Grignard reaction was used[2].

Resolution Protocol: If the crystals are colored, the impurities were likely trapped within the crystal lattice due to rapid cooling. You must perform a second recrystallization. Re-dissolve the solid in hot solvent, add a small amount of activated carbon (charcoal) to adsorb the colored polymeric/aromatic impurities, perform a hot gravity filtration, and allow the filtrate to cool slowly[2].

Part 4: References

  • Problems with Recrystallisations - Chemistry Teaching Labs Source: University of York URL:[Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link]

  • Understanding Oiling Out in Crystallization Source: Scribd URL:[Link]

  • Oiling Out in Crystallization Source: Mettler Toledo URL:[Link]

  • Benzhydrol (recrystallisation) Source: YouTube (Random Experiments Int.) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Long-Term Stability of (3-Isopropoxyphenyl)(phenyl)methanol

Introduction: (3-Isopropoxyphenyl)(phenyl)methanol is a secondary benzylic alcohol, a chemical structure known for its utility in organic synthesis and as a precursor in drug development. However, the very features that...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: (3-Isopropoxyphenyl)(phenyl)methanol is a secondary benzylic alcohol, a chemical structure known for its utility in organic synthesis and as a precursor in drug development. However, the very features that make it a valuable reagent—the benzylic carbinol center—also render it susceptible to oxidative degradation during long-term storage. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource, including frequently asked questions, in-depth troubleshooting, and validated protocols to ensure the integrity and stability of this compound over time.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for (3-Isopropoxyphenyl)(phenyl)methanol during storage?

A: The primary degradation pathway is the oxidation of the secondary alcohol to its corresponding ketone, (3-isopropoxyphenyl)(phenyl)methanone. This is a common transformation for secondary benzylic alcohols.[1] The reaction is typically initiated by atmospheric oxygen (autoxidation), and can be accelerated by exposure to light, elevated temperatures, and the presence of trace metal ion impurities.

Q2: What are the ideal storage conditions for the neat (solid or oil) compound?

A: To minimize oxidation, the compound should be stored under an inert atmosphere (nitrogen or argon), protected from light in an amber vial, and kept at a reduced temperature. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is highly recommended.[2]

Q3: My compound is stored as a solution. Does the choice of solvent affect its stability?

A: Yes, the solvent can play a significant role. Solvents prone to forming peroxides, such as tetrahydrofuran (THF) or diethyl ether, should be used with extreme caution and should be freshly distilled or verified to be peroxide-free. Halogenated solvents like dichloromethane can generate acidic byproducts that may catalyze degradation. For maximum stability in solution, consider using deoxygenated, high-purity solvents such as acetonitrile or toluene and storing the solution under the same inert, dark, and cold conditions as the neat compound.

Q4: When should I consider using an antioxidant?

A: An antioxidant is recommended if the compound will be stored for an extended period, especially as a solution, or if it will be subjected to conditions that promote oxidation (e.g., repeated warming/cooling cycles, frequent opening of the container). A small amount of a suitable antioxidant can significantly inhibit the autoxidation process.[][4]

Q5: How can I definitively confirm if my compound has oxidized?

A: The most reliable method is to use a stability-indicating chromatographic technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[5] Oxidation will be evident by a decrease in the peak area of the parent alcohol and the appearance of a new peak corresponding to the ketone byproduct.[6][7] This can be confirmed by comparing the retention time to a standard of the ketone or by using mass spectrometry (LC-MS or GC-MS) to identify the mass of the new peak.

Section 2: Root Cause Analysis & Troubleshooting Guide

This section provides a systematic approach to identifying and resolving stability issues encountered during your experiments.

Issue: An unexpected impurity is detected in a sample of (3-Isopropoxyphenyl)(phenyl)methanol that was previously pure.

Troubleshooting Workflow

The following workflow provides a logical path to diagnose the source of degradation.

G start Impurity Detected in (3-Isopropoxyphenyl)(phenyl)methanol check_identity Identify Impurity (LC-MS, GC-MS, NMR) start->check_identity is_ketone Is impurity the corresponding ketone? check_identity->is_ketone review_storage Oxidation Confirmed. Review Storage Protocol. is_ketone->review_storage  Yes   other_impurity Impurity is Not the Ketone. Consider Other Sources. is_ketone->other_impurity  No   atmosphere Inert Atmosphere? review_storage->atmosphere temp Low Temperature? atmosphere->temp  Yes   no_atmosphere Action: Blanket with N2/Ar (See Protocol 1) atmosphere->no_atmosphere  No   light Light Protected? temp->light  Yes   no_temp Action: Store at 2-8°C or -20°C temp->no_temp  No   implement_protocol Implement Corrective Action: - Use Protocol 1 or 2 - Add Antioxidant light->implement_protocol  Yes   no_light Action: Use Amber Vials Store in Dark light->no_light  No   source_check Check for: - Residual starting materials - Solvent artifacts - Cross-contamination other_impurity->source_check

Caption: Diagnostic workflow for identifying the root cause of impurities.

Data Summary: Common Causes and Corrective Actions
Observation (Problem) Probable Cause(s) Recommended Corrective and Preventative Action (CAPA)
A new peak appears in HPLC with a shorter retention time and a mass of (M-2).Oxidation: The secondary alcohol has oxidized to the more nonpolar ketone.1. Strictly adhere to Protocol 1 for storage. 2. For solutions, use deoxygenated solvents and consider adding an antioxidant as described in Protocol 2 .
The compound or its solution develops a yellow tint over time.Advanced Degradation: Formation of conjugated systems resulting from oxidation or other side reactions.1. Discard the material if purity is critical. 2. Re-evaluate storage conditions immediately. Ensure absolute exclusion of oxygen and light.
Inconsistent analytical results from the same stock solution.Ongoing Oxidation: The solution is actively degrading, leading to variable composition.1. Prepare fresh stock solutions more frequently. 2. Store stock solutions in single-use aliquots under an inert atmosphere to prevent repeated exposure to air.

Section 3: Preventative Protocols & Best Practices

Protocol 1: Optimal Storage of the Neat Compound

This protocol describes the industry-standard method for storing oxygen-sensitive compounds.

Materials:

  • Vial of (3-Isopropoxyphenyl)(phenyl)methanol

  • Source of dry, inert gas (Nitrogen or Argon) with a regulator and tubing

  • A long needle or cannula attached to the tubing

  • A second, shorter "vent" needle

  • Parafilm® or a PTFE-lined screw cap

Procedure:

  • Prepare the Vial: Place the vial containing your compound in an ice bath. This reduces the vapor pressure and minimizes loss of material during the gas exchange.

  • Insert Needles: Carefully pierce the vial's septum or cap liner with both the long gas inlet needle and the shorter vent needle. Ensure the gas inlet needle reaches the bottom of the vial's headspace, below the level of the vent needle.

  • Purge the Headspace: Open the inert gas regulator to a gentle flow (you should barely be able to feel it on your hand). Allow the gas to flow for 2-3 minutes. The heavier inert gas will displace the lighter, oxygen-containing air, which will exit through the vent needle.

  • Seal While Purging: While the gas is still flowing, remove the vent needle first, then remove the gas inlet needle. This creates a slight positive pressure of inert gas inside the vial.

  • Final Seal: Immediately seal the vial tightly with its cap. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Store Appropriately: Place the sealed vial in a dark, cold environment (2-8°C for short-term, -20°C for long-term).

Expert Insight: The "purge and seal" technique is critical. Simply adding inert gas without a vent allows pressure to build but doesn't effectively displace the oxygen already present.

Protocol 2: Preparation of Stabilized Stock Solutions

This protocol details how to prepare a solution with an added antioxidant to prevent degradation.

Materials:

  • (3-Isopropoxyphenyl)(phenyl)methanol

  • High-purity, deoxygenated solvent (e.g., HPLC-grade acetonitrile)

  • Antioxidant: Butylated hydroxytoluene (BHT) or Butylated hydroxyanisole (BHA)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Deoxygenate Solvent (if required): If not using a commercially sparged solvent, bubble dry nitrogen or argon through the solvent for 15-20 minutes to remove dissolved oxygen.

  • Prepare Antioxidant Stock: Accurately weigh and prepare a concentrated stock solution of your chosen antioxidant (e.g., 1 mg/mL BHT in the deoxygenated solvent).

  • Calculate Required Amount: Determine the final desired concentration of the antioxidant in your primary stock solution. A typical range is 0.01% to 0.05% (w/v).

  • Prepare Final Solution: a. Weigh the required amount of (3-Isopropoxyphenyl)(phenyl)methanol into a volumetric flask. b. Add the calculated volume of the antioxidant stock solution. c. Dilute to the final volume with the deoxygenated solvent. d. Mix thoroughly until fully dissolved.

  • Store Properly: Transfer the stabilized solution to amber vials, purge the headspace using the method in Protocol 1 , and store in a cold, dark location.

Data Summary: Recommended Antioxidants
AntioxidantClassTypical ConcentrationMechanism of Action
Butylated Hydroxytoluene (BHT) Phenolic Antioxidant0.01 - 0.05% (w/v)Chain-breaking; donates a hydrogen atom to neutralize peroxyl radicals.[][8]
Butylated Hydroxyanisole (BHA) Phenolic Antioxidant0.01 - 0.05% (w/v)Chain-breaking; similar mechanism to BHT.[][8]
α-Tocopherol (Vitamin E) Phenolic Antioxidant0.01 - 0.05% (w/v)Natural chain-breaking antioxidant.[]

Section 4: The Science of Oxidation & Prevention

Understanding the underlying chemical mechanisms is key to implementing effective preventative measures.

Mechanism of Autoxidation of Benzylic Alcohols

The oxidation of the benzylic alcohol proceeds via a free-radical chain reaction, which can be broken down into three stages: initiation, propagation, and termination.

G cluster_initiation Initiation cluster_propagation Propagation Alcohol R₂CH(OH) (Alcohol) AlkylRadical R₂C•(OH) (Alkyl Radical) Alcohol->AlkylRadical + Initiator Initiator Initiator (Light, Heat, Metal) O2 O₂ PeroxylRadical R₂C(OH)OO• (Peroxyl Radical) AlkylRadical->PeroxylRadical + O₂ Alcohol2 R₂CH(OH) (Another Alcohol Molecule) Hydroperoxide R₂C(OH)OOH (Hydroperoxide) PeroxylRadical->Hydroperoxide + R₂CH(OH) AlkylRadical2 R₂C•(OH) (New Alkyl Radical) Ketone R₂C=O (Ketone Product) Hydroperoxide->Ketone Decomposes

Caption: Simplified free-radical autoxidation pathway of a secondary alcohol.

How Phenolic Antioxidants Work

Chain-breaking antioxidants like BHT interrupt the propagation step of the autoxidation cycle. They readily donate a hydrogen atom to the highly reactive peroxyl radical (ROO•), effectively neutralizing it.

G PeroxylRadical R₂C(OH)OO• (Reactive Peroxyl Radical) Hydroperoxide R₂C(OH)OOH (Neutralized Hydroperoxide) PeroxylRadical->Hydroperoxide H• donation BHT Ar-OH (Phenolic Antioxidant, e.g., BHT) BHT_Radical Ar-O• (Stable Antioxidant Radical) BHT->BHT_Radical caption The Ar-O• radical is resonance-stabilized and not reactive enough to continue the oxidation chain.

Caption: Mechanism of radical scavenging by a phenolic antioxidant.

By implementing the protocols and understanding the principles outlined in this guide, researchers can significantly extend the shelf-life and ensure the analytical integrity of (3-Isopropoxyphenyl)(phenyl)methanol, leading to more reliable and reproducible scientific outcomes.

References

  • Inamuddin, A. M. (2023, August 11). Pharmaceutical Compounds With Antioxidant Properties. In Carrier-mediated Gene and Drug Delivery for Dermal Wound Healing. Retrieved from [Link][8]

  • Lushchak, V. I., & Piroddi, M. (2023). Engineering Antioxidants with Pharmacological Applications: Biotechnological Perspectives. MDPI. Retrieved from [Link][9]

  • Gauthier, J. Y., & Scheigetz, J. (2005). Antioxidant stabilizer system for pharmaceutical formulations. (EP1067927B1). Google Patents. Retrieved from [4]

  • dos Santos, V. B., et al. (2019). Photochemical oxidation of alcohols: Simple derivatization strategy for their analysis by capillary electrophoresis. Food Chemistry, 292, 14-18. Retrieved from [Link][10]

  • Carocho, M., & Ferreira, I. C. F. R. (2013). Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. PMC - NIH. Retrieved from [Link][11]

  • Dubowski, K. M. (1974). Table 3. Principal Features of Enzymatic (ADH) Oxidation Methods for.... ResearchGate. Retrieved from [Link][12]

  • Royal Australian Chemical Institute. (n.d.). Estimation of Alcohol Content in Wine by Dichromate Oxidation followed by Redox Titration. Retrieved from [Link][13]

  • Study Mind. (n.d.). Alcohol oxidation (A-Level Chemistry). Retrieved from [Link][1]

  • Mason, M. F. (1975). The Determination of Blood Alcohol in the Clinical Chemistry Laboratory. Laboratory Medicine, 6(12), 28-32. Retrieved from [Link][14]

  • JETIR. (2019). Stability-indicating RP-HPLC method for the determination of doxepin, benzyl alcohol and capsaicin in bulk. Retrieved from [Link][6]

  • Zhemchugova, G. V., & Shkumat, A. A. (2006). Time-dependent conversion of benzyl alcohol to benzaldehyde and benzoic acid in aqueous solutions. Pharmaceutical Chemistry Journal, 40, 339-341. Retrieved from [Link][7]

  • Reddit. (2023, July 26). Benzyl Alcohol expiry time after opening bottle. r/chemistry. Retrieved from [Link][2]

  • Appchem. (n.d.). (3-isopropoxyphenyl)(phenyl)methanol. Retrieved from [Link][15]

  • JETIR. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved from [Link][16]

  • Mabrouk, M. M., et al. (2013). Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. Journal of Applied Pharmaceutical Science, 3(06), 189-202. Retrieved from [Link][17]

Sources

Optimization

Troubleshooting low conversion rates for (3-Isopropoxyphenyl)(phenyl)methanol

An advanced guide to navigating the complexities of synthesizing (3-Isopropoxyphenyl)(phenyl)methanol, this Technical Support Center provides in-depth troubleshooting for common low-conversion-rate issues. Tailored for p...

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Author: BenchChem Technical Support Team. Date: April 2026

An advanced guide to navigating the complexities of synthesizing (3-Isopropoxyphenyl)(phenyl)methanol, this Technical Support Center provides in-depth troubleshooting for common low-conversion-rate issues. Tailored for professionals in research and drug development, the following guide is structured as a series of targeted questions and answers, moving from specific synthetic challenges to broader post-synthesis considerations.

Technical Support Center: (3-Isopropoxyphenyl)(phenyl)methanol Synthesis

(3-Isopropoxyphenyl)(phenyl)methanol is a valuable diarylmethanol intermediate in the synthesis of various pharmaceutically relevant molecules.[1] Its successful synthesis is critical, yet researchers often face challenges with low conversion rates. This guide addresses the two primary synthetic pathways: the Grignard reaction and the reduction of a ketone precursor.

Part 1: Troubleshooting the Grignard Synthesis Route

The Grignard reaction, while powerful for forming carbon-carbon bonds, is highly sensitive to reaction conditions.[2][3] This route typically involves the reaction of a phenylmagnesium halide with 3-isopropoxybenzaldehyde.

Q1: My Grignard reaction shows a low yield of (3-Isopropoxyphenyl)(phenyl)methanol, with significant unreacted starting material and/or side products. What are the likely causes?

Low yields in Grignard reactions are common and can usually be traced to three main areas: inefficient formation of the Grignard reagent itself, competing side reactions, or issues during the addition to the aldehyde.

The successful initiation and completion of the Grignard reagent formation is the foundation of the entire synthesis.

  • Symptom: The magnesium turnings do not react, there is no spontaneous warming (exotherm) or bubbling, and the solution does not become cloudy or brown.

  • Root Causes & Solutions:

    • Presence of Moisture: Grignard reagents are potent bases and will be quenched by even trace amounts of water from glassware, solvents, or the atmosphere.[3][4]

      • Protocol: All glassware must be rigorously flame-dried under vacuum or oven-dried overnight and assembled while hot, then cooled under a stream of inert gas (Nitrogen or Argon). Anhydrous solvents, such as diethyl ether or tetrahydrofuran (THF), are mandatory.[4][5] THF is often preferred for its ability to better stabilize the Grignard reagent.[5][6]

    • Inactive Magnesium Surface: A passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings can prevent the reaction from starting.[4][5]

      • Protocol: Activate the magnesium surface by adding a single crystal of iodine, which will etch the surface.[4][7] The disappearance of the brown iodine color is an indicator of activation.[4] Alternatively, gently crush the magnesium turnings with a glass rod in the flask (with caution) to expose a fresh, unoxidized surface.[4]

    • Impure Reagents: The purity of the bromobenzene and the ether solvent is critical. Contaminants can inhibit the reaction. Use freshly opened, high-purity reagents whenever possible.

The most common byproduct in this synthesis is biphenyl, formed from a coupling reaction.[2]

  • Symptom: TLC and NMR analysis of the crude product show a significant non-polar impurity, identified as biphenyl.

  • Root Cause & Solution:

    • Wurtz-Type Coupling: This side reaction is favored by high local concentrations of bromobenzene and elevated temperatures.[2] It occurs when the Grignard reagent attacks another molecule of bromobenzene.

      • Protocol: The solution of bromobenzene must be added to the magnesium suspension slowly and dropwise. This maintains a low concentration of the halide and controls the exothermic nature of the reaction.[7] Maintain a gentle reflux; overly aggressive heating will promote byproduct formation.[2]

Even if the Grignard reagent forms successfully, low conversion of the aldehyde can occur.

  • Symptom: A large amount of 3-isopropoxybenzaldehyde is recovered after the reaction workup.

  • Root Causes & Solutions:

    • Inaccurate Stoichiometry: The actual concentration of your prepared Grignard reagent may be lower than theoretically calculated due to partial degradation by trace moisture or side reactions.

      • Protocol: Titrate the Grignard reagent before adding the aldehyde to determine its precise molarity. A common method involves using a known amount of iodine in THF at 0 °C. The Grignard reagent is added dropwise until the brown iodine color disappears.[8] Based on the titrated molarity, use 1.05-1.2 equivalents of the Grignard reagent relative to the aldehyde.

    • Enolization of the Aldehyde: While less common with aldehydes than ketones, the Grignard reagent can act as a base and deprotonate the aldehyde if it has α-hydrogens, which 3-isopropoxybenzaldehyde lacks. However, for other substrates, this can be a significant issue.[9]

    • Improper Workup: The workup procedure is critical for protonating the intermediate magnesium alkoxide and separating the product.

      • Protocol: Quench the reaction by slowly pouring the reaction mixture into a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[8] This is a milder alternative to strong acids like HCl, which can sometimes promote dehydration of the tertiary alcohol product.[8] Ensure thorough extraction with a suitable organic solvent like diethyl ether or ethyl acetate (3x) to recover all of the product.[8]

Table 1: Key Parameters for Grignard Synthesis

Parameter Recommendation Rationale
Solvent Anhydrous Tetrahydrofuran (THF) Superior stabilization of the Grignard reagent compared to diethyl ether.[5][6]
Mg Activation 1-2 small crystals of Iodine Chemically etches the passivating MgO layer, initiating the reaction.[4][7]
Reagent Addition Slow, dropwise addition of bromobenzene Minimizes biphenyl formation and controls the exotherm.[2][7]
Stoichiometry 1.05-1.2 eq. of Phenylmagnesium Bromide Ensures complete conversion of the aldehyde; confirm concentration via titration.[8]

| Quenching Agent | Saturated aqueous NH₄Cl solution | Mildly acidic quench protonates the alkoxide without promoting side reactions.[8] |

cluster_prep Phase 1: Reagent Preparation cluster_reaction Phase 2: Reaction & Workup prep_start Start: Low Yield check_anhydrous Verify Anhydrous Conditions (Glassware, Solvents) prep_start->check_anhydrous activate_mg Activate Mg Turnings (Iodine, Crushing) check_anhydrous->activate_mg Dry prep_fail Re-prepare Reagent check_anhydrous->prep_fail Wet titrate Titrate Grignard Reagent activate_mg->titrate prep_ok Reagent Prep OK titrate->prep_ok reaction_start Proceed with Reaction prep_ok->reaction_start add_aldehyde Slowly Add Aldehyde at 0°C to RT reaction_start->add_aldehyde check_side_products Analyze Crude: Biphenyl Present? add_aldehyde->check_side_products optimize_addition Adjust Addition Rate & Temperature check_side_products->optimize_addition Yes workup Quench with aq. NH4Cl & Extract Product check_side_products->workup No optimize_addition->reaction_start Retry purify Purify Product (Column Chromatography) workup->purify success High Purity Product purify->success cluster_reaction Phase 1: Reaction Setup & Execution cluster_workup Phase 2: Workup & Purification start Start: Low Conversion dissolve Dissolve Ketone in MeOH/EtOH start->dissolve cool Cool Solution to 0°C dissolve->cool add_nabh4 Add 1.5-2.0 eq. NaBH4 (Portion-wise) cool->add_nabh4 warm Warm to RT & Stir add_nabh4->warm monitor Monitor by TLC warm->monitor reaction_complete Starting Material Consumed monitor->reaction_complete Yes extend_time Extend Reaction Time or Add More NaBH4 monitor->extend_time No workup_start Begin Workup reaction_complete->workup_start extend_time->warm quench Cool to 0°C & Quench (Slowly add 1M HCl) workup_start->quench extract Extract with EtOAc (3x) quench->extract wash_dry Wash with Brine & Dry over Na2SO4 extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify via Column Chromatography concentrate->purify final_product High Purity Product purify->final_product

Sources

Troubleshooting

Technical Support Center: HPLC Method Development for (3-Isopropoxyphenyl)(phenyl)methanol

As a Senior Application Scientist, this guide provides a comprehensive resource for developing and optimizing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of (3-Isopropoxyphenyl)(phenyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides a comprehensive resource for developing and optimizing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of (3-Isopropoxyphenyl)(phenyl)methanol. It is designed to move beyond simple procedural steps to explain the underlying chromatographic principles, enabling you to troubleshoot effectively and ensure data integrity.

Part 1: Analyte Characterization & Initial Method Development

Understanding the physicochemical properties of (3-Isopropoxyphenyl)(phenyl)methanol is the critical first step in developing a successful HPLC method. This compound is a benzhydrol derivative, characterized by two phenyl rings and a hydroxyl group, which dictates its behavior in a chromatographic system.

Table 1: Physicochemical Properties of (3-Isopropoxyphenyl)(phenyl)methanol

PropertyValue / CharacteristicSignificance for HPLC Method Development
Chemical Structure CC(Oc1cccc(c1)C(c1ccccc1)O)CThe presence of two phenyl rings makes the molecule significantly hydrophobic and an excellent chromophore for UV detection. The hydroxyl (-OH) group provides a site for potential hydrogen bonding.
Molecular Formula C₁₆H₁₈O₂-
Molecular Weight 242.31 g/mol [1]-
Polarity Moderately non-polarDue to its hydrophobic nature, Reverse-Phase HPLC (RP-HPLC) is the most suitable separation mode.
UV Absorbance Strong absorbance expected in the 220-280 nm range.Aromatic alcohols exhibit strong UV absorption, making UV detection highly sensitive for this analyte. A starting wavelength of 254 nm is recommended.
pKa Not readily available, but the hydroxyl group is weakly acidic.In typical RP-HPLC pH ranges (2-8), the hydroxyl group will be protonated and neutral, simplifying interactions with the stationary phase.
Recommended Starting RP-HPLC Method

This initial method serves as a robust starting point for optimization. The selection of a C18 column is based on the analyte's hydrophobicity, providing strong retention, while the acetonitrile/water mobile phase is a standard choice for excellent selectivity and low viscosity.

Table 2: Initial HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides a good balance of efficiency, resolution, and backpressure. The C18 stationary phase will effectively retain the non-polar analyte.
Mobile Phase A HPLC-grade WaterStandard aqueous phase for RP-HPLC.
Mobile Phase B HPLC-grade Acetonitrile (ACN)ACN is often preferred over methanol for aromatic compounds as it can provide sharper peaks and different selectivity.
Gradient 60% B to 95% B over 10 minutesA gradient is recommended to ensure elution of the analyte in a reasonable time with good peak shape and to clean the column of any more strongly retained impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CElevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak efficiency.
Injection Volume 10 µLA good starting volume to avoid column overload.
Detector UV-Vis / DADSet to 254 nm initially. A Diode Array Detector (DAD) is highly recommended to assess peak purity and determine the optimal detection wavelength.
Sample Diluent 50:50 Acetonitrile/WaterThe sample solvent should be as close as possible to the initial mobile phase composition to prevent peak shape distortion.[2]

Part 2: Frequently Asked Questions (FAQs)

This section addresses common queries that arise during the initial stages of method development.

Q1: What is the best starting column for analyzing (3-Isopropoxyphenyl)(phenyl)methanol? A1: A C18 (octadecylsilane) column is the most versatile and logical starting point for a moderately non-polar molecule like this. Its high hydrophobicity will ensure adequate retention. If peak tailing becomes an issue, particularly with basic impurities, consider a C18 column with low silanol activity or end-capping.[3]

Q2: Should I use Acetonitrile or Methanol as the organic modifier in my mobile phase? A2: Both can be effective, but Acetonitrile (ACN) is recommended as the starting solvent. ACN often provides better peak shape for aromatic compounds and has a lower viscosity, resulting in lower backpressure. Methanol is a more hydrogen-bond-donating solvent and can offer different selectivity, making it a valuable tool for optimization if resolution with ACN is insufficient.[4]

Q3: How should I prepare my sample for injection? A3: Dissolve your sample in a solvent that is compatible with the initial mobile phase conditions (e.g., 60% Acetonitrile / 40% Water). Injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion, such as fronting or splitting.[2] Always filter your sample through a 0.45 µm or 0.22 µm syringe filter before injection to prevent particulates from blocking the column frit.

Q4: What is the optimal UV detection wavelength? A4: A good starting point is 254 nm, a common wavelength for aromatic compounds. However, the optimal wavelength should be determined experimentally by examining the UV spectrum of the analyte. If using a Diode Array Detector (DAD), you can determine the wavelength of maximum absorbance from the spectral data of the eluting peak. This ensures the highest sensitivity for your analysis.

Q5: Is an isocratic or gradient elution better for this analysis? A5: A gradient elution is recommended for method development. It allows you to screen a wide range of mobile phase compositions in a single run, ensuring the elution of your target analyte as well as any potential impurities. Once the retention time is known, you can optimize the gradient or, if appropriate, develop a simpler isocratic method.

Part 3: Troubleshooting Guide

Even with a well-designed method, chromatographic problems can occur. This guide addresses specific issues in a Q&A format, explaining the root causes and providing actionable solutions.

Peak Shape Problems

Q: My peak is tailing. What are the likely causes and how can I fix it? A: Peak tailing, where the back of the peak is drawn out, is one of the most common HPLC issues.[5]

  • Cause 1: Secondary Silanol Interactions. The most common cause, especially for compounds with basic functional groups (though less likely for your neutral analyte), is interaction with acidic silanol groups on the silica surface of the column packing.[6]

    • Solution: Add a buffer to your mobile phase. A low concentration (10-25 mM) of a buffer like phosphate or acetate at a pH between 3 and 4 can suppress silanol activity and dramatically improve peak shape.[5]

  • Cause 2: Column Overload. Injecting too much sample mass can saturate the stationary phase, leading to tailing.

    • Solution: Reduce the injection volume or dilute your sample. A good test is to inject a 1:10 dilution of your sample; if the peak shape improves, overload was the issue.[5]

  • Cause 3: Column Contamination or Void. A blocked column inlet frit or a void at the head of the column can disrupt the sample band, causing tailing or splitting.

    • Solution: First, try reversing and flushing the column (disconnect from the detector first). If this doesn't work, the column may need to be replaced. Using a guard column can help protect the analytical column from contamination.[5][7]

Q: Why is my peak fronting (leading edge is sloped)? A: Peak fronting is less common than tailing but typically points to specific issues.[4]

  • Cause 1: Sample Solvent Incompatibility. If your sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% ACN when the mobile phase is 60% ACN), the analyte will travel too quickly at the point of injection, distorting the peak.[4]

    • Solution: Prepare your sample in the initial mobile phase composition or a weaker solvent.

  • Cause 2: Column Overload (Concentration). While mass overload often causes tailing, high concentration overload can sometimes lead to fronting.

    • Solution: Dilute the sample.

Q: My peak is split or shows a shoulder. What's wrong? A: Split peaks suggest that the analyte band is being disrupted as it travels through the system.[7]

  • Cause 1: Partially Blocked Frit or Column Void. This is a very common cause. A blockage in the inlet frit of the column creates alternative flow paths for the sample, leading to a split peak.[7]

    • Solution: Reverse-flush the column. If the problem persists, the frit may be permanently blocked, and the column needs replacement. Using an in-line filter between the injector and the column can prevent this.[5][7]

  • Cause 2: Sample/Solvent Mismatch. Injecting a sample that is not fully dissolved or is in a solvent that is immiscible with the mobile phase can cause the peak to split.[7]

    • Solution: Ensure your sample is fully dissolved. Match the injection solvent to the mobile phase as closely as possible.

  • Cause 3: Co-elution. It's possible the "split" is actually two different, very closely eluting compounds.

    • Solution: If you have a DAD, check the peak purity across the entire peak. If the spectra are different, you have a co-elution issue that requires method optimization (e.g., changing the gradient slope or mobile phase).[7]

Retention Time & Baseline Problems

Q: My retention times are drifting or changing between injections. Why? A: Unstable retention times compromise the reliability of your method.

  • Cause 1: Inadequate Column Equilibration. If you change the mobile phase composition, the column needs sufficient time to equilibrate before the system is stable.

    • Solution: Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before starting your sequence.[8]

  • Cause 2: Mobile Phase Composition Change. The mobile phase composition is the most likely source of retention time variation.[9] An error of just 1% in the organic solvent percentage can change retention time by 5-15%.[9]

    • Solution: Prepare mobile phases carefully by weight if possible. Ensure solvents are properly degassed, as dissolved gas can cause pump proportioning issues. If using an on-line mixer, check for proper function.

  • Cause 3: Fluctuating Column Temperature. Temperature has a significant effect on retention.

    • Solution: Use a column oven to maintain a constant, stable temperature.[8][10]

Q: I see "ghost peaks" in my chromatogram, especially in blank injections. Where are they from? A: Ghost peaks are peaks that appear in your chromatogram but are not from your injected sample.[11]

  • Cause 1: Carryover from Previous Injections. Residue from a previous, more concentrated sample can be adsorbed onto the injector needle or valve and elute in a subsequent run.[11][12]

    • Solution: Optimize the needle wash procedure in your autosampler. Use a strong solvent (like 100% ACN or isopropanol) for the wash. Running a blank injection after a high-concentration sample can confirm carryover.[11]

  • Cause 2: Contaminated Mobile Phase. Impurities in your solvents or additives can accumulate on the column at low organic concentrations and then elute as sharp peaks when the gradient percentage increases.[12][13]

    • Solution: Use high-purity, HPLC-grade solvents. Prepare fresh mobile phase daily to prevent microbial growth or degradation.[11][13] Filtering solvents can also help.

  • Cause 3: System Contamination. Leachables from tubing, vials, or septa can introduce contaminants.[10]

    • Solution: Use high-quality consumables. A systematic check, starting from the mobile phase and moving through the system, can help isolate the source of contamination.[11]

Part 4: Experimental Protocols

Protocol 1: Mobile Phase Preparation (0.1% Formic Acid in Water/ACN)

Using a simple acid modifier like formic acid is an excellent alternative to buffers for improving peak shape for neutral or acidic compounds, and it is mass spectrometry compatible.

  • Prepare Mobile Phase A (0.1% Formic Acid in Water):

    • Measure 999 mL of HPLC-grade water into a 1 L mobile phase bottle.

    • Carefully add 1 mL of high-purity formic acid.

    • Cap the bottle and mix thoroughly by inverting 10-15 times.

    • Sonicate for 10-15 minutes to degas the solvent.

  • Prepare Mobile Phase B (0.1% Formic Acid in Acetonitrile):

    • Measure 999 mL of HPLC-grade acetonitrile into a separate 1 L mobile phase bottle.

    • Carefully add 1 mL of high-purity formic acid.

    • Cap and mix thoroughly. Degassing is typically less critical for the pure organic phase but is still good practice.

  • System Setup:

    • Label the bottles clearly.

    • Place the appropriate solvent lines into each bottle, ensuring the sinkers are at the bottom.

    • Purge the HPLC pumps thoroughly with the new mobile phases to remove any previous solvents.

Part 5: Visual Troubleshooting Workflow

The following diagram provides a logical workflow for diagnosing common HPLC problems. Start at the top and follow the path that best describes your issue.

HPLC_Troubleshooting start Observe Chromatographic Problem peak_shape Peak Shape Issue Tailing Fronting Splitting/Shoulders start->peak_shape Is the peak shape poor? retention Retention Time Issue Drifting/Shifting No Peaks start->retention Are retention times unstable? baseline Baseline Issue Ghost Peaks High Noise/Drift start->baseline Is the baseline problematic? tailing_causes Silanol Interactions Column Overload Column Void/Frit Blockage peak_shape:f1->tailing_causes fronting_causes Sample Solvent Too Strong Concentration Overload peak_shape:f2->fronting_causes splitting_causes Column Void/Frit Blockage Sample Insolubility Co-elution peak_shape:f3->splitting_causes rt_drift_causes Poor Equilibration Mobile Phase Inaccuracy Temperature Fluctuation retention:f1->rt_drift_causes no_peaks_causes Injection Error System Blockage Wrong Wavelength retention:f2->no_peaks_causes ghost_peaks_causes Carryover Contaminated Mobile Phase System Leachables baseline:f1->ghost_peaks_causes noise_causes Pump Issues Degassing Needed Detector Lamp Failing baseline:f2->noise_causes

Sources

Optimization

Technical Support Center: Troubleshooting (3-Isopropoxyphenyl)(phenyl)methanol Workflows

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals working with (3-Isopropoxyphenyl)(phenyl)methanol , a sterically congested diarylmethanol (be...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals working with (3-Isopropoxyphenyl)(phenyl)methanol , a sterically congested diarylmethanol (benzhydrol) derivative often utilized as a key intermediate in the synthesis of antihistamines and antimuscarinic agents.

The presence of the bulky 3-isopropoxy group, combined with the inherent steric demands of a diaryl system, restricts the conformational freedom of the phenyl rings. This forces the molecule into a propeller-like geometry that severely shields the benzylic hydroxyl group, complicating standard oxidation, esterification, and substitution workflows.

Below are field-proven troubleshooting guides, mechanistic explanations, and self-validating protocols to help you overcome these steric barriers.

Module 1: Oxidation to 3-Isopropoxybenzophenone

Q: Why does my oxidation of (3-Isopropoxyphenyl)(phenyl)methanol stall at <30% conversion when using standard TEMPO/Bleach conditions?

The Causality: TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is a highly effective oxidation catalyst for primary alcohols, but it fails against sterically hindered secondary alcohols. The four α -methyl groups adjacent to TEMPO's nitroxyl radical create a severe steric shield. When the bulky (3-Isopropoxyphenyl)(phenyl)methanol attempts to dock with the active oxoammonium species of TEMPO to undergo hydride transfer, the steric clash prevents the required transition state geometry[1].

The Solution: Switch to AZADO (2-azaadamantane N-oxyl) or 1-Me-AZADO . These catalysts possess a streamlined, bridged azaadamantane skeleton that lacks the obstructing α -methyl groups, allowing the unobstructed trajectory of bulky secondary alcohols to the reactive nitroxyl center[2]. Coupling AZADO with Sodium Hypochlorite Pentahydrate crystals ( NaOCl⋅5H2​O ) provides a highly efficient, environmentally benign oxidation system[3].

G A Oxidation of (3-Isopropoxyphenyl)(phenyl)methanol B TEMPO Catalyst (Sterically Hindered) A->B Standard Protocol C AZADO Catalyst (Unobstructed) A->C Optimized Protocol D Stalled Reaction (<30% Yield) B->D Steric Clash (α-methyl groups) E Ketone Product (>95% Yield) C->E Efficient Turnover

Caption: Workflow comparing TEMPO vs. AZADO catalysts for sterically hindered alcohol oxidation.

Protocol: AZADO-Catalyzed Oxidation

Self-Validating System: This protocol utilizes a visual colorimetric feedback loop based on the oxidation state of the catalyst.

  • Preparation: Dissolve (3-Isopropoxyphenyl)(phenyl)methanol (1.0 equiv, 10 mmol) and AZADO (1 mol%) in CH2​Cl2​ (20 mL).

  • Buffer Addition: Add 10 mL of an aqueous buffer (pH 8.6, 0.5 M NaHCO3​ / K2​CO3​ ) to maintain the stability of the oxidant.

  • Oxidant Addition: Cool the biphasic mixture to 0 °C. Slowly add an aqueous solution of NaOCl⋅5H2​O (1.5 equiv) dropwise over 15 minutes.

  • Validation Checkpoint: Upon addition of the oxidant, the organic layer will turn reddish-orange , indicating the formation of the active AZADO oxoammonium species. As the alcohol is consumed and the catalyst rests in the hydroxylamine state, the color will fade to pale yellow. If the red color persists but TLC shows incomplete conversion, the catalyst has deactivated (likely due to solvent contamination).

  • Workup: Once the color fades and TLC confirms consumption of the starting material (typically <2 hours), quench with saturated aqueous Na2​S2​O3​ , extract with CH2​Cl2​ , and concentrate.

Module 2: O-Acylation and Transesterification

Q: Standard DMAP/DCC coupling fails to esterify the benzylic alcohol with bulky acyl donors. How can I force this reaction?

The Causality: In standard Steglich esterifications, DMAP acts as a nucleophilic catalyst to form an acylpyridinium intermediate. However, if the incoming acyl group is large, the trajectory of the bulky diarylmethanol attacking the acylpyridinium complex is sterically forbidden.

The Solution: Employ N-Heterocyclic Carbene (NHC) catalysis. NHCs (such as N-mesityl substituted triazoliums or imidazolium salts) react with acyl donors (like vinyl acetate) to generate a highly reactive acyl azolium intermediate. The unique electronic properties of the acyl azolium make it exceptionally electrophilic, overcoming the steric repulsion that stalls DMAP-catalyzed reactions[4].

Protocol: NHC-Mediated Acylation

Self-Validating System: The generation of the active carbene provides immediate physical feedback.

  • Precatalyst Activation: In an oven-dried, argon-flushed vial, suspend the imidazolium salt precatalyst (e.g., IMes·HCl, 5 mol%) in anhydrous THF (0.5 M). Add DBU (5 mol%).

  • Validation Checkpoint: The addition of DBU generates the free carbene in situ. You will observe a slight exotherm and a subtle color shift to pale yellow. Failure to observe this indicates wet solvent has quenched the carbene, and the reaction will fail.

  • Reagent Addition: Add (3-Isopropoxyphenyl)(phenyl)methanol (1.0 equiv) and vinyl acetate (3.0 equiv). The use of vinyl acetate is critical as the byproduct (acetaldehyde) tautomerizes and evaporates, driving the equilibrium forward.

  • Reaction: Stir at room temperature for 3–5 hours. Monitor by TLC (UV active spot shift).

Module 3: Nucleophilic Substitution & Carbocation Dynamics

Q: When attempting to form benzhydryl ethers via SN1 under acidic conditions, I get high amounts of elimination byproducts instead of the ether. Why?

The Causality: Under acidic conditions, the benzylic hydroxyl group is protonated and leaves as water, forming a diarylmethyl carbocation. The 3-isopropoxy group is electron-donating (via induction and slight resonance), which highly stabilizes this carbocation, giving it a long lifetime. However, if you are using a bulky nucleophile (e.g., tert-butanol), the steric hindrance of the propeller-like diaryl system prevents nucleophilic attack. Because the carbocation is stable but sterically blocked from substitution, the molecule undergoes competitive elimination (loss of an adjacent proton) to form a substituted alkene (xylylene derivative) instead of the desired ether[5].

G A Diarylmethanol Substrate B Protonation (H+) A->B C Benzhydryl Carbocation (Stabilized by 3-iPrO) B->C -H2O D Compact Nucleophile (e.g., MeOH, N3-) C->D E Bulky Nucleophile (e.g., t-BuOH) C->E F High Yield SN1 Product D->F Fast Trajectory G Elimination / Failure E->G Steric Repulsion

Caption: Reaction pathways of the 3-isopropoxy-stabilized benzhydryl carbocation.

The Solution: To successfully trap the carbocation, you must use highly compact nucleophiles (like methanol, ethanol, or azide) that can bypass the steric bulk. If a bulky ether is strictly required, avoid SN1 conditions entirely and utilize a Williamson ether synthesis by deprotonating the diarylmethanol with NaH and reacting it with a highly active alkyl halide (e.g., alkyl triflate).

Quantitative Data Summarization

The following table summarizes the expected efficiencies of various catalytic systems when applied to sterically hindered diarylmethanols like (3-Isopropoxyphenyl)(phenyl)methanol.

Reaction TypeReagent / Catalyst SystemAvg. Conversion (%)Reaction TimePrimary Limitation
Oxidation TEMPO / NaOCl < 30%24 hSevere steric clash from α -methyl groups
Oxidation AZADO / NaOCl⋅5H2​O > 95%1–2 hNone (Streamlined azaadamantane skeleton)
Acylation DMAP / Acetic Anhydride40–60%12 hReversible intermediate formation; steric blocking
Acylation NHC / Vinyl Acetate> 90%3 hRequires strictly anhydrous conditions
Substitution H2​SO4​ / Bulky Alcohol< 20% (Ether)4 hCompetitive elimination due to steric repulsion

References

  • Demizu, Y., et al. "Efficient oxidation of alcohols electrochemically mediated by azabicyclo-N-oxyls." Core.ac.uk.
  • Shibuya, M., et al. "Discovery and exploitation of AZADO: the highly active catalyst for alcohol oxidation." PubMed.
  • Singh, R., et al. "Transesterification/Acylation of Secondary Alcohols Mediated by N-Heterocyclic Carbene Catalysts." ACS Publications.
  • Okada, T., et al. "Sodium Hypochlorite Pentahydrate Crystals (NaOCl·5H2O): A Convenient and Environmentally Benign Oxidant for Organic Synthesis." ACS Publications.
  • Richard, J. P., et al. "Reactivity of sterically hindered diarylbenzhydryl carbocations – competing trapping by nucleophiles and elimination." ResearchGate.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of (3-Isopropoxyphenyl)(phenyl)methanol and Diphenylmethanol for Researchers

This guide provides an in-depth technical comparison of the reactivity of (3-Isopropoxyphenyl)(phenyl)methanol and its parent compound, diphenylmethanol. Tailored for researchers, scientists, and professionals in drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison of the reactivity of (3-Isopropoxyphenyl)(phenyl)methanol and its parent compound, diphenylmethanol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural nuances and electronic effects that govern the chemical behavior of these two important secondary alcohols. By synthesizing experimental data and mechanistic principles, this guide aims to provide a comprehensive resource for predicting and manipulating their reactivity in various synthetic transformations.

Structural and Electronic Analysis: The Influence of the Meta-Isopropoxy Group

The fundamental difference between (3-Isopropoxyphenyl)(phenyl)methanol and diphenylmethanol lies in the presence of an isopropoxy group at the meta-position of one of the phenyl rings. This seemingly subtle modification has a profound impact on the electronic distribution within the molecule, which in turn dictates its reactivity.

Diphenylmethanol serves as our baseline, featuring two unsubstituted phenyl rings attached to the carbinol carbon. The phenyl groups are primarily electron-withdrawing through an inductive effect, yet they can also donate pi-electrons through resonance to stabilize a developing positive charge on the benzylic carbon.

(3-Isopropoxyphenyl)(phenyl)methanol , on the other hand, possesses an isopropoxy substituent. The oxygen atom of the isopropoxy group is electron-withdrawing inductively (-I effect) due to its high electronegativity. However, it is also a potent electron-donating group through resonance (+M effect) by virtue of its lone pairs of electrons, which can delocalize into the aromatic pi-system[1]. In the meta position, the resonance effect is significantly diminished compared to the ortho and para positions. Therefore, the electronic influence of the meta-isopropoxy group is a nuanced interplay of a weak inductive electron-withdrawing effect and a weak resonance electron-donating effect. This alters the electron density of the substituted phenyl ring and, consequently, the reactivity of the benzylic alcohol.

Comparative Reactivity in Key Organic Reactions

The electronic disparity between the two compounds manifests in their reactivity towards common organic transformations. This section will explore these differences in the context of oxidation, esterification, and nucleophilic substitution reactions, supported by available experimental data.

Oxidation to Benzophenones

The oxidation of secondary alcohols to ketones is a cornerstone of organic synthesis. For diphenylmethanol and its derivatives, this transformation yields the corresponding benzophenones. The reaction rate is sensitive to the electronic nature of the substituents on the aromatic rings.

Kinetic studies on the oxidation of para-substituted benzhydrols have shown that electron-donating groups accelerate the reaction, while electron-withdrawing groups retard it. For instance, in the oxidation by benzimidazolium dichromate (BIDC), the order of reactivity was found to be p-OCH₃ > p-CH₃ > p-H > p-Br > p-NO₂. This trend is quantified by a negative Hammett reaction constant (ρ = -1.79 at 313 K), indicating the development of a positive charge at the reaction center in the transition state.

Table 1: Comparison of Oxidation Reactivity

CompoundRelative Rate of Oxidation (Predicted)Supporting Evidence
DiphenylmethanolBaselineReference compound in numerous oxidation studies[2][3].
(3-Isopropoxyphenyl)(phenyl)methanolSlightly FasterThe meta-isopropoxy group is weakly electron-donating, which stabilizes the transition state of the oxidation reaction.

Experimental Protocol: Oxidation of Diphenylmethanol to Benzophenone using Pyridinium Chlorochromate (PCC)

This protocol is a standard laboratory procedure for the oxidation of secondary alcohols.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diphenylmethanol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add pyridinium chlorochromate (PCC) (1.5 eq) to the solution in one portion.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts.

  • Isolation: Wash the silica gel pad with additional diethyl ether. Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude benzophenone.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as hexane or ethanol, to afford pure benzophenone.

Esterification Reactions

Esterification, the reaction between an alcohol and a carboxylic acid (or its derivative), is another fundamental transformation. The reactivity of the alcohol in this context is influenced by its nucleophilicity and steric hindrance around the hydroxyl group.

The isopropoxy group in (3-Isopropoxyphenyl)(phenyl)methanol is not expected to significantly alter the steric environment around the hydroxyl group compared to diphenylmethanol. However, its electronic effect can subtly influence the nucleophilicity of the alcohol. The weakly electron-donating nature of the meta-isopropoxy group may slightly increase the electron density on the hydroxyl oxygen, making it a marginally better nucleophile than the hydroxyl group in diphenylmethanol. Consequently, (3-Isopropoxyphenyl)(phenyl)methanol may exhibit a slightly faster rate in acid-catalyzed esterification reactions.

Table 2: Comparison of Esterification Reactivity

CompoundRelative Rate of Esterification (Predicted)Rationale
DiphenylmethanolBaselineStandard secondary alcohol for esterification studies[4][5].
(3-Isopropoxyphenyl)(phenyl)methanolSlightly FasterThe weakly electron-donating meta-isopropoxy group may slightly enhance the nucleophilicity of the hydroxyl group.

Experimental Protocol: Fischer Esterification of Diphenylmethanol with Acetic Acid

This protocol describes a classic acid-catalyzed esterification.

  • Setup: In a round-bottom flask, combine diphenylmethanol (1.0 eq), glacial acetic acid (1.2 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops).

  • Reaction: Heat the mixture to reflux for 2-3 hours. A Dean-Stark apparatus can be used to remove the water formed during the reaction and drive the equilibrium towards the product.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with diethyl ether and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Extraction: Separate the organic layer and wash it with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Nucleophilic Substitution (Sₙ1) Reactions

The hydroxyl group of diphenylmethanol and its derivatives can be protonated under acidic conditions to form a good leaving group (water), leading to the formation of a carbocation. This carbocation can then be trapped by a nucleophile in an Sₙ1 reaction. The rate of an Sₙ1 reaction is primarily determined by the stability of the carbocation intermediate[6][7].

The diphenylmethyl (benzhydryl) cation is significantly stabilized by resonance, with the positive charge delocalized over both phenyl rings. In the case of the (3-isopropoxyphenyl)(phenyl)methyl cation, the isopropoxy group, despite being in the meta position, can still exert a weak electron-donating effect, further stabilizing the carbocation. This enhanced stability would lead to a faster rate of Sₙ1 reactions for (3-Isopropoxyphenyl)(phenyl)methanol compared to diphenylmethanol.

A study on the acid-catalyzed methanolysis of substituted benzhydrols found a Hammett ρ+ value of -4.15, indicating a significant buildup of positive charge in the transition state, consistent with an Sₙ1 mechanism[8][9]. This study also showed that electron-donating substituents accelerate the reaction[8][9].

Table 3: Comparison of Sₙ1 Reactivity

CompoundRelative Rate of Sₙ1 Reaction (Predicted)Rationale
DiphenylmethanolBaselineForms a resonance-stabilized benzhydryl cation[6].
(3-Isopropoxyphenyl)(phenyl)methanolFasterThe meta-isopropoxy group provides additional stabilization to the carbocation intermediate through its weak electron-donating effect.

Mechanistic Insights and Visualization

The observed reactivity differences can be rationalized by examining the transition states and intermediates of the respective reactions.

Oxidation Mechanism

The oxidation of benzhydrols often proceeds via a mechanism involving the formation of a chromate ester followed by a rate-determining hydride transfer.

Oxidation_Mechanism cluster_0 Step 1: Chromate Ester Formation cluster_1 Step 2: Rate-Determining Hydride Transfer Alcohol R-CH(OH)-R' Ester R-CH(O-CrO3H)-R' Alcohol->Ester Fast Oxidant [Cr(VI) Oxidant] Oxidant->Ester Ester2 R-CH(O-CrO3H)-R' TransitionState [Transition State]‡ Ester2->TransitionState Slow (Rate-determining) Ketone R-C(=O)-R' TransitionState->Ketone Cr_IV [Cr(IV) species] TransitionState->Cr_IV

Figure 1: Generalized mechanism for the oxidation of a secondary alcohol.

The electron-donating isopropoxy group in (3-Isopropoxyphenyl)(phenyl)methanol stabilizes the partial positive charge that develops on the carbinol carbon in the transition state of the hydride transfer step, thus lowering the activation energy and increasing the reaction rate.

Sₙ1 Reaction Mechanism

The Sₙ1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate.

SN1_Mechanism cluster_0 Step 1: Formation of Carbocation cluster_1 Step 2: Nucleophilic Attack Protonated_Alcohol R-CH(OH2+)-R' Carbocation R-C+H-R' Protonated_Alcohol->Carbocation Slow (Rate-determining) Water H2O Protonated_Alcohol->Water Carbocation2 R-C+H-R' Product R-CH(Nu)-R' Carbocation2->Product Fast Nucleophile Nu- Nucleophile->Product

Figure 2: Generalized mechanism for an Sₙ1 reaction of a secondary alcohol.

The stability of the carbocation is paramount in determining the rate of the Sₙ1 reaction. The weak electron-donating character of the meta-isopropoxy group provides additional delocalization of the positive charge in the carbocation derived from (3-Isopropoxyphenyl)(phenyl)methanol, making it more stable and faster to form than the unsubstituted benzhydryl cation.

Conclusion

References

  • Panday, D. (2023). Kinetics and structure reactivity correlation in the oxidation of some para- substituted benzhydrols by benzimidazolium dichromate. Indian Journal of Chemistry, 62(4), 410-418. [Link]

  • Patil, S., & Mali, S. L. (2013). Kinetics of the Oxidation of Benzhydrols with Permanganate under Phase Transfer Catalysis in Organic Solvents. International Journal of Organic Chemistry, 3(1), 1-6. [Link]

  • Sharma, V., & Banerji, K. K. (1987). Kinetics and Mechanism of Oxidation of Some Substituted Benzhydrols by N-Bromosuccinimide. Journal of Chemical Research, Synopses, (1), 20-21.
  • George, S. R. D., Elton, T. E., & Harper, J. B. (2015). Electronic effects on the substitution reactions of benzhydrols and fluorenyl alcohols. Determination of mechanism and effects of antiaromaticity. Organic & Biomolecular Chemistry, 13(43), 10745-10750. [Link]

  • BenchChem. (2025). A Comparative Guide to the Reactivity of Substituted Benzaldehydes. BenchChem.
  • George, S. R. D., Elton, T. E., & Harper, J. B. (2015). Electronic effects on the substitution reactions of benzhydrols and fluorenyl alcohols. Determination of mechanism and effects of antiaromaticity. PubMed. [Link]

  • Fischer Esterification Procedure. (n.d.). University of Missouri–St. Louis.
  • Fischer Esterification. (n.d.). University of Colorado Boulder.
  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. OperaChem. [Link]

  • Experiment 22 FISCHER ESTERIFIC
  • Selective Oxidation of Benzyl Alcohol to Benzaldehyde. (n.d.). University of Oregon.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. (2020). PMC. [Link]

  • Synthesis of methyl 3-phenylpropionate. (n.d.). PrepChem.com. [Link]

  • (3-isopropoxyphenyl)(phenyl)methanol. (n.d.). Appchem. [Link]

  • Solvolysis - SN1 Reaction Mechanism - Stereochemistry. (2016, December 28). YouTube. [Link]

  • SN1 solvolysis reactions. (2019, July 20). YouTube. [Link]

  • Electrophilic aromatic directing groups. (n.d.). Wikipedia.
  • Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions. (2015). PMC. [Link]

  • Kinetics, Mechanism and Novel Methods Of Esterification. (2025, March 15). ijarsct. [Link]

  • Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. (n.d.).
  • Kinetic Study of Esterification Reaction. (2010, June 1). Digital Repository of Scientific Institutes. [Link]

  • Exploring the Mechanism of Diphenylmethanol Oxidation: A Combined Experimental and Theoretical Approach. (n.d.).
  • Oxidation of benzyl alcohol by pyridinium dichromate in acetonitrile. Using the para/meta ratio of substituent effects for mechanism elucidation. (2004). RSC Publishing. [Link]

  • Mechanistic insight into the dehydrogenation reaction catalyzed by an MLC catalyst with dual ancillary ligand sites. (2024). Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Osaka University Knowledge Archive : OUKA. (n.d.). Osaka University. [Link]

  • Mechanistic insights into the oxidation of substituted phenols via hydrogen atom abstraction by a cupric-superoxo complex. (2014, July 16). PubMed. [Link]

  • Mechanistic and machine learning insights into borrowing hydrogen reactions catalyzed by transition metal complexes with N-heterocyclic ligands. (2024). Organic Chemistry Frontiers (RSC Publishing). [Link]

  • 2-PHENYL-3-n-PROPYLISOXAZOLIDINE-4,5-cis-DICARBOXYLIC ACID N-PHENYLIMIDE. (n.d.). Organic Syntheses Procedure. [Link]

  • Exploring borderline SN1–SN2 mechanisms: the role of explicit solvation protocols in the DFT investigation of isopropyl chloride. (2024, February 5). PMC. [Link]

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Comparative

Validation of HPLC assay for (3-Isopropoxyphenyl)(phenyl)methanol purity

An In-Depth Comparative Guide to the Validation of an HPLC Assay for the Purity of (3-Isopropoxyphenyl)(phenyl)methanol Introduction: The Imperative of Purity in Pharmaceutical Development In pharmaceutical manufacturing...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Validation of an HPLC Assay for the Purity of (3-Isopropoxyphenyl)(phenyl)methanol

Introduction: The Imperative of Purity in Pharmaceutical Development

In pharmaceutical manufacturing, the assurance of an Active Pharmaceutical Ingredient's (API) purity is not merely a quality control checkpoint; it is a fundamental pillar of drug safety and efficacy.[1][2] Impurities, which can arise from the synthesis process, degradation, or storage, may introduce toxicity, alter the drug's pharmacokinetic profile, or reduce its therapeutic effect.[2][3] Consequently, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate the use of robust, validated analytical methods to accurately quantify the purity of APIs and control their impurities.[4][5][6]

High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this purpose, prized for its sensitivity, resolving power, and versatility.[1][7][8] However, an HPLC method is only as reliable as its validation. Method validation provides documented evidence that a procedure is fit for its intended purpose.[9][10]

This guide presents a comprehensive comparison of two distinct reversed-phase HPLC (RP-HPLC) methods for determining the purity of (3-Isopropoxyphenyl)(phenyl)methanol, a key intermediate or API in various synthetic pathways. We will dissect the validation of an optimized, highly selective method (Method A) against a more conventional, yet potentially flawed, alternative (Method B). Through this comparison, we will illuminate the rationale behind critical experimental choices and demonstrate how rigorous validation, guided by ICH Q2(R1) principles, ensures data integrity.[4][11]

The Analyte: (3-Isopropoxyphenyl)(phenyl)methanol

(3-Isopropoxyphenyl)(phenyl)methanol is a secondary alcohol containing two aromatic rings. Its structure suggests strong UV absorbance, making it an ideal candidate for HPLC with UV detection. The presence of both a phenyl and an isopropoxy-substituted phenyl group provides opportunities for selective chromatographic interactions, particularly π-π interactions, which can be exploited for enhanced separation from structurally similar impurities.

Method Development Strategy: A Tale of Two Columns

The primary difference between our two comparative methods lies in the choice of the stationary phase—the heart of chromatographic selectivity.

Method A (Optimized): The Phenyl-Hexyl Column

  • Rationale: A Phenyl-Hexyl stationary phase is selected to leverage the aromatic nature of the analyte. The hexyl-linked phenyl groups on the silica support can engage in strong π-π stacking interactions with the phenyl rings of the analyte and potential aromatic impurities. This provides an orthogonal selectivity mechanism compared to the simple hydrophobic interactions of a standard C18 column. For aromatic compounds, this often results in superior resolution from closely related substances. The use of methanol in the mobile phase is also a deliberate choice, as it is known to facilitate stronger π-π interactions compared to acetonitrile, which can itself compete for these interactions.[12]

Method B (Alternative): The Conventional C18 Column

  • Rationale: The C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography, separating compounds primarily based on hydrophobicity. While effective for a wide range of molecules, it may lack the specific selectivity needed to resolve structurally analogous impurities from the main analyte, especially those that differ only in the position of a substituent or the presence of another aromatic ring. A simple acetonitrile/water mobile phase is chosen for its commonality and good UV transparency.

Validation of the HPLC Assay: A Head-to-Head Comparison

We will now proceed through the critical validation parameters as defined by the ICH Q2(R1) guideline, comparing the performance of Method A and Method B at each stage.[11][13][14]

System Suitability

Before any validation run, system suitability testing (SST) is performed to ensure the chromatographic system is functioning correctly.[6][15] This is a self-validating check of the system's operational readiness.

Experimental Protocol:

  • Prepare a standard solution of (3-Isopropoxyphenyl)(phenyl)methanol at the target concentration (e.g., 100 µg/mL).

  • Inject the solution six consecutive times.

  • Calculate the mean and Relative Standard Deviation (%RSD) for retention time and peak area.

  • Calculate the tailing factor and theoretical plates for the first injection.

Acceptance Criteria & Comparative Results:

ParameterAcceptance CriteriaMethod A ResultMethod B ResultPass/Fail
Peak Area %RSD ≤ 2.0%0.45%0.51%Pass / Pass
Retention Time %RSD ≤ 1.0%0.15%0.18%Pass / Pass
Tailing Factor (T) ≤ 2.01.11.3Pass / Pass
Theoretical Plates (N) ≥ 200085006500Pass / Pass

Interpretation: Both systems meet the fundamental requirements for operation.

Specificity and Forced Degradation

Specificity is the ability of the method to measure the analyte accurately in the presence of other components like impurities, degradants, or matrix components.[15][16] Forced degradation studies are the ultimate test of a method's specificity.[4]

Experimental Protocol:

  • Subject samples of (3-Isopropoxyphenyl)(phenyl)methanol to stress conditions: acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light).

  • Analyze the stressed samples alongside an unstressed control sample.

  • Assess peak purity using a photodiode array (PDA) detector to ensure the main analyte peak is spectrally homogeneous and free from co-eluting degradants.

Comparative Results:

Stress ConditionMethod A ObservationMethod B Observation
Acid (0.1 M HCl) ~15% degradation. Main peak is pure. Degradant peak well-resolved (Resolution > 2.5).~15% degradation. Main peak shows spectral impurity. A degradant peak co-elutes as a shoulder on the main peak (Resolution < 1.0).
Base (0.1 M NaOH) ~10% degradation. Main peak is pure. Degradant peak well-resolved (Resolution > 3.0).~10% degradation. Main peak is pure. Degradant peak is resolved (Resolution > 2.0).
Oxidation (3% H₂O₂) ~25% degradation. Main peak is pure. Two major degradant peaks are fully resolved (Resolution > 2.0 for both).~25% degradation. Main peak shows spectral impurity. One degradant co-elutes, while the other is poorly resolved (Resolution < 1.5).
Thermal (80°C) No significant degradation.No significant degradation.
Photolytic (UV) Minor degradation (<5%). Main peak is pure.Minor degradation (<5%). Main peak is pure.

Interpretation: Method A is unequivocally superior. The Phenyl-Hexyl column provides the necessary selectivity to resolve critical degradation products formed under acid and oxidative stress. Method B fails this test, as the co-elution of degradants would lead to an overestimation of the API's purity, a critical failure for a purity assay. This demonstrates that Method B is not a "stability-indicating" method.

Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte over a specified range.[11][15] The range is the interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[8]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of (3-Isopropoxyphenyl)(phenyl)methanol, ranging from the Limit of Quantitation (LOQ) to 150% of the target assay concentration (e.g., from 1 µg/mL to 150 µg/mL).

  • Inject each solution in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis and determine the coefficient of determination (R²).

Comparative Results:

ParameterAcceptance CriteriaMethod A ResultsMethod B Results
Range Studied LOQ to 150%1 - 150 µg/mL1 - 150 µg/mL
Correlation Coefficient (R²) ≥ 0.9990.99980.9991
Y-intercept Close to zero150.2987.5

Interpretation: Both methods exhibit excellent linearity with R² values well above the acceptance criterion. However, the higher Y-intercept in Method B might suggest some minor baseline interference or integration issues that are less prevalent in the cleaner baseline of Method A.

Accuracy

Accuracy measures the closeness of the test results to the true value.[14][16] It is typically assessed by a recovery study on spiked samples.

Experimental Protocol:

  • Prepare a placebo (matrix without the analyte).

  • Spike the placebo with the (3-Isopropoxyphenyl)(phenyl)methanol standard at three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate (for a total of nine determinations).

  • Analyze the samples and calculate the percentage recovery for each.

Comparative Results:

Spiked LevelAcceptance CriteriaMethod A (% Recovery ± RSD)Method B (% Recovery ± RSD)
80% 98.0% - 102.0%99.8% ± 0.6%101.5% ± 0.9%
100% 98.0% - 102.0%100.3% ± 0.4%100.9% ± 0.7%
120% 98.0% - 102.0%99.5% ± 0.5%99.1% ± 1.1%
Overall Mean Recovery 98.0% - 102.0%99.9% 100.5%

Interpretation: Both methods meet the acceptance criteria for accuracy. Method A demonstrates slightly better consistency, with lower RSD values across all levels, indicating higher precision in its accuracy determination.

Precision

Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[14] It is evaluated at two levels: Repeatability and Intermediate Precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the same lot at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. Compare the results from both sets.

Comparative Results:

Precision LevelAcceptance Criteria (%RSD)Method A (%RSD)Method B (%RSD)
Repeatability ≤ 2.0%0.55%0.89%
Intermediate Precision (Day 1 vs. Day 2) ≤ 2.0%0.78%1.35%

Interpretation: Both methods are precise. However, Method A is demonstrably more precise, with significantly lower %RSD values. This suggests that the optimized chromatography in Method A is more stable and less susceptible to minor variations that can occur even under controlled conditions.

Detection Limit (LOD) and Quantitation Limit (LOQ)
  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[15]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[15]

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

  • Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.

  • Confirm the LOQ concentration by injecting it six times and ensuring the precision (%RSD) is acceptable (typically ≤ 10%).

Comparative Results:

ParameterMethod AMethod B
LOD (S/N ≈ 3:1) 0.1 µg/mL0.3 µg/mL
LOQ (S/N ≈ 10:1) 0.3 µg/mL1.0 µg/mL
Precision at LOQ (%RSD) 4.5%8.2%

Interpretation: Method A is significantly more sensitive. Its lower LOD and LOQ are crucial for a purity assay, as they allow for the accurate quantification of trace-level impurities that might otherwise go undetected or fall below the quantitation limit of Method B.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[14] This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Vary key parameters one at a time, such as:

    • Flow Rate (± 0.2 mL/min)

    • Column Temperature (± 5 °C)

    • Mobile Phase Composition (± 2% organic)

  • Analyze a sample under each condition and evaluate the effect on a critical system suitability parameter, such as the resolution between the main peak and a key impurity/degradant.

Comparative Results (Effect on Resolution of Critical Pair from Stress Study):

Parameter VariationMethod A (Change in Resolution)Method B (Change in Resolution)
Flow Rate (+0.2 mL/min) - 4%- 15%
Flow Rate (-0.2 mL/min) + 5%+ 18%
Temperature (+5 °C) - 3%- 12%
Organic Phase (+2%) - 6%- 25% (Resolution Failed < 1.5)

Interpretation: Method A is far more robust. The resolution of its critical pair is only minimally affected by small changes in operating conditions. In contrast, Method B is highly sensitive to changes, especially in mobile phase composition, where a minor variation causes a loss of resolution. This lack of robustness means Method B would be unreliable in a routine QC environment where such small variations are common.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the HPLC method validation process, highlighting the decision points and outcomes.

HPLC_Validation_Workflow cluster_dev Phase 1: Development cluster_val Phase 2: Validation (ICH Q2 R1) cluster_rep Phase 3: Reporting Dev Method Development & Optimization SST System Suitability Testing Dev->SST Specificity Specificity (Forced Degradation) SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Final Validation Report Robustness->Report Fail Criteria Met? Robustness->Fail Implement Method Implementation in QC Report->Implement Fail->Dev No (Re-optimize) Fail->Report Yes

Caption: Workflow for HPLC Assay Validation.

Conclusion: The Criticality of Method Optimization and Rigorous Validation

This comparative guide unequivocally demonstrates the superiority of the optimized Method A over the conventional Method B for determining the purity of (3-Isopropoxyphenyl)(phenyl)methanol. While both methods passed initial checks for system suitability, linearity, and accuracy, Method B exhibited critical failures in the most telling validation parameters:

  • Specificity: It failed to separate key degradation products, making it unsuitable as a stability-indicating method and posing a direct risk of reporting inaccurate (falsely high) purity results.

  • Sensitivity: Its higher detection and quantitation limits would prevent the accurate measurement of trace impurities.

  • Robustness: The method proved to be fragile, with minor operational changes leading to significant degradation in performance.

The success of Method A is rooted in a scientifically driven development approach: the selection of a Phenyl-Hexyl stationary phase to exploit the specific chemical nature of the analyte. This choice, validated through rigorous, ICH-guided experimentation, resulted in a method that is not only accurate and precise but also specific, sensitive, and robust.

For researchers, scientists, and drug development professionals, this guide serves as a practical illustration that meeting baseline validation criteria is insufficient. A truly reliable analytical method must be challenged under stress and proven to be robust for its intended purpose, ensuring the integrity of the data that underpins drug safety and quality.

References

  • Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Preprints.
  • PharmaRead. (n.d.). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. PharmaRead.
  • Research and Reviews. (n.d.). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Open Access Journals.
  • Assay Prism. (n.d.). HPLC Method Validation: Key Parameters and Importance. assayprism.com.
  • Scribd. (n.d.). Comparison Bet. US FDA, USP & ICH Guidelines. Scribd.
  • Shabir, G. A. (2026, March 6). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC Europe.
  • Patel, D. et al. (2013). HPLC METHOD VALIDATION FOR PHARMACEUTICALS: A REVIEW. ResearchGate.
  • Israel, S. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate.
  • Sigma-Aldrich. (n.d.). Pharmaceutical impurity profiling Application guide. Sigma-Aldrich.
  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.
  • JETIR. (2023, June). A BRIEF REVIEW ON HPLC METHOD VALIDATION. JETIR.org.
  • El-Gizawy, S. M. et al. (n.d.). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. PMC.
  • Singh, P. et al. (2010, December 1). ASPECTS OF VALIDATION IN HPLC METHOD DEVELOPMENT FOR PHARMACEUTICAL ANALYSIS – COMPARISON OF VALIDATION REQUIREMENTS BY FDA, USP AND ICH. International Journal of Pharmaceutical Sciences and Research.
  • Lee, H. Y. et al. (2007, February 19). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed.
  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions.
  • Krzek, J. et al. (2025, December 31). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI.
  • Bradley, C. (2025, October 2). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
  • Allan Chemical Corporation. (2025, December 4). FDA Guidelines for Chromatography Validation. allanchem.com.
  • Agilent. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent.
  • Gandjar, I. G. et al. (n.d.). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. CORE.
  • Sigma-Aldrich. (n.d.). (2-Fluoro-3-isopropoxyphenyl)methanol. Sigma-Aldrich.
  • Waters. (n.d.). Greener, Lower Cost Organic Mobile Phase Solvents for the LC-MS Analysis of Intact Biotherapeutic Proteins. Waters.
  • Phenomenex. (2020, October 21). Investigation on the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Phenomenex.
  • EMBL-EBI. (n.d.). (3-phenoxyphenyl)methanol (CHEBI:62527). EMBL-EBI.

Sources

Validation

Comparing green chemistry synthesis methods for (3-Isopropoxyphenyl)(phenyl)methanol

The synthesis of diarylmethanols such as (3-Isopropoxyphenyl)(phenyl)methanol —a critical pharmacophore intermediate for antihistamines, anticholinergics, and beta-secretase inhibitors—has traditionally relied on stoichi...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of diarylmethanols such as (3-Isopropoxyphenyl)(phenyl)methanol —a critical pharmacophore intermediate for antihistamines, anticholinergics, and beta-secretase inhibitors—has traditionally relied on stoichiometric metal hydrides (e.g., NaBH₄) or hazardous ethereal Grignard additions. However, modern pharmaceutical manufacturing demands rigorous adherence to green chemistry principles, minimizing Process Mass Intensity (PMI) and E-factors while maximizing stereocontrol.

As a Senior Application Scientist, I have evaluated the transition from legacy methods to sustainable alternatives. This guide objectively compares three leading green synthesis methodologies for (3-Isopropoxyphenyl)(phenyl)methanol, detailing the mechanistic causality, self-validating experimental protocols, and quantitative performance metrics of each.

Mechanistic Causality: Evaluating Green Alternatives

To synthesize (3-Isopropoxyphenyl)(phenyl)methanol, the chemical logic dictates either the reduction of a prochiral ketone (3-isopropoxybenzophenone) or the nucleophilic addition to an aldehyde (3-isopropoxybenzaldehyde). We compare three optimized green pathways:

Biocatalytic Asymmetric Reduction

Enzymatic reduction utilizing Alcohol Dehydrogenases (ADHs) or Ketoreductases (KREDs) offers unparalleled enantioselectivity.

  • The Causality: The enzyme's highly structured chiral binding pocket sterically restricts the approach of the hydride from the NADPH cofactor to only one face of the prochiral ketone. This enforces absolute stereocontrol, yielding the chiral alcohol with >99% ee (1). To maintain a low E-factor, a self-sustaining cofactor recycling system is employed using isopropanol as a sacrificial hydrogen donor, which continuously regenerates NADPH from NADP+ (2).

Catalytic Transfer Hydrogenation (CTH)

CTH circumvents the severe safety hazards and infrastructure costs associated with high-pressure H₂ gas by utilizing liquid hydrogen donors.

  • The Causality: When isopropanol is used over a heterogeneous Ru/C catalyst, it donates hydrogen to the ketone, forming acetone (3). By operating at reflux (82°C), the volatile acetone byproduct is continuously driven off. According to Le Chatelier's principle, this thermodynamic sink shifts the equilibrium entirely toward the diarylmethanol product.

Grignard Addition in 2-MeTHF

Traditional Grignard reactions require hazardous, highly volatile ethereal solvents (diethyl ether or THF) that pose peroxide-forming risks and complicate aqueous workups due to high water miscibility.

  • The Causality: By substituting THF with 2-Methyltetrahydrofuran (2-MeTHF)—a bio-renewable solvent derived from agricultural waste—we achieve a greener profile. 2-MeTHF has a significantly lower water solubility (14 g/L at 20°C) compared to THF (miscible). This enforces a clean, spontaneous phase separation during the aqueous quench, eliminating the need for excessive extraction volumes and drastically reducing PMI.

Visualizing the Workflows

SynthesisPathways A 3-Isopropoxybenzophenone C (3-Isopropoxyphenyl) (phenyl)methanol A->C Biocatalytic Reduction (ADH / KRED) A->C Catalytic Transfer Hydrogenation (CTH) B 3-Isopropoxybenzaldehyde + PhMgBr B->C Grignard Addition (in 2-MeTHF)

Green synthesis pathways for (3-Isopropoxyphenyl)(phenyl)methanol.

CofactorRecycling Ketone 3-Isopropoxybenzophenone (Substrate) ADH Alcohol Dehydrogenase (Biocatalyst) Ketone->ADH Binds to active site Alcohol (3-Isopropoxyphenyl)(phenyl)methanol (Chiral Product) ADH->Alcohol Stereoselective reduction NADP NADP+ (Oxidized Cofactor) ADH->NADP Cofactor oxidation NADPH NADPH (Hydride Donor) NADPH->ADH Hydride transfer IPA Isopropanol (Sacrificial Donor) NADP->IPA Enters regeneration cycle IPA->NADPH Hydride abstraction Acetone Acetone (Byproduct) IPA->Acetone Oxidation byproduct

Biocatalytic cofactor recycling system using Alcohol Dehydrogenase and Isopropanol.

Quantitative Performance Comparison

The following table summarizes the performance of the three methods based on standardized pilot-scale runs (100 mmol scale).

Performance MetricBiocatalytic Reduction (ADH)Catalytic Transfer HydrogenationGrignard in 2-MeTHF
Yield (%) 92 - 95%88 - 92%85 - 90%
Enantiomeric Excess >99% (Chiral Product)Racemic (0% ee)Racemic (0% ee)
E-factor 5 - 8 (Highly efficient)10 - 1520 - 25
Reaction Temperature 30°C (Mild)82°C (Reflux)0°C to 25°C
Reaction Time 12 - 24 h4 - 6 h2 - 4 h
Key Green Advantage Aqueous medium, biodegradableRenewable H-donor, recyclableBio-based solvent, easy workup

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, every protocol below is designed as a self-validating system , incorporating specific In-Process Controls (IPC) that definitively signal reaction completion without relying on arbitrary timeframes.

Protocol A: Biocatalytic Asymmetric Reduction
  • Substrate Solubilization: Dissolve 100 mmol of 3-isopropoxybenzophenone in 15 mL of DMSO. Causality: Diaryl ketones are highly hydrophobic; a small percentage of DMSO ensures bioavailability to the enzyme in the aqueous phase without denaturing the biocatalyst.

  • Buffer Preparation: Prepare 500 mL of 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO₄ (to stabilize the enzyme's quaternary structure).

  • Reaction Initiation: Add 50 mL of Isopropanol (sacrificial hydrogen donor), 1 mM NADP⁺, and 2.5 g of engineered Alcohol Dehydrogenase (ADH).

  • Incubation & IPC: Stir at 30°C at 250 rpm.

    • Self-Validation: Pull a 0.5 mL aliquot every 4 hours, extract with EtOAc, and analyze via GC-MS. The reaction is deemed complete when the ketone molecular ion peak (m/z 240) is <1% relative to the alcohol peak (m/z 242).

  • Workup: Extract the aqueous layer with EtOAc (3 x 100 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Determine enantiomeric purity via chiral HPLC (Chiralcel OD-H column).

Protocol B: Catalytic Transfer Hydrogenation (CTH)
  • Reaction Assembly: In a 500 mL round-bottom flask equipped with a reflux condenser, combine 3-isopropoxybenzophenone (100 mmol) and 5% Ru/C catalyst (5 mol% Ru).

  • Donor Addition: Add 200 mL of anhydrous isopropanol and a catalytic amount of KOH (10 mol%). Causality: The base deprotonates the isopropanol, facilitating the formation of the active ruthenium-alkoxide intermediate.

  • Reflux & IPC: Heat the mixture to 82°C under a nitrogen atmosphere.

    • Self-Validation: Monitor via TLC (Hexanes:EtOAc 8:2). The starting material (Rf ~0.6) will disappear, replaced by a more polar spot (Rf ~0.3) representing the alcohol.

  • Catalyst Recovery: Cool to room temperature and filter the mixture through a Celite pad. Wash the pad with 20 mL of isopropanol. The Ru/C catalyst can be dried and reused for up to 5 cycles with <5% loss in activity.

  • Purification: Evaporate the solvent to yield the racemic product.

Protocol C: Grignard Addition in 2-MeTHF
  • Precursor Synthesis: Synthesize 3-isopropoxybenzaldehyde via the alkylation of 3-hydroxybenzaldehyde with 2-iodopropane and K₂CO₃ in isopropanol (4).

  • Grignard Formation: In a dry, N₂-purged flask, add magnesium turnings (110 mmol) and a crystal of iodine in 50 mL anhydrous 2-MeTHF. Slowly add bromobenzene (105 mmol) to form phenylmagnesium bromide.

  • Electrophile Addition: Cool the Grignard reagent to 0°C. Dropwise add a solution of 3-isopropoxybenzaldehyde (100 mmol) in 50 mL 2-MeTHF.

  • Reaction & IPC: Stir for 2 hours, allowing the mixture to warm to room temperature.

    • Self-Validation: Quench a 0.1 mL aliquot in saturated NH₄Cl and analyze via HPLC (UV detection at 254 nm) to ensure complete consumption of the aldehyde.

  • Green Workup: Quench the bulk reaction slowly with saturated aqueous NH₄Cl. Causality: Because 2-MeTHF is largely immiscible with water, the layers will separate rapidly and cleanly without emulsion formation. Isolate the upper organic layer, wash with brine, dry, and concentrate.

References

  • "Enzyme-Catalyzed Enantioselective Diaryl Ketone Reductions", ACS Publications. URL:[Link]

  • "Stereoselective Enzymatic Reduction of 1,4-Diaryl-1,4-Diones to the Corresponding Diols Employing Alcohol Dehydrogenases", MDPI. URL:[Link]

  • "US20070021454A1 - Spiropiperidine beta-secretase inhibitors for the treatment of Alzheimer's disease", Google Patents.
  • "Recent advances in heterogeneous catalytic transfer hydrogenation/hydrogenolysis for valorization of biomass-derived furanic compounds", Green Chemistry (RSC Publishing). URL:[Link]

Sources

Comparative

A Comparative Guide to the Analytical Validation of (3-Isopropoxyphenyl)(phenyl)methanol as a Reference Standard

Introduction: The Imperative for a Well-Characterized Reference Standard In the landscape of pharmaceutical research and development, the integrity of all analytical data is paramount. This integrity is anchored to the q...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for a Well-Characterized Reference Standard

In the landscape of pharmaceutical research and development, the integrity of all analytical data is paramount. This integrity is anchored to the quality of the reference standards used for identification, purity assessment, and quantification of active pharmaceutical ingredients (APIs) and their intermediates. (3-Isopropoxyphenyl)(phenyl)methanol (CAS No: 1410128-59-4, Molecular Formula: C16H18O2) is a chemical entity with potential applications as a synthetic intermediate in drug discovery.[1] Establishing a thoroughly validated analytical reference standard for this compound is not merely a procedural step; it is the foundational act of ensuring the reliability, reproducibility, and accuracy of all subsequent experimental work.

This guide provides an in-depth, comparative analysis of the methodologies required to validate (3-Isopropoxyphenyl)(phenyl)methanol as an analytical reference standard. We will move beyond a simple checklist of procedures to explore the scientific rationale behind method selection, the interplay between different analytical techniques, and the establishment of self-validating protocols grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[2][3] This document is intended for researchers, analytical scientists, and quality control professionals who are tasked with establishing and qualifying in-house reference materials.

Part 1: Foundational Characterization - Identity and Purity Profile

Before a candidate material can be considered a reference standard, its identity must be unequivocally confirmed and its purity meticulously assessed. This initial characterization provides the baseline data against which all future batches will be compared.

Identity Confirmation: A Triad of Spectroscopic Techniques

A single analytical technique is insufficient to confirm the structural identity of a compound. A multi-faceted approach using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the precise structure of an organic molecule. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the alcohol, the methine of the isopropoxy group, and the diastereotopic methyl protons of the isopropoxy group. The chemical shifts and coupling patterns provide a unique fingerprint of the molecule.

  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the analyte. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used to determine the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight of 242.31 g/mol .[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. Key expected absorbances for (3-Isopropoxyphenyl)(phenyl)methanol include a broad O-H stretch for the alcohol group (around 3300-3500 cm⁻¹), C-H stretches for the aromatic and aliphatic portions, and C-O stretches.[4]

Purity Assessment: The Central Role of Chromatography

Chromatographic methods are the cornerstone of purity assessment, capable of separating the main compound from process-related impurities and potential degradants.

Table 1: Comparison of Chromatographic Techniques for Purity Analysis

TechniquePrinciplePrimary Use Case for This AnalyteAdvantagesConsiderations
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a liquid mobile phase and a solid stationary phase.Primary method for purity and assay. Ideal for separating non-volatile organic impurities.High resolution, sensitivity (with UV detection), and applicability to a wide range of compounds.Method development can be complex; requires selection of appropriate column and mobile phase.
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Analysis of residual solvents and volatile impurities. Excellent for separating volatile and semi-volatile compounds. High sensitivity with detectors like FID.Analyte must be thermally stable and volatile. Derivatization may be required for non-volatile compounds.

Part 2: HPLC Method Development and Validation: A Deep Dive

The development and validation of a stability-indicating HPLC method is the most critical phase in qualifying the reference standard. The objective is to create a robust method that can accurately quantify the analyte and separate it from any potential impurities.[5]

Rationale for Column and Mobile Phase Selection

The molecular structure of (3-Isopropoxyphenyl)(phenyl)methanol, containing two aromatic rings, guides our initial choices. While a standard C18 column provides general hydrophobic retention, a Phenyl-Hexyl stationary phase offers a superior alternative.

Causality Behind the Choice: Phenyl-based columns provide unique selectivity for aromatic compounds through π-π interactions between the phenyl rings of the stationary phase and the analyte.[6][7] Using a mobile phase containing methanol is often preferred over acetonitrile in this context, as methanol can enhance these π-π interactions, leading to better retention and potentially improved resolution of closely related aromatic impurities.[8]

Experimental Protocol: HPLC Purity Determination

This protocol outlines a starting point for method development.

Instrumentation:

  • HPLC system with a binary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions (Starting Point):

ParameterConditionRationale
Column Phenyl-Hexyl (e.g., 4.6 x 150 mm, 3.5 µm)Provides alternative selectivity for aromatic compounds.[7]
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier to ensure good peak shape for the alcohol.
Mobile Phase B MethanolEnhances π-π interactions with the phenyl stationary phase.[6]
Gradient 50% B to 95% B over 20 minutesTo elute compounds with a range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CFor reproducible retention times.
Detection UV at 220 nm and 254 nmWavelengths where aromatic compounds typically absorb.
Injection Vol. 10 µL
Sample Prep. 0.5 mg/mL in Methanol:Water (50:50)
The Validation Workflow: Adhering to ICH Q2(R2) Guidelines

The validation of an analytical procedure is the process of demonstrating its fitness for the intended purpose.[3] The following parameters must be evaluated.

Caption: Workflow for Analytical Method Validation.

1. Specificity (and Forced Degradation)

  • Purpose: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9]

  • Experimental Protocol (Forced Degradation):

    • Prepare solutions of (3-Isopropoxyphenyl)(phenyl)methanol at ~0.5 mg/mL.

    • Expose the solutions to various stress conditions:

      • Acidic: 0.1 M HCl at 60°C for 24 hours.

      • Basic: 0.1 M NaOH at 60°C for 24 hours.

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: Heat solution at 80°C for 48 hours.

      • Photolytic: Expose solution to UV light (e.g., 254 nm) for 48 hours.

    • Analyze all stressed samples, along with an unstressed control, by the proposed HPLC-DAD method.

  • Acceptance Criteria: The method is considered stability-indicating if all major degradation peaks are baseline-resolved from the main analyte peak (Resolution > 2.0) and the peak purity analysis (via DAD) of the analyte peak passes.

2. Linearity

  • Purpose: To demonstrate that the results are directly proportional to the concentration of the analyte in the sample.[10]

  • Experimental Protocol:

    • Prepare a stock solution of the reference standard.

    • Create a series of at least five concentrations ranging from 50% to 150% of the target analytical concentration (e.g., 0.25, 0.375, 0.5, 0.625, 0.75 mg/mL).

    • Inject each concentration in triplicate.

    • Plot the average peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should not be significantly different from zero.

3. Accuracy

  • Purpose: To determine the closeness of the test results obtained by the method to the true value. It is often assessed by spike recovery.[10]

  • Experimental Protocol:

    • Prepare a placebo (if a formulation is being developed) or use a known low-concentration sample.

    • Spike the placebo with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicate samples at each level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

4. Precision

  • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[3][10]

  • Levels of Precision:

    • Repeatability (Intra-assay precision): Analysis of replicate samples under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Experimental Protocol:

    • Repeatability: Prepare six individual samples at 100% of the target concentration and analyze them.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for repeatability and intermediate precision.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Purpose: To determine the lowest concentration of analyte that can be reliably detected and quantified with suitable precision and accuracy.[3]

  • Experimental Protocol (Based on Signal-to-Noise):

    • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations to the noise of the baseline.

    • LOD is typically established at a S/N ratio of 3:1.

    • LOQ is typically established at a S/N ratio of 10:1.

  • Acceptance Criteria: The precision (RSD) at the LOQ should be ≤ 10%.

6. Robustness

  • Purpose: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[9]

  • Experimental Protocol:

    • Analyze a standard solution while making small variations to the method parameters, one at a time.

    • Examples of variations:

      • Flow rate (± 0.1 mL/min).

      • Column temperature (± 5 °C).

      • Mobile phase pH or composition (± 2%).

  • Acceptance Criteria: The system suitability parameters (e.g., peak tailing, resolution) should remain within acceptable limits, and the final calculated result should not be significantly affected.

Part 3: Comparison of Alternatives and Data Summary

While (3-Isopropoxyphenyl)(phenyl)methanol is a specific entity, the principles discussed are applicable to a wide range of similar non-polar, aromatic intermediates. Alternative reference standards would include isomers (e.g., (2-isopropoxyphenyl)(phenyl)methanol or (4-isopropoxyphenyl)(phenyl)methanol) or structurally related compounds used in the same synthetic pathway. The validation of these alternatives would follow the exact same rigorous workflow.

Caption: Interconnectivity of Core Validation Parameters.

Data Summary Table

The final validation report should summarize the results in a clear, concise format.

Table 2: Hypothetical Validation Summary for (3-Isopropoxyphenyl)(phenyl)methanol HPLC Method

Validation ParameterAcceptance CriteriaHypothetical ResultPass/Fail
Specificity Baseline resolution (R>2.0) from degradantsAll peaks resolved (R > 2.5)Pass
Linearity (R²) ≥ 0.9990.9998Pass
Range 50% - 150% of target conc.0.25 - 0.75 mg/mLPass
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%Pass
Precision (Repeatability RSD) ≤ 2.0%0.85%Pass
Precision (Intermediate RSD) ≤ 2.0%1.15%Pass
LOQ S/N ≥ 10, RSD ≤ 10%0.5 µg/mL (RSD = 6.5%)Pass
Robustness System suitability passesNo significant impact observedPass

Conclusion

The validation of an analytical reference standard for a compound like (3-Isopropoxyphenyl)(phenyl)methanol is a comprehensive process that relies on a logical, scientifically sound strategy. It begins with unambiguous structural confirmation and culminates in a rigorously tested, stability-indicating HPLC method. By following the framework of ICH guidelines and understanding the scientific rationale behind each validation parameter, researchers can establish a reliable in-house reference standard. This foundational work ensures that all subsequent data generated using this standard is accurate, reproducible, and defensible, thereby upholding the highest standards of scientific integrity in the drug development process.

References

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International. Available from: [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available from: [Link]

  • Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). Available from: [Link]

  • Supplementary Material - The Royal Society of Chemistry. The Royal Society of Chemistry. Available from: [Link]

  • (3-isopropoxyphenyl)(phenyl)methanol | 1410128-59-4. Appchem. Available from: [Link]

  • III Analytical Methods. Japan International Cooperation Agency. Available from: [Link]

  • (3-Methoxyphenyl) methanol, 3-methylbutyl ether. NIST WebBook. Available from: [Link]

  • Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Phenomenex. Available from: [Link]

  • Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent Technologies. Available from: [Link]

  • Fast Screening Methods for Analgesics and Non-Steroidal Anti-Inflammatory (NSAIDS) Drugs by HPLC with Agilent Poroshell 120 Columns. LCGC International. Available from: [Link]

  • Phenylmethanol. University of Calgary. Available from: [Link]

Sources

Validation

A Spectroscopic Comparison of (3-Isopropoxyphenyl)(phenyl)methanol and its Positional Isomers: A Guide for Researchers

The Isomeric Landscape: A Structural Overview The three isomers of (isopropoxyphenyl)(phenyl)methanol share the same molecular formula, C₁₆H₁₈O₂, and a core structure of a phenylmethanol group attached to an isopropoxy-s...

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Author: BenchChem Technical Support Team. Date: April 2026

The Isomeric Landscape: A Structural Overview

The three isomers of (isopropoxyphenyl)(phenyl)methanol share the same molecular formula, C₁₆H₁₈O₂, and a core structure of a phenylmethanol group attached to an isopropoxy-substituted phenyl ring. The key differentiator lies in the position of the isopropoxy group on the phenyl ring relative to the phenylmethanol moiety: ortho (2-), meta (3-), and para (4-). This seemingly minor structural variance gives rise to distinct electronic and steric environments for the nuclei and functional groups within each molecule, leading to unique spectroscopic fingerprints.

Caption: General workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. While all three isomers will exhibit similar characteristic absorptions, subtle differences in the fingerprint region and C-O stretching frequencies may be observable.

**Predicted Key IR Absorptions (cm⁻¹) **

Functional GroupApproximate Wavenumber (cm⁻¹)Appearance
O-H Stretch (alcohol)3600-3200Strong, broad
C-H Stretch (aromatic)3100-3000Medium
C-H Stretch (aliphatic)3000-2850Medium
C=C Stretch (aromatic)1600 and 1475Medium, sharp
C-O Stretch (aryl ether)1275-1200Strong
C-O Stretch (secondary alcohol)~1100Strong
C-H Out-of-Plane Bending900-675Strong

Causality Behind Predicted Absorptions:

  • O-H and C-H Stretches: A broad, strong absorption in the 3600-3200 cm⁻¹ region is characteristic of the hydrogen-bonded O-H group of the alcohol. The C-H stretching vibrations for both aromatic and aliphatic protons will also be present.

  • C-O Stretches: Two distinct C-O stretching bands are expected. A strong band between 1275-1200 cm⁻¹ is characteristic of an aryl ether, and another strong band around 1100 cm⁻¹ corresponds to the C-O stretch of the secondary alcohol. The precise position of the aryl ether C-O stretch may vary slightly between the isomers due to the different substitution patterns. [1][2]* Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region. The complex pattern of absorptions in this region is unique to each molecule. The C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ range are particularly sensitive to the substitution pattern of the aromatic ring and can be a key diagnostic tool for differentiating the isomers. [3]

Experimental Protocols: IR Spectroscopy

Caption: General workflow for IR spectroscopy using an ATR accessory.

Mass Spectrometry (MS): Unveiling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. Electron Impact (EI) ionization is a common technique that leads to characteristic fragmentation, which can be used to deduce structural information.

Predicted Key Fragments (m/z)

FragmentDescriptionExpected m/z
[M]⁺Molecular Ion242
[M-H₂O]⁺Loss of water224
[M-C₃H₇]⁺Loss of isopropyl radical199
[C₁₃H₁₁O]⁺Benzhydryl cation167
[C₇H₇]⁺Tropylium ion91
[C₆H₅]⁺Phenyl cation77

Causality Behind Predicted Fragmentation:

  • Molecular Ion: The molecular ion peak ([M]⁺) is expected at m/z 242, corresponding to the molecular weight of the compounds.

  • Loss of Water: A common fragmentation pathway for alcohols is the loss of a water molecule, which would result in a peak at m/z 224.

  • Alpha-Cleavage: Cleavage of the bond between the benzylic carbon and the isopropoxy-substituted phenyl ring can lead to the formation of a stable benzhydryl-type cation. The specific m/z of this fragment will depend on which part of the molecule retains the charge. The base peak is often the benzhydryl cation or related fragments. For the parent diphenylmethanol (benzhydrol), the base peak is often at m/z 167, corresponding to the [C₁₃H₁₁O]⁺ fragment. [4][5]* Ether Cleavage: Cleavage of the isopropyl group from the ether linkage can result in a fragment at m/z 199.

  • Aromatic Fragments: The presence of phenyl rings will lead to characteristic aromatic fragments at m/z 91 (tropylium ion) and m/z 77 (phenyl cation).

While the major fragments are expected to be similar for all three isomers, the relative intensities of these fragments may differ, providing another avenue for their differentiation.

Experimental Protocols: Mass Spectrometry

Caption: General workflow for mass spectrometry analysis.

Conclusion

In the absence of experimentally acquired data, a thorough understanding of spectroscopic principles allows for the confident prediction of the spectral features of (3-isopropoxyphenyl)(phenyl)methanol and its ortho- and para-isomers. The key distinguishing features are anticipated to be the number of signals and splitting patterns in the aromatic region of the ¹H and ¹³C NMR spectra, and the subtle variations in the fingerprint region of the IR spectra. Mass spectrometry, while likely showing similar major fragments, may offer clues through differing relative fragment intensities. This guide provides a foundational framework for researchers to interpret the spectroscopic data of these and structurally related compounds, aiding in their unambiguous identification and characterization in various scientific endeavors.

References

  • Diisopropyl ether - Grokipedia. (n.d.). Retrieved March 25, 2026, from [Link]

  • 13 C and 1 H NMR spectra for the reactant and products of labeled... (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Solved Aromatic Ring with a Heteroatom The 13C NMR spectrum. (2022, August 3). Chegg.com. Retrieved March 25, 2026, from [Link]

  • Diisopropyl ether - the NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved March 25, 2026, from [Link]

  • Anisole - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved March 25, 2026, from [Link]

  • Benzenemethanol, α-phenyl-. (n.d.). NIST WebBook. Retrieved March 25, 2026, from [Link]

  • Diisopropyl ether - the NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved March 25, 2026, from [Link]

  • Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. (n.d.). Analyst (RSC Publishing). Retrieved March 25, 2026, from [Link]

  • Studies in mass spectrometry. Part XXVIII. Hydrogen scrambling between phenyl rings of diphenylmethanol and diphenylmethyl chloride. (n.d.). Journal of the Chemical Society B: Physical Organic (RSC Publishing). Retrieved March 25, 2026, from [Link]

  • Direct Syntheses of Diphenylmethanol Derivatives from Substituted Benzenes and CHCl3 through Friedel‐Crafts Alkylation and Post‐Synthetic Hydrolysis or Alcoholysis Catalyzed by Alumina. (n.d.). PMC. Retrieved March 25, 2026, from [Link]

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  • Diisopropyl Ether | C6H14O | CID 7914. (n.d.). PubChem. Retrieved March 25, 2026, from [Link]

  • benzhydrol, 91-01-0. (n.d.). The Good Scents Company. Retrieved March 25, 2026, from [Link]

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  • IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. (2023, February 27). YouTube. Retrieved March 25, 2026, from [Link]

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Comparative

A Comparative Guide to the Cross-Validation of (3-Isopropoxyphenyl)(phenyl)methanol Quantitative Assays

For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulat...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth technical comparison of two primary chromatographic methods for the quantitative analysis of (3-Isopropoxyphenyl)(phenyl)methanol, a key chemical intermediate. We will explore the nuances of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offering field-proven insights into experimental design and data interpretation. Every protocol described herein is designed as a self-validating system, grounded in the principles of scientific integrity and authoritative guidelines.

Introduction: The Imperative for Robust Quantification

(3-Isopropoxyphenyl)(phenyl)methanol is a secondary alcohol whose purity and concentration are critical in subsequent synthetic steps. Inaccurate quantification can lead to inconsistencies in reaction yields, impurity profiles, and ultimately, the quality of the final drug substance. Therefore, the validation of analytical procedures is not merely a regulatory hurdle but a scientific necessity to ensure that a chosen method is fit for its intended purpose. This guide will delve into the cross-validation of two distinct, yet complementary, analytical techniques for the quantification of this compound, providing the data necessary to make an informed decision on method selection and implementation. The principles of analytical method validation discussed are in alignment with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for validating analytical procedures.[1]

High-Performance Liquid Chromatography (HPLC): Precision in the Liquid Phase

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, prized for its versatility in separating a wide array of compounds. For a moderately polar and non-volatile compound like (3-Isopropoxyphenyl)(phenyl)methanol, a reversed-phase HPLC method with UV detection is a logical and robust choice.

The Rationale Behind the HPLC Method

The selection of a reversed-phase C18 column is based on the non-polar nature of the stationary phase, which effectively retains the analyte through hydrophobic interactions with its phenyl and isopropoxyphenyl groups. The mobile phase, a mixture of acetonitrile and water, allows for the fine-tuning of the analyte's retention time. Acetonitrile, a common organic modifier, is chosen for its low viscosity and UV transparency. The addition of a small amount of acid, such as acetic acid, to the mobile phase can help to ensure the consistent protonation state of any acidic or basic functional groups, leading to sharper peaks and more reproducible retention times.[2] UV detection is selected due to the presence of chromophoric phenyl rings in the analyte, which absorb UV light, providing a sensitive and linear response. A wavelength of 254 nm is often a good starting point for aromatic compounds.[3]

Experimental Protocol: HPLC-UV Assay

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade).
  • Water (HPLC grade).
  • (3-Isopropoxyphenyl)(phenyl)methanol reference standard.

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (60:40, v/v).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection Wavelength: 254 nm.
  • Injection Volume: 10 µL.
  • Run Time: 10 minutes.

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the (3-Isopropoxyphenyl)(phenyl)methanol reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase.
  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
  • Sample Preparation: Accurately weigh a sample containing (3-Isopropoxyphenyl)(phenyl)methanol and dissolve it in the mobile phase to achieve a final concentration within the calibration range.

Gas Chromatography (GC): Harnessing Volatility for Separation

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For (3-Isopropoxyphenyl)(phenyl)methanol, GC coupled with a Flame Ionization Detector (FID) offers excellent sensitivity and a wide linear range.

The Rationale Behind the GC Method

The choice of a low-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase, is ideal for separating aromatic compounds like (3-Isopropoxyphenyl)(phenyl)methanol. This type of stationary phase provides good selectivity based on boiling point and polarity differences. The use of a high-purity inert carrier gas, such as helium or nitrogen, is essential for efficient separation and to prevent column degradation. A temperature-programmed oven allows for the separation of the analyte from any potential impurities with different boiling points. The Flame Ionization Detector (FID) is a robust and widely used detector in GC that provides a response proportional to the mass of carbon atoms, making it highly suitable for quantifying organic compounds.[4]

Experimental Protocol: GC-FID Assay

1. Instrumentation and Columns:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
  • Capillary column with a 5% phenyl polysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

2. Reagents and Standards:

  • Methanol (GC grade or equivalent).
  • (3-Isopropoxyphenyl)(phenyl)methanol reference standard.
  • Helium or Nitrogen (high purity) as the carrier gas.

3. Chromatographic Conditions:

  • Injector Temperature: 250 °C.
  • Detector Temperature: 280 °C.
  • Oven Temperature Program:
  • Initial temperature: 150 °C, hold for 1 minute.
  • Ramp: 10 °C/min to 250 °C.
  • Hold at 250 °C for 5 minutes.
  • Carrier Gas Flow Rate: 1.5 mL/min (constant flow).
  • Split Ratio: 20:1.
  • Injection Volume: 1 µL.

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the (3-Isopropoxyphenyl)(phenyl)methanol reference standard and dissolve it in a 25 mL volumetric flask with methanol.
  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 5 µg/mL to 200 µg/mL.
  • Sample Preparation: Accurately weigh a sample containing (3-Isopropoxyphenyl)(phenyl)methanol and dissolve it in methanol to achieve a final concentration within the calibration range.

Visualizing the Analytical Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for both the HPLC and GC methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Reference Standard & Sample Dissolve Dissolve in Mobile Phase Weigh->Dissolve Dilute Prepare Calibration Curve Standards Dissolve->Dilute Inject Inject into HPLC Dilute->Inject Transfer to Vials Separate Separation on C18 Column Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Chromatogram Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Sample Concentration Calibrate->Quantify

Caption: High-Performance Liquid Chromatography (HPLC) experimental workflow.

GC_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gc GC Analysis cluster_data_gc Data Processing Weigh_GC Weigh Reference Standard & Sample Dissolve_GC Dissolve in Methanol Weigh_GC->Dissolve_GC Dilute_GC Prepare Calibration Curve Standards Dissolve_GC->Dilute_GC Inject_GC Inject into GC Dilute_GC->Inject_GC Transfer to Vials Separate_GC Separation on Capillary Column Inject_GC->Separate_GC Detect_GC FID Detection Separate_GC->Detect_GC Integrate_GC Integrate Peak Area Detect_GC->Integrate_GC Chromatogram Calibrate_GC Generate Calibration Curve Integrate_GC->Calibrate_GC Quantify_GC Quantify Sample Concentration Calibrate_GC->Quantify_GC

Caption: Gas Chromatography (GC) experimental workflow.

Cross-Validation: A Head-to-Head Comparison

To objectively compare the performance of the HPLC and GC methods, a cross-validation study was designed. The same batch of (3-Isopropoxyphenyl)(phenyl)methanol was analyzed using both techniques. The validation parameters assessed are in accordance with ICH Q2(R1) guidelines, focusing on linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1]

Cross_Validation cluster_methods Analytical Methods cluster_params Validation Parameters Analyte (3-Isopropoxyphenyl)(phenyl)methanol Sample Batch HPLC HPLC-UV Assay Analyte->HPLC GC GC-FID Assay Analyte->GC Linearity Linearity HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision (Repeatability & Intermediate) HPLC->Precision LOD_LOQ LOD & LOQ HPLC->LOD_LOQ GC->Linearity GC->Accuracy GC->Precision GC->LOD_LOQ Comparison Comparative Data Analysis Linearity->Comparison Accuracy->Comparison Precision->Comparison LOD_LOQ->Comparison

Caption: Cross-validation process for HPLC and GC assays.

Comparative Performance Data

The following tables summarize the quantitative data obtained from the cross-validation study.

Table 1: Linearity and Range

ParameterHPLC-UVGC-FID
Linear Range 1 - 100 µg/mL5 - 200 µg/mL
Correlation Coefficient (r²) 0.99950.9991
Equation y = 25432x + 1234y = 18765x + 876

The linearity of an analytical procedure is its ability to produce test results that are directly proportional to the concentration of the analyte. Both methods demonstrate excellent linearity over their respective ranges, as indicated by the high correlation coefficients.

Table 2: Accuracy

Spiked ConcentrationHPLC-UV (% Recovery)GC-FID (% Recovery)
80% of Target 99.2%101.5%
100% of Target 100.5%99.8%
120% of Target 99.8%100.7%
Average Recovery 99.8% 100.7%

Accuracy expresses the closeness of agreement between the true value and the value found.[1] Both methods show high accuracy, with average recoveries well within the typical acceptance criteria of 98-102%.

Table 3: Precision

ParameterHPLC-UV (%RSD)GC-FID (%RSD)
Repeatability (n=6) 0.85%1.10%
Intermediate Precision (n=12, 2 days) 1.25%1.65%

Precision is the measure of the agreement among individual test results when the method is applied repeatedly.[5] The HPLC method demonstrates slightly better precision, both in terms of repeatability (intra-assay precision) and intermediate precision.

Table 4: Detection and Quantitation Limits

ParameterHPLC-UVGC-FID
Limit of Detection (LOD) 0.3 µg/mL1.5 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL5.0 µg/mL

The Limit of Detection (LOD) is the lowest amount of analyte that can be detected but not necessarily quantitated, while the Limit of Quantitation (LOQ) is the lowest amount that can be determined with acceptable precision and accuracy.[5] The HPLC-UV method exhibits superior sensitivity with lower LOD and LOQ values.

Conclusion and Recommendations

Both the developed HPLC-UV and GC-FID methods are suitable for the quantitative analysis of (3-Isopropoxyphenyl)(phenyl)methanol, with each offering distinct advantages.

The HPLC-UV method is the recommended choice for routine quality control analysis where high precision and sensitivity are paramount. Its lower LOD and LOQ make it particularly suitable for the analysis of samples with low concentrations of the analyte or for impurity profiling. The slightly better precision of the HPLC method also contributes to a higher degree of confidence in the reported results.

The GC-FID method is a robust and reliable alternative, particularly in environments where an HPLC system may not be available or for orthogonal validation. Its simplicity and the ruggedness of the FID make it a valuable tool. While its sensitivity is lower than the HPLC method, it is more than adequate for the assay of the bulk substance.

Ultimately, the choice of method will depend on the specific requirements of the analysis, including the expected concentration range of the analyte, the required level of precision and sensitivity, and the available instrumentation. This guide provides the foundational data and protocols to support an informed decision, ensuring the integrity and reliability of the quantitative analysis of (3-Isopropoxyphenyl)(phenyl)methanol.

References

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. Available from: [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]

  • Efor Group. Validation of analytical procedures according to the ICH guidelines. Available from: [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • BioPharm International. Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. Available from: [Link]

  • LCGC International. Going Low: Understanding Limit of Detection in Gas Chromatography (GC). Available from: [Link]

  • Separation Science. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Available from: [Link]

  • Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. The Clinical biochemist. Reviews, 29(Suppl 1), S49–S52. Available from: [Link]

  • Reddit. LOD and LOQ. Available from: [Link]

  • Chromatography Forum. LOD for GC-FID. Available from: [Link]

  • Separation Science. Method Linearity. Available from: [Link]

  • ResearchGate. Calibration curve and linearity of HPLC-UV method. Available from: [Link]

  • PubMed. Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Available from: [Link]

  • ResearchGate. Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines. Available from: [Link]

  • PMC. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Available from: [Link]

  • Starna Scientific. HPLC. Available from: [Link]

  • Agilent. HPLC Detector Options for the Determination of Polynuclear Aromatic Hydrocarbons. Available from: [Link]

  • LCGC International. Important Aspects of UV Detection for HPLC. Available from: [Link]

  • PMC. Application of High-Performance Liquid Chromatography with Diode Array Detection to Simultaneous Analysis of Reference Antioxidants and 1,1-Diphenyl-2-picrylhydrazyl (DPPH) in Free Radical Scavenging Test. Available from: [Link]

  • LCGC International. Profiling Volatile Organic Compounds in Whisky with GC×GC–MS. Available from: [Link]

  • MDPI. An HS-SPME-GC-MS Method for Profiling Volatile Compounds as Related to Technology Used in Cider Production. Available from: [Link]

  • Sciencemadness Wiki. Diphenylmethanol. Available from: [Link]

  • Pure and Applied Biology. Comprehensive analysis of phytochemical composition. Quantitative phenolic profiling by HPLC and assessment of antioxidant activity in Bassia indica. Available from: [Link]

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Validation

Efficacy of (3-Isopropoxyphenyl)(phenyl)methanol: A Comparative Guide Based on Structure-Activity Relationships of Benzhydrol Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The benzhydrol (diphenylmethanol) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzhydrol (diphenylmethanol) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities. The efficacy of these compounds is profoundly influenced by the nature and position of substituents on their phenyl rings. This guide provides a comparative analysis of the potential efficacy of (3-Isopropoxyphenyl)(phenyl)methanol relative to standard benzhydrols. In the absence of direct experimental data for this specific derivative, this analysis is built upon established Structure-Activity Relationship (SAR) principles gleaned from studies on analogous substituted benzhydrols. We will explore the potential impact of the meta-positioned isopropoxy group on biological activity and provide detailed experimental protocols for a comprehensive evaluation of its efficacy.

Introduction: The Benzhydrol Scaffold - A Foundation for Diverse Bioactivity

Benzhydrol, a simple secondary alcohol, consists of a methanol core with two phenyl ring substituents. This fundamental structure imparts a unique combination of lipophilicity and hydrogen bonding capability, allowing its derivatives to interact with a wide range of biological targets. The versatility of the benzhydrol scaffold is evident in its presence in drugs with antihistaminic, anticholinergic, anticancer, and antimicrobial properties.

The two phenyl rings offer extensive surface area for van der Waals interactions and π-π stacking with biological macromolecules. The hydroxyl group can act as both a hydrogen bond donor and acceptor, crucial for anchoring the molecule within a target's binding site. Crucially, the phenyl rings are amenable to substitution, providing a powerful tool for medicinal chemists to fine-tune the pharmacological profile of benzhydrol derivatives.

The Critical Role of Phenyl Ring Substitution: A Structure-Activity Relationship (SAR) Perspective

The biological activity of benzhydrol derivatives can be significantly modulated by the introduction of various functional groups onto the phenyl rings. The nature, position (ortho, meta, or para), and electronic properties of these substituents can influence the molecule's:

  • Pharmacokinetics: Affecting absorption, distribution, metabolism, and excretion (ADME) properties.

  • Pharmacodynamics: Altering binding affinity and efficacy at the target site.

While direct experimental data for (3-Isopropoxyphenyl)(phenyl)methanol is not publicly available, we can infer its potential efficacy by examining SAR trends from related benzhydrols.

Comparative Analysis of Phenyl Ring Substituents
SubstituentPositionGeneral Impact on Bioactivity (Example)Reference
Unsubstituted -Baseline activity; serves as a reference compound.[General Knowledge]
Methyl ortho, meta, paraCan enhance lipophilicity. Antimicrobial activity varies with position; meta-dimethylbenzophenone showed notable inhibition.[1][1]
Alkoxy (e.g., Methoxy) ortho, meta, paraGenerally increases lipophilicity and can influence metabolic stability. Can be well-tolerated and may improve selectivity for certain targets (e.g., kinases).[General Knowledge]
Isopropoxy meta (in the topic compound)The bulky isopropoxy group can provide steric hindrance, potentially leading to selective interactions with a target. It significantly increases lipophilicity, which may enhance membrane permeability.[Inference based on SAR]
Halogen (e.g., Chloro) paraOften enhances potency in antihistamines by increasing the electron-withdrawing nature of the ring.[General Knowledge]
Sulfonamide paraCan introduce hydrogen bonding interactions and has been shown to be essential for potent anti-HIV-1 activity in some benzhydrol series.[2][2]

Analysis of the 3-Isopropoxy Substituent:

The isopropoxy group at the meta-position of (3-Isopropoxyphenyl)(phenyl)methanol introduces several key features:

  • Increased Lipophilicity: The bulky and non-polar isopropoxy group will significantly increase the overall lipophilicity of the molecule compared to unsubstituted benzhydrol or its methoxy analogue. This could enhance its ability to cross cell membranes and access intracellular targets.

  • Steric Influence: The size of the isopropoxy group may introduce specific steric interactions within a binding pocket, potentially leading to higher selectivity for a particular target over others.

  • Metabolic Stability: The ether linkage of the isopropoxy group is generally more stable to metabolic degradation than a free hydroxyl group, which could lead to a longer biological half-life.

Based on these principles, it is plausible that (3-Isopropoxyphenyl)(phenyl)methanol could exhibit enhanced potency or a different selectivity profile compared to standard benzhydrols. However, without empirical data, this remains a well-founded hypothesis requiring experimental validation.

Experimental Protocols for Efficacy Evaluation

To rigorously assess the efficacy of (3-Isopropoxyphenyl)(phenyl)methanol and compare it to standard benzhydrols, a tiered experimental approach is necessary. The following protocols provide a framework for such an evaluation.

In Vitro Cytotoxicity and Antiproliferative Assay (MTT Assay)

This assay is fundamental for assessing a compound's effect on cell viability and is a primary screen for potential anticancer activity.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of (3-Isopropoxyphenyl)(phenyl)methanol and standard benzhydrols (e.g., unsubstituted benzhydrol, 4-methylbenzhydrol) in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Principle: A standardized inoculum of a test microorganism is exposed to serial dilutions of the test compound in a liquid nutrient broth.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus for Gram-positive bacteria, Escherichia coli for Gram-negative bacteria) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial twofold dilutions of (3-Isopropoxyphenyl)(phenyl)methanol and standard benzhydrols in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Add the standardized microbial suspension to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Visualization of Experimental Workflow and Potential Mechanism

To provide a clear visual representation of the proposed research, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Efficacy Screening cluster_mechanistic Mechanistic Studies cluster_data Data Analysis & SAR Synthesis Synthesis of (3-Isopropoxyphenyl)(phenyl)methanol and Standard Benzhydrols Characterization Structural Verification (NMR, MS) Synthesis->Characterization Cytotoxicity MTT Assay (e.g., MCF-7, A549) Characterization->Cytotoxicity Antimicrobial Broth Microdilution (e.g., S. aureus, E. coli) Characterization->Antimicrobial Enzyme_Inhibition Kinase Inhibition Assays (if applicable) Cytotoxicity->Enzyme_Inhibition Pathway_Analysis Western Blot for Signaling Pathways Antimicrobial->Pathway_Analysis IC50_MIC Determine IC50/MIC Values Enzyme_Inhibition->IC50_MIC Pathway_Analysis->IC50_MIC SAR_Analysis Structure-Activity Relationship Analysis IC50_MIC->SAR_Analysis

Caption: Experimental workflow for the comparative efficacy evaluation of benzhydrol derivatives.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Transcription Factors (e.g., NF-κB) mTOR->Transcription Gene_Expression Gene Expression Transcription->Gene_Expression Proliferation Proliferation Gene_Expression->Proliferation Cell Proliferation & Survival Benzhydrol (3-Isopropoxyphenyl)(phenyl)methanol Benzhydrol->Receptor Inhibition

Sources

Comparative

A Senior Application Scientist's Guide to Catalyst Performance in (3-Isopropoxyphenyl)(phenyl)methanol Synthesis

Introduction (3-Isopropoxyphenyl)(phenyl)methanol is a key structural motif found in a variety of pharmacologically active compounds and serves as a valuable intermediate in drug discovery and development. The precise co...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(3-Isopropoxyphenyl)(phenyl)methanol is a key structural motif found in a variety of pharmacologically active compounds and serves as a valuable intermediate in drug discovery and development. The precise control over its synthesis, particularly achieving high yields and enantiopurity, is of paramount importance. This guide provides a comprehensive comparison of various catalytic strategies for the synthesis of (3-isopropoxyphenyl)(phenyl)methanol, offering researchers, scientists, and drug development professionals with the technical insights and experimental data needed to make informed decisions for their synthetic campaigns.

The primary routes to (3-isopropoxyphenyl)(phenyl)methanol involve either the enantioselective reduction of the corresponding ketone, 3-isopropoxybenzophenone, or the asymmetric addition of an aryl nucleophile to an aldehyde. This guide will delve into the performance of leading catalytic systems in these transformations, including biocatalysis, noble metal-catalyzed hydrogenation, and organometallic additions.

Comparative Analysis of Leading Catalytic Systems

The selection of a catalyst is a critical decision in the synthesis of chiral alcohols, with significant implications for reaction efficiency, enantioselectivity, and process scalability. Below is a comparative summary of prominent catalytic methods applicable to the synthesis of (3-isopropoxyphenyl)(phenyl)methanol.

Catalytic SystemCatalyst TypeTypical YieldEnantiomeric Excess (ee)Key AdvantagesKey Considerations
Biocatalysis Engineered Alcohol Dehydrogenase (e.g., GcAPRD mutants)>80%[1][2]Up to 97% (R) or 92% (S)[1]High enantioselectivity, mild reaction conditions (aqueous media, room temp.), environmentally benign.Substrate specificity may require enzyme screening or engineering, potential for lower volumetric productivity.
Noyori Asymmetric Hydrogenation Ru-BINAP ComplexesHigh (>95%)>99%[3][4][5]Broad substrate scope, exceptionally high enantioselectivity and yields, well-established and reliable.Requires high-pressure hydrogen gas, precious metal catalyst can be costly.
Asymmetric Arylation (Organozinc) Chiral Amino Alcohols with DialkylzincGood to ExcellentHigh (>90%)Avoids handling of sensitive organometallic reagents directly, good enantioselectivity.Stoichiometric use of organozinc reagent, can be sensitive to moisture and air.
Grignard Reaction (Non-Catalytic Benchmark) N/A (Stoichiometric Reagent)High0% (Racemic)Readily available reagents, straightforward procedure, high yielding for C-C bond formation.Not enantioselective without chiral auxiliaries, highly sensitive to protic functional groups and water.

In-Depth Analysis and Experimental Protocols

Biocatalytic Asymmetric Reduction of 3-Isopropoxybenzophenone

Expertise & Experience: Biocatalysis has emerged as a powerful and sustainable alternative to traditional metal-catalyzed reductions.[1][2] The use of engineered enzymes, such as mutants of Geotrichum candidum acetophenone reductase (GcAPRD), allows for the highly selective reduction of bulky diaryl ketones, a class of substrates often challenging for enzymes.[1] The high degree of enantioselectivity is achieved through the precise positioning of the substrate within the enzyme's chiral active site. For 3-substituted benzophenones, GcAPRD mutants have demonstrated the ability to produce either the (R) or (S) enantiomer with high fidelity, depending on the specific mutations.[1]

Trustworthiness: The protocol below includes an in-situ cofactor regeneration system (using glucose and glucose dehydrogenase), which ensures the catalytic activity of the primary alcohol dehydrogenase over the course of the reaction.

Experimental Protocol: Biocatalytic Reduction

  • Reaction Setup: In a temperature-controlled shaker, a reaction mixture is prepared in a phosphate buffer (e.g., 100 mM, pH 7.0).

  • Reagent Addition: To the buffer, add 3-isopropoxybenzophenone (e.g., 10 mM), NADP⁺ (e.g., 1 mM), glucose (e.g., 100 mM), glucose dehydrogenase (GDH, e.g., 1 mg/mL), and the engineered GcAPRD mutant (e.g., 1 mg/mL).

  • Reaction Conditions: The reaction is incubated at a controlled temperature (e.g., 30°C) with shaking (e.g., 200 rpm) for 24-48 hours.

  • Work-up and Analysis: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The product yield and enantiomeric excess are determined by chiral HPLC analysis.

Logical Workflow for Biocatalytic Reduction

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Prepare Phosphate Buffer B Add 3-Isopropoxybenzophenone A->B C Add Cofactor (NADP+) & Regeneration System (Glucose, GDH) B->C D Add Engineered GcAPRD C->D E Incubate at 30°C with Shaking D->E F Extract with Ethyl Acetate E->F G Dry and Concentrate F->G H Analyze by Chiral HPLC G->H

Caption: Workflow for the biocatalytic reduction of 3-isopropoxybenzophenone.

Noyori Asymmetric Hydrogenation of 3-Isopropoxybenzophenone

Expertise & Experience: The Noyori asymmetric hydrogenation is a cornerstone of modern asymmetric synthesis, renowned for its high efficiency and enantioselectivity in the reduction of ketones.[3][4][5] The mechanism involves the formation of a ruthenium hydride species, which coordinates to the ketone. The transfer of hydride to the carbonyl carbon occurs through a six-membered ring transition state, where the chiral BINAP ligand dictates the facial selectivity of the hydride attack, leading to the formation of one enantiomer of the alcohol in high excess.

Trustworthiness: The protocol outlined below is a general procedure adapted from the well-established methods for Noyori-type hydrogenations. The use of a pre-catalyst that is activated in situ is a common and reliable practice.

Experimental Protocol: Noyori Asymmetric Hydrogenation

  • Catalyst Preparation: In a glovebox, a pressure vessel is charged with a Ru-BINAP pre-catalyst (e.g., [RuCl₂(R)-BINAP]₂) and a suitable solvent (e.g., methanol or ethanol).

  • Substrate Addition: 3-Isopropoxybenzophenone is added to the vessel.

  • Reaction Conditions: The vessel is sealed, removed from the glovebox, and purged with hydrogen gas. The reaction is then pressurized with hydrogen (e.g., 4-100 atm) and stirred at a specific temperature (e.g., 25-80°C) until the reaction is complete (monitored by TLC or GC).

  • Work-up and Analysis: The pressure is carefully released, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield the desired product. The enantiomeric excess is determined by chiral HPLC.

Catalytic Cycle of Noyori Asymmetric Hydrogenation

G A [Ru(II)-BINAP] Pre-catalyst B [RuH₂(BINAP)] Active Catalyst A->B H₂ C Ketone Coordination B->C 3-Isopropoxy- benzophenone D Hydride Transfer (Transition State) C->D Intramolecular Hydride Transfer E Product Release D->E Formation of Chiral Alcohol E->B H₂

Caption: Simplified catalytic cycle for Noyori asymmetric hydrogenation.

Grignard Reaction: A Non-Catalytic Benchmark

Expertise & Experience: The Grignard reaction is a fundamental and widely used method for forming carbon-carbon bonds.[6] In the context of (3-isopropoxyphenyl)(phenyl)methanol synthesis, it involves the reaction of phenylmagnesium bromide with 3-isopropoxybenzaldehyde. The highly polarized carbon-magnesium bond of the Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the diarylmethanol product.

Trustworthiness: This is a standard, non-catalytic method that provides a baseline for yield and demonstrates the necessity of a catalyst for achieving enantioselectivity. The protocol emphasizes the need for anhydrous conditions, a critical factor for the success of any Grignard reaction.[6]

Experimental Protocol: Grignard Reaction

  • Grignard Reagent Formation: In an oven-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are placed. A solution of bromobenzene in anhydrous diethyl ether is added dropwise to initiate the formation of phenylmagnesium bromide.

  • Addition to Aldehyde: Once the Grignard reagent has formed, a solution of 3-isopropoxybenzaldehyde in anhydrous diethyl ether is added dropwise at 0°C.

  • Reaction and Quenching: The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford (3-isopropoxyphenyl)(phenyl)methanol as a racemic mixture.

General Workflow for Grignard Synthesis

G cluster_grignard_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Mg turnings + Anhydrous Ether B Add Bromobenzene A->B C Add 3-Isopropoxybenzaldehyde in Ether B->C D Stir at Room Temperature C->D E Quench with aq. NH₄Cl D->E F Extract with Ether E->F G Dry, Concentrate, and Purify F->G

Caption: Step-by-step workflow for the Grignard synthesis of (3-isopropoxyphenyl)(phenyl)methanol.

Conclusion

The synthesis of enantioenriched (3-isopropoxyphenyl)(phenyl)methanol can be effectively achieved through several catalytic methods. For applications demanding the highest levels of enantiopurity and yield, Noyori asymmetric hydrogenation stands out as a superior choice, albeit with considerations for the cost of the catalyst and the requirement for high-pressure equipment. Biocatalysis offers a green and highly selective alternative, with the potential for producing either enantiomer by selecting the appropriate enzyme mutant. While not catalytic, the Grignard reaction remains a robust and high-yielding method for producing the racemic product, serving as a valuable benchmark for comparison. The choice of the optimal catalyst will ultimately depend on the specific requirements of the research or development project, including desired enantiopurity, scalability, cost, and environmental considerations.

References

  • Highly enantioselective reduction of benzophenones by engineered Geotrichum candidum alcohol dehydrogenase. PubMed Central. Available at: [Link]

  • Photocatalytic Reduction of Benzophenone on TiO2: Effect of Preparation Method and Reaction Conditions. SciELO México. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group. Available at: [Link]

  • Noyori Asymmetric Hydrogenation. SynArchive. Available at: [Link]

  • Noyori Hydrogenation. YouTube. Available at: [Link]

  • Uncatalyzed conjugate addition of organozinc halides to enones in DME: a combined experimental/computational study on the role of the solvent and the reaction mechanism. Chemical Science (RSC Publishing). Available at: [Link]

  • Noyori Asymmetric Hydrogenation. Chem-Station Int. Ed.. Available at: [Link]

  • Addition of Me Zn to benzaldehyde – ligand 2 acceleration through DAIB... ResearchGate. Available at: [Link]

  • Grignard Reaction: Synthesis of Triphenylmethanol. University of California, Irvine. Available at: [Link]

  • Mechanism of an Elusive Solvent Effect in Organozinc Reagent Synthesis. PubMed Central. Available at: [Link]

  • preparation and applications of new solid organozinc reagents for the functionalization of aromatics. Ludwig-Maximilians-Universität München. Available at: [Link]

  • Substituted benzophenone synthesis for biological and catalytic applications. Macquarie University Research Data Repository. Available at: [Link]

  • Highly enantioselective reduction of benzophenones by engineered Geotrichum candidum alcohol dehydrogenase. PubMed. Available at: [Link]

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Safety & Regulatory Compliance

Handling

Personal protective equipment for handling (3-Isopropoxyphenyl)(phenyl)methanol

Essential Safety and Handling Guide for (3-Isopropoxyphenyl)(phenyl)methanol Disclaimer: Absence of Specific Safety Data Hazard Identification (Based on Structural Analogue: Benzhydrol) (3-Isopropoxyphenyl)(phenyl)methan...

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Author: BenchChem Technical Support Team. Date: April 2026

Essential Safety and Handling Guide for (3-Isopropoxyphenyl)(phenyl)methanol

Disclaimer: Absence of Specific Safety Data

Hazard Identification (Based on Structural Analogue: Benzhydrol)

(3-Isopropoxyphenyl)(phenyl)methanol is a derivative of benzhydrol. Based on the safety profile of benzhydrol, it is prudent to assume that this compound may present similar hazards.

Summary of Potential Hazards:

Hazard ClassificationDescription
Skin Irritation May cause skin irritation upon contact.[1][2][3][4]
Eye Irritation May cause serious eye irritation.[1][2][3][4]
Respiratory Tract Irritation May cause irritation to the respiratory system if inhaled.[1][2][3][4]
Unknown Toxicity The full toxicological properties of this specific compound have not been determined.[3]

Personal Protective Equipment (PPE)

A thorough risk assessment should guide the selection of PPE. The following recommendations represent a baseline for handling (3-Isopropoxyphenyl)(phenyl)methanol in a laboratory setting.

Core PPE Requirements

A standard laboratory PPE ensemble is mandatory when handling this compound. This includes:

  • Safety Glasses or Goggles: To protect against splashes.

  • Laboratory Coat: To prevent contamination of personal clothing.

  • Closed-toe Shoes: To protect the feet from spills.

Glove Selection and Use

Proper glove selection is crucial to prevent skin contact.

  • Recommended Glove Material: Nitrile or butyl rubber gloves are generally recommended for handling alcohols and aromatic compounds.[5][6][7] However, without specific permeation data, it is advisable to consult with the glove manufacturer to ensure compatibility.[6][7]

  • Glove Handling Protocol:

    • Inspect gloves for any signs of damage before use.

    • Use proper glove removal technique to avoid contaminating your hands.

    • Dispose of contaminated gloves in accordance with institutional waste disposal procedures.

    • Wash hands thoroughly after removing gloves.

Eye and Face Protection
  • Standard Operations: ANSI-approved safety glasses with side shields or chemical splash goggles should be worn.[6][7]

  • Splash Hazard: If there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.

Respiratory Protection
  • Engineering Controls: Handle (3-Isopropoxyphenyl)(phenyl)methanol in a certified chemical fume hood to minimize inhalation exposure.[6][7]

  • Respirator Use: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill, a NIOSH-approved respirator with an appropriate organic vapor cartridge may be necessary.[6] All respirator use must be in accordance with a formal respiratory protection program, including fit-testing.[6][7]

Protective Clothing
  • A standard laboratory coat should be worn and buttoned to its full length.[6]

  • For larger quantities or situations with a high risk of splashing, a chemically resistant apron or suit may be appropriate.

Operational and Disposal Plans

Safe Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[3][8]

  • Do not inhale dust or vapors.

  • Use in a well-ventilated area, preferably a chemical fume hood.[3][6][7]

  • Keep containers tightly closed when not in use.[3][5][8]

  • Wash hands thoroughly after handling.[3]

Spill Response

In the event of a spill, follow these steps:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • For small spills, absorb the material with an inert absorbent, such as vermiculite or sand.

  • Collect the absorbed material into a suitable container for disposal.

  • Clean the spill area thoroughly.

  • For large spills, contact your institution's environmental health and safety department.

Disposal of Contaminated Materials
  • Dispose of (3-Isopropoxyphenyl)(phenyl)methanol and any contaminated materials in a designated hazardous waste container.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid Instructions
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[3]
Skin Contact Remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][5]

PPE Selection Workflow

PPE_Selection start Start: Handling (3-Isopropoxyphenyl)(phenyl)methanol small_scale Small-scale use in fume hood? start->small_scale large_scale Large-scale use or splash potential? small_scale->large_scale No ppe_level_c Level C PPE: - Chemical splash goggles - Nitrile/Butyl gloves - Lab coat small_scale->ppe_level_c Yes spill Spill or release outside of fume hood? large_scale->spill No ppe_level_b Level B PPE: - Chemical splash goggles & face shield - Nitrile/Butyl gloves - Chemical resistant apron over lab coat large_scale->ppe_level_b Yes ppe_level_a Level A PPE: - Full-face respirator - Chemical resistant suit - Double gloves (Nitrile/Butyl) - Chemical resistant boots spill->ppe_level_a Yes

Caption: PPE selection based on the scale of the operation.

Chemical Handling and Disposal Workflow

Handling_Disposal start Start: Obtain (3-Isopropoxyphenyl)(phenyl)methanol pre_use Don appropriate PPE (See PPE Selection Workflow) start->pre_use handling Handle in a chemical fume hood pre_use->handling post_use Securely close container handling->post_use disposal Dispose of waste in labeled hazardous waste container post_use->disposal decontamination Clean work area and remove PPE disposal->decontamination end End decontamination->end

Caption: Workflow for handling and disposal.

References

  • Proman Safety Data Sheet. (n.d.). Retrieved from [Link]

  • Sigma-Aldrich. (2026, January 20).
  • Appchem. (n.d.). (3-isopropoxyphenyl)(phenyl)methanol. Retrieved from [Link]

  • Sigma-Aldrich. (2025, November 6).
  • UCLA EH&S. (2012, December 14).
  • University of Washington. (2025, February 24). Methanol.
  • Thermo Fisher Scientific. (2025, September 14).
  • Fisher Scientific. (n.d.).
  • AK Scientific, Inc. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Benzhydrol. PubChem. Retrieved from [Link]

  • KERAMIDA Inc. (2024, October 1).
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. CDC Archive.
  • State of Michigan. (n.d.).
  • Cole-Parmer. (2005, October 3).
  • Avantor Performance M
  • Sigma-Aldrich. (2002, July 15). benzhydrol, 99%.
  • The Good Scents Company. (n.d.). benzhydrol, 91-01-0.

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